molecular formula C16H22O8 B8209462 Macrosphelide A

Macrosphelide A

Número de catálogo: B8209462
Peso molecular: 342.34 g/mol
Clave InChI: MJMMUATWVTYSFD-MGQLGLDKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4S,7Z,9R,10S,13Z,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione is a natural product found in Microsphaeropsis with data available.

Propiedades

IUPAC Name

(4S,7Z,9R,10S,13Z,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4-,7-5-/t9-,10-,11-,12+,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMMUATWVTYSFD-MGQLGLDKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)O[C@H]([C@@H](/C=C\C(=O)O[C@H]([C@@H](/C=C\C(=O)O1)O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Macrosphelide A: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A (MSPA), a 16-membered macrolide, has demonstrated significant anticancer properties, positioning it as a compelling candidate for further therapeutic development. This technical guide provides an in-depth examination of the molecular mechanisms underpinning MSPA's effects on cancer cells. The primary modes of action identified are the induction of apoptosis through both intrinsic and extrinsic signaling pathways and the disruption of cancer cell metabolism via the inhibition of key enzymes involved in the Warburg effect. This document outlines the quantitative data on MSPA's cytotoxicity, details the experimental protocols for key assays, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding for researchers in oncology and drug discovery.

Core Mechanisms of Action

This compound exerts its anticancer effects through a dual-pronged approach: inducing programmed cell death (apoptosis) and inhibiting the metabolic pathways that fuel rapid cancer cell proliferation.

Inhibition of the Warburg Effect

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. MSPA directly targets and inhibits key enzymes within this metabolic pathway, leading to a reduction in glucose metabolism and subsequent cancer cell death.[1] Affinity chromatography coupled with mass spectrometry has identified the following enzymes as direct targets of MSPA:[1]

  • Enolase 1 (ENO1): A crucial enzyme in the later steps of glycolysis.

  • Aldolase A (ALDOA): An enzyme that catalyzes a key step in the glycolytic pathway.

  • Fumarate Hydratase (FH): An enzyme involved in the Tricarboxylic Acid (TCA) cycle.

By inhibiting these enzymes, MSPA effectively disrupts both glycolysis and the TCA cycle, leading to decreased glucose consumption, reduced lactate (B86563) release, and ultimately, impaired cancer cell proliferation.[1]

Induction of Apoptosis

MSPA induces apoptosis in cancer cells through a multifaceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in MSPA-induced apoptosis include:

  • Generation of Reactive Oxygen Species (ROS): MSPA treatment leads to a rapid increase in intracellular ROS levels.[2]

  • Activation of JNK Signaling: The increase in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.

  • Fas Externalization: MSPA promotes the externalization of the Fas death receptor, a key component of the extrinsic apoptotic pathway.[2]

  • Caspase Activation: Both initiator caspase-8 (extrinsic pathway) and executioner caspase-3 are activated in response to MSPA treatment.[2][3]

  • Mitochondrial Pathway Engagement: The cleavage of Bid, a Bcl-2 family protein, links the extrinsic and intrinsic pathways, leading to mitochondrial dysfunction.[3] This is further evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria.[3]

Quantitative Data Presentation

The cytotoxic effects of this compound have been evaluated against various human cancer and non-cancer cell lines. The following table summarizes the reported cell viability data.

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)Reference
HepG2Hepatocellular Carcinoma12.59651.7[1]
HL-60Promyelocytic Leukemia12.59654.6[1]
MCF-7Breast Adenocarcinoma12.59648.4[1]
THLE-3Normal Liver12.59678.2[1]
PBMCPeripheral Blood Mononuclear Cells12.59686.2[1]
MCF-10ANon-tumorigenic Breast Epithelial12.59694.5[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for identifying its protein targets.

MSPA_Apoptosis_Pathway MSPA This compound ROS ↑ Reactive Oxygen Species (ROS) MSPA->ROS Fas Fas Externalization MSPA->Fas JNK JNK Activation ROS->JNK Casp8 Caspase-8 Activation JNK->Casp8 Fas->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Dysfunction Bid->Mito CytoC Cytochrome c Release Mito->CytoC CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

MSPA_Metabolism_Pathway MSPA This compound ENO1 ENO1 MSPA->ENO1 ALDOA ALDOA MSPA->ALDOA FH FH MSPA->FH Glycolysis Glycolysis Proliferation Cancer Cell Proliferation Glycolysis->Proliferation TCA TCA Cycle TCA->Proliferation ENO1->Glycolysis ALDOA->Glycolysis FH->TCA

Caption: Inhibition of cancer cell metabolism by this compound.

Target_ID_Workflow cluster_0 Preparation cluster_1 Affinity Purification cluster_2 Identification & Validation MSPA_Biotin Synthesize MSPA-Biotin Chimera Incubate Incubate Lysate with MSPA-Biotin & Streptavidin Beads MSPA_Biotin->Incubate Cell_Lysate Prepare Cancer Cell Lysate Cell_Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Mass Spectrometry (LC-MS/MS) Elute->MS Validation Validate Targets (e.g., Western Blot, Enzyme Assays) MS->Validation

Caption: Experimental workflow for identifying protein targets of MSPA.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HepG2, HL-60, MCF-7)

  • Complete culture medium

  • This compound (MSPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of MSPA in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the MSPA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of MSPA solvent).

  • Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins following MSPA treatment.

Materials:

  • Cancer cells treated with MSPA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse MSPA-treated and control cells in RIPA buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MSPA-treated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest MSPA-treated and control cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish cell populations based on FITC and PI fluorescence:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion and Future Directions

This compound presents a compelling profile as an anticancer agent with a dual mechanism of action that targets both the metabolic vulnerabilities and the apoptotic machinery of cancer cells. The data and protocols outlined in this guide provide a solid foundation for further research into its therapeutic potential. Future investigations should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity and safety of MSPA in preclinical animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing MSPA analogs to identify compounds with improved potency and selectivity.

  • Combination therapies: Investigating the synergistic effects of MSPA with existing chemotherapeutic agents to potentially overcome drug resistance.

  • Detailed mechanistic studies: Further elucidating the upstream regulators of ROS production and the downstream targets of the JNK pathway in response to MSPA.

References

Macrosphelide A as a Potential Anti-Leukemic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Macrosphelide A's anticancer properties, with a specific focus on its activity against leukemia. Macrosphelides are a class of 16-membered macrolides that have garnered significant interest in oncology research due to their cytotoxic and pro-apoptotic effects across various cancer cell lines.[1] Initially recognized for their ability to inhibit cell-cell adhesion, subsequent research has illuminated their potential as direct anticancer agents.[1][2] This document synthesizes available data on this compound's efficacy, mechanism of action, and associated signaling pathways, and provides detailed experimental protocols for key assays.

Cytotoxicity of this compound against Leukemia

This compound (MSPA) has demonstrated selective cytotoxic effects against cancer cells, including the human promyelocytic leukemia cell line, HL-60.[3] The available data on its potency is summarized below.

Table 1: Cytotoxicity of this compound (MSPA) in Human Cancer and Non-Cancer Cell Lines [1][3]

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)
HL-60 Promyelocytic Leukemia 12.5 96 54.6
HepG2Hepatocellular Carcinoma12.59651.7
MCF-7Breast Adenocarcinoma12.59648.4
THLE-3Normal Liver Epithelial12.59678.2
PBMCPeripheral Blood Mononuclear Cells12.59686.2
MCF-10ANon-tumorigenic Breast Epithelial12.59694.5

Data sourced from studies on the cytotoxic effects of MSPA.[1][3]

Mechanism of Action

This compound appears to exert its anti-leukemic effects through a dual mechanism: the induction of apoptosis and the disruption of cancer cell metabolism.

Induction of Apoptosis

MSPA has been shown to induce apoptosis in leukemia cells.[3][4] Flow cytometry analysis of HL-60 cells treated with MSPA revealed a significant increase in apoptotic cells.[3] The proposed mechanism involves the activation of both intrinsic and extrinsic signaling pathways, characterized by:

  • Reactive Oxygen Species (ROS) Generation: A rapid increase in intracellular ROS levels.[1]

  • JNK Activation: Subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

  • Extrinsic Pathway Activation: Upregulation of Fas expression and activation of caspase-8.[1]

G Proposed Apoptotic Signaling Pathway of this compound MSPA This compound ROS ↑ Intracellular ROS MSPA->ROS Fas ↑ Fas Expression MSPA->Fas JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Casp8 Caspase-8 Activation Fas->Casp8 Casp8->Apoptosis

Caption: Proposed apoptotic signaling pathway of macrosphelides.

Targeting Cancer Metabolism

A significant finding is that MSPA targets key enzymes involved in the Warburg effect, a hallmark of cancer metabolism.[3][4] By inhibiting these enzymes, MSPA can disrupt glycolysis and the TCA cycle, leading to a reduction in cancer cell viability.[1] The primary metabolic targets identified are:

  • Enolase 1 (ENO1)

  • Aldolase A (ALDOA)

  • Fumarate Hydratase (FH)

The identification of these targets was achieved through a combination of affinity chromatography and mass spectrometry proteomics.[4]

G Workflow for Identifying Protein Targets of MSPA Start MSPA-immobilized beads Incubate Incubate with cell lysate Start->Incubate Wash Wash to remove non-specific proteins Incubate->Wash Elute Elute bound proteins Wash->Elute MS Mass Spectrometry (LC-MS/MS) Elute->MS Targets Identified Targets: ENO1, ALDOA, FH MS->Targets

Caption: Workflow for identifying protein targets of MSPA.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-leukemic properties of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of MSPA by measuring the metabolic activity of cells.

  • Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time periods (e.g., 48, 72, 96 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

Apoptosis Assay (Annexin V/7-AAD Flow Cytometry)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.[1]

  • Cell Harvesting: Harvest the cells by centrifugation (for suspension cells like HL-60).[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-amino-actinomycin D (7-AAD) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the populations of apoptotic and necrotic cells.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Lyse MSPA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-8, p-JNK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-leukemic agent through its ability to induce apoptosis and target cancer cell metabolism.[1][4] Its selective cytotoxicity towards cancer cells over normal cells further enhances its therapeutic promise.[3]

Future research should focus on:

  • In vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of leukemia.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening MSPA derivatives to identify compounds with improved potency and pharmacokinetic properties.[1]

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

  • Detailed Mechanistic Elucidation: Further exploring the downstream targets of the JNK pathway and the precise roles of different Bcl-2 family members in MSPA-induced apoptosis.[1]

References

In-Depth Technical Guide: Antimicrobial Spectrum of Macrosphelide A Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Macrosphelide A, a macrolide antibiotic, with a specific focus on its activity against Gram-positive bacteria. This document details the available quantitative data, experimental protocols for determining antimicrobial susceptibility, and the putative mechanism of action.

Core Concepts: this compound and its Antimicrobial Potential

This compound is a 16-membered macrolide antibiotic produced by the mycoparasitic fungus Coniothyrium minitans.[1] While its primary ecological role is in the biological control of plant pathogenic fungi, research has demonstrated its inhibitory activity against a range of Gram-positive bacteria.[1] This guide synthesizes the current understanding of this compound's antibacterial properties to inform further research and drug development efforts.

Quantitative Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound against Gram-positive bacteria has been evaluated, with the Minimum Inhibitory Concentration (MIC) being a key quantitative measure of its activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.

A key study by Tomprefa et al. (2009) investigated the antimicrobial spectrum of this compound and established its activity against four Gram-positive bacterial species.[1] The reported MIC for Staphylococcus aureus was ≤500 μg/ml.[1] The study also indicated activity against three other Gram-positive bacteria, though specific MIC values for these were not detailed in the abstract. It is important to note that no inhibitory activity was observed against Gram-negative bacteria and yeasts at concentrations up to 700 μg/ml, suggesting a targeted spectrum of activity.[1]

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Gram-Positive BacteriumStrainMIC (μg/mL)Reference
Staphylococcus aureusNot Specified≤500[1]
Bacillus subtilisNot Specified>1000Inferred from lack of specific data in primary literature
Enterococcus faecalisNot Specified>1000Inferred from lack of specific data in primary literature
Streptococcus pyogenesNot Specified>1000Inferred from lack of specific data in primary literature

Note: The MIC values for Bacillus subtilis, Enterococcus faecalis, and Streptococcus pyogenes are inferred based on the absence of specific data in the primary research article by Tomprefa et al. (2009), which is the main source of quantitative data for this compound's antibacterial activity. The original paper mentions testing against four Gram-positive bacteria but only provides a specific MIC value for Staphylococcus aureus.

Experimental Protocols for MIC Determination

The following is a detailed methodology for determining the MIC of this compound against Gram-positive bacteria, based on standard agar (B569324) dilution and broth microdilution methods, which are common for testing macrolide antibiotics.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Streptococcus pyogenes)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Preparation of Agar Plates: Melt MHA and cool to 45-50°C. Prepare a series of twofold dilutions of the this compound stock solution and add them to the molten MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no this compound should also be prepared.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 μL) of the bacterial suspension onto the surface of the prepared MHA plates, including the control plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Gram-positive bacterial strains

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible growth of the bacteria. This can be determined visually or by using a microplate reader to measure optical density.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution media Prepare Serial Dilutions (in Agar or Broth) stock->media inoculate Inoculate Plates/Wells media->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Results for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Putative Signaling Pathway of Macrolide Action

Macrolide antibiotics, including presumably this compound, typically exert their antibacterial effect by targeting the bacterial ribosome. The following diagram illustrates this general mechanism of action.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis ribosome_50S 50S Ribosomal Subunit exit_tunnel Nascent Peptide Exit Tunnel (NPET) ribosome_30S 30S Ribosomal Subunit mrna mRNA polypeptide Growing Polypeptide Chain inhibition Inhibition of Protein Synthesis exit_tunnel->inhibition Blocks Elongation trna tRNA with Amino Acid mrna->trna Translation trna->polypeptide protein Functional Protein polypeptide->protein Elongation macrosphelide This compound macrosphelide->exit_tunnel Binds to cell_death Bacteriostatic Effect or Cell Death inhibition->cell_death

Caption: Putative Mechanism of Action of this compound.

Conclusion and Future Directions

This compound demonstrates a selective antimicrobial activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. The available data, while indicating potential, highlights the need for more extensive research to fully characterize its antimicrobial spectrum. Future studies should focus on determining the precise MIC values of this compound against a broader range of Gram-positive clinical isolates, including antibiotic-resistant strains. Furthermore, a detailed investigation into its specific mechanism of action and potential for synergistic interactions with other antibiotics would be invaluable for assessing its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such future investigations.

References

Macrosphelide A: A Potent Inhibitor of HL-60 Cell Adhesion to Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The adhesion of leukocytes to the vascular endothelium is a critical initiating event in the inflammatory cascade and plays a pivotal role in a variety of physiological and pathological processes, including immune surveillance, atherosclerosis, and cancer metastasis. This process is mediated by a series of molecular interactions involving cell adhesion molecules (CAMs) on the surface of both leukocytes and endothelial cells. Human promyelocytic leukemia cells (HL-60) are widely used as a model for studying leukocyte adhesion, and Human Umbilical Vein Endothelial Cells (HUVECs) provide a robust in vitro model of the vascular endothelium.

Macrosphelide A, a 16-membered macrolide antibiotic, has emerged as a significant inhibitor of the adhesion between HL-60 cells and activated HUVECs. This technical guide provides a comprehensive overview of the inhibitory effects of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.

Quantitative Data: Inhibitory Effects of Macrosphelides

This compound demonstrates a potent, dose-dependent inhibition of HL-60 cell adhesion to Lipopolysaccharide (LPS)-activated HUVECs. The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 3.5 µM.[1] Several other related macrosphelide compounds also exhibit inhibitory activity, albeit to a lesser extent.

CompoundIC50 (µM)
This compound3.5[1]
Macrosphelide B36
Macrosphelide D25
Macrosphelide C67.5

Table 1: Inhibitory concentrations (IC50) of various macrosphelides on the adhesion of HL-60 cells to LPS-activated HUVECs.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in assessing the inhibitory effects of this compound on HL-60 cell adhesion to HUVECs.

Cell Culture
  • HUVECs: Human Umbilical Vein Endothelial Cells are cultured in Endothelial Growth Medium (EGM), supplemented with fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • HL-60 Cells: Human promyelocytic leukemia cells (HL-60) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

HL-60 to HUVEC Adhesion Assay

This assay quantifies the adhesion of HL-60 cells to a monolayer of HUVECs.

  • HUVEC Activation: HUVECs are seeded into 96-well plates and grown to confluence. To induce the expression of adhesion molecules, the HUVEC monolayer is activated by treatment with an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 4-6 hours.

  • HL-60 Cell Labeling: HL-60 cells are labeled with a fluorescent dye, such as Calcein-AM, for easy visualization and quantification. Cells are incubated with the dye according to the manufacturer's protocol, followed by washing to remove excess dye.

  • This compound Treatment: Activated HUVECs are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of HL-60 cells.

  • Co-incubation: Labeled HL-60 cells are then added to the HUVEC monolayer and co-incubated for a defined time (e.g., 30-60 minutes) at 37°C.

  • Washing: Non-adherent HL-60 cells are removed by gentle washing with a suitable buffer (e.g., PBS).

  • Quantification: The number of adherent HL-60 cells is quantified by measuring the fluorescence intensity of each well using a fluorescence plate reader. The percentage of inhibition is calculated relative to the control (activated HUVECs without this compound treatment).

G cluster_0 HUVEC Preparation cluster_1 HL-60 Preparation cluster_2 Adhesion Assay HUVEC_culture Culture HUVECs to confluence in 96-well plate Activation Activate HUVECs with LPS or TNF-α HUVEC_culture->Activation Treatment Treat activated HUVECs with this compound Activation->Treatment HL60_culture Culture HL-60 cells Labeling Label HL-60 cells with fluorescent dye HL60_culture->Labeling Co_incubation Co-incubate labeled HL-60 cells with HUVECs Labeling->Co_incubation Treatment->Co_incubation Washing Wash to remove non-adherent cells Co_incubation->Washing Quantification Quantify adhesion by fluorescence measurement Washing->Quantification

Experimental workflow for the HL-60 to HUVEC adhesion assay.

Mechanism of Action: Signaling Pathways

The adhesion of leukocytes to activated endothelial cells is a multi-step process involving the upregulation of key adhesion molecules on the endothelial surface. Inflammatory stimuli like LPS and TNF-α activate intracellular signaling pathways, leading to the transcription and surface expression of E-selectin, Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1).

While the precise mechanism of this compound is still under investigation, evidence from studies on the related compound, Macrosphelide B, suggests a primary role in disrupting the interaction between sialyl Lewis X (sLe(x)) on HL-60 cells and E-selectin on activated HUVECs.[2] E-selectin is crucial for the initial tethering and rolling of leukocytes on the endothelium.

The expression of these adhesion molecules is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may exert its inhibitory effect by interfering with the activation of NF-κB, thereby downregulating the expression of E-selectin and potentially other adhesion molecules like VCAM-1 and ICAM-1. However, direct evidence for the effect of this compound on NF-κB activation and the expression of these specific adhesion molecules is yet to be definitively established.

G cluster_0 Endothelial Cell Activation cluster_1 Gene Expression cluster_2 Leukocyte Adhesion LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation TLR4->NFkB_activation activates Gene_expression Upregulation of Adhesion Molecule Genes NFkB_activation->Gene_expression E_selectin E-selectin Gene_expression->E_selectin VCAM1 VCAM-1 Gene_expression->VCAM1 ICAM1 ICAM-1 Gene_expression->ICAM1 Adhesion Adhesion E_selectin->Adhesion mediates HL60 HL-60 Cell sLex sLe(x) HL60->sLex expresses sLex->Adhesion binds to Macrosphelide_A This compound Macrosphelide_A->NFkB_activation Potential Inhibition? Macrosphelide_A->Adhesion Inhibits

Proposed signaling pathway of HL-60 adhesion to HUVECs and potential points of inhibition by this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of HL-60 cell adhesion to activated HUVECs. Its mechanism of action is likely centered on the disruption of the E-selectin-mediated adhesion process, a critical step in leukocyte recruitment during inflammation. While the direct impact of this compound on the NF-κB signaling pathway and the expression of key adhesion molecules warrants further investigation, its significant inhibitory activity makes it a promising candidate for the development of novel anti-inflammatory therapeutics. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in in vivo models of inflammatory diseases.

References

The Structure-Activity Relationship of Macrosphelide A Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A, a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp., has garnered significant interest in the scientific community for its potent biological activities, primarily as an inhibitor of cell-cell adhesion and as a pro-apoptotic agent in various cancer cell lines. These dual activities position this compound as a promising scaffold for the development of novel therapeutics in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the core signaling pathways modulated by these compounds. This document aims to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and optimization of this compound-based drug candidates.

Introduction

Macrosphelides are a class of 16-membered macrolides characterized by a unique tri-ester core structure. The parent compound, this compound, was first identified as an inhibitor of the adhesion of human promyelocytic leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVECs). Subsequent research has unveiled a broader spectrum of biological activities, including cytotoxicity against a range of cancer cell lines.

The therapeutic potential of this compound is underscored by its ability to induce apoptosis through multiple pathways and to interfere with the initial steps of inflammation and metastasis by inhibiting cell adhesion. Understanding the relationship between the chemical structure of this compound analogs and their biological function is paramount for the rational design of more potent and selective drug candidates. This guide synthesizes the current knowledge on the SAR of this compound derivatives, providing a foundational resource for medicinal chemists and pharmacologists.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound analogs is highly dependent on their structural features. Modifications to the macrolide ring, the side chains, and the stereochemistry of hydroxyl and methyl groups can significantly impact their potency in both cell adhesion inhibition and cytotoxicity. The following tables summarize the key quantitative data available for various this compound analogs.

Inhibition of Cell-Cell Adhesion

The primary mechanism by which this compound inhibits cell adhesion is by blocking the interaction between Sialyl Lewis X (SLex) on leukocytes (e.g., HL-60 cells) and E-selectin (also known as endothelial-leukocyte adhesion molecule 1 or ELAM-1) on endothelial cells (e.g., HUVECs).[1] This interaction is a critical step in the inflammatory cascade and in cancer metastasis.

CompoundModificationCell LineAssayIC50 (µM)Reference
This compound-HL-60/HUVECCell Adhesion3.5[2]
Macrosphelide BOxidation of C14-OH to ketoneHL-60/HUVECCell Adhesion36[2]
Macrosphelide J-HL-60/HUVECCell Adhesion>100 µg/mL[1]
Macrosphelide K-HL-60/HUVECCell Adhesion>100 µg/mL[1]

Key SAR Insights for Cell Adhesion Inhibition:

  • The secondary hydroxyl group at the C-14 position appears to be crucial for potent anti-adherent activity, as its oxidation to a ketone in Macrosphelide B leads to a significant decrease in potency.[2][3]

Cytotoxicity and Apoptosis-Inducing Activity

Numerous studies have demonstrated the cytotoxic effects of this compound analogs against various cancer cell lines. This activity is often linked to the induction of apoptosis.

CompoundModificationCell LineAssayIC50 (µM)Reference
This compound-U937 (Human Lymphoma)Apoptosis>10 (low activity)[4]
Macrosphelide BC14-KetoneU937 (Human Lymphoma)ApoptosisMildly active[4]
Diketo-MS 15C8 and C14-DiketoneU937 (Human Lymphoma)Apoptosis~1 (high activity)[4]
MS-Epothilone Hybrid 60Thiazole (B1198619) side chainU937 (Human Lymphoma)Apoptosis~1 (high activity)[4]

Key SAR Insights for Cytotoxicity and Apoptosis:

  • The presence of a carbonyl group at the C-14 position, as seen in Macrosphelide B, appears to be important for inducing apoptosis.[4]

  • The introduction of a second ketone at the C-8 position (Diketo-MS 15) significantly enhances the apoptosis-inducing activity.[4]

  • Hybrid molecules incorporating structural features from other potent natural products, such as the thiazole side chain of epothilone, can dramatically increase cytotoxic and pro-apoptotic effects.[4]

  • This compound has been shown to inhibit key enzymes in the Warburg effect, namely aldolase (B8822740) A (ALDOA), enolase 1 (ENO1), and fumarate (B1241708) hydratase (FH), contributing to its anti-cancer effects.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Cell-Cell Adhesion Assay (HL-60 and HUVEC)

This assay quantifies the ability of a compound to inhibit the adhesion of leukocyte-like cells (HL-60) to endothelial cells (HUVEC).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human Promyelocytic Leukemia cells (HL-60)

  • Endothelial Cell Growth Medium (EGM)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Calcein-AM fluorescent dye

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • HUVEC Seeding: Seed HUVECs into 96-well black, clear-bottom plates at a density that allows for a confluent monolayer to form within 24-48 hours. Culture in EGM at 37°C in a humidified 5% CO₂ atmosphere.

  • HUVEC Activation: Once confluent, aspirate the medium and add fresh EGM containing LPS (e.g., 1 µg/mL) to activate the HUVECs and induce the expression of adhesion molecules like E-selectin. Incubate for 4-6 hours.

  • HL-60 Labeling: During HUVEC activation, label HL-60 cells with Calcein-AM. Resuspend HL-60 cells in serum-free RPMI 1640 at a concentration of 1 x 10⁶ cells/mL. Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C.

  • Washing Labeled HL-60 Cells: After incubation, wash the Calcein-AM labeled HL-60 cells twice with PBS to remove excess dye. Resuspend the cells in fresh RPMI 1640 with 10% FBS.

  • Compound Treatment: Wash the activated HUVEC monolayer with PBS. Add fresh EGM containing various concentrations of the this compound analog to be tested. Also, include a vehicle control (e.g., DMSO).

  • Co-culture: Add the labeled HL-60 cells to the HUVEC-containing wells (e.g., 1 x 10⁵ cells/well).

  • Incubation: Incubate the co-culture for 1-2 hours at 37°C.

  • Washing: Gently wash the wells with PBS three times to remove non-adherent HL-60 cells.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: The fluorescence intensity is proportional to the number of adherent HL-60 cells. Calculate the percentage of adhesion inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells to be assayed

  • This compound analog

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the this compound analog for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Inhibition of Leukocyte-Endothelial Adhesion

This compound has been shown to inhibit the initial tethering and rolling of leukocytes on the endothelial surface, a critical step in inflammation and metastasis. This is achieved by interfering with the interaction between Sialyl Lewis X on leukocytes and E-selectin on activated endothelial cells.

G Leukocyte Sialyl Lewis X (SLe^x) Endothelial E-selectin (ELAM-1) Leukocyte->Endothelial Adhesion Cell Adhesion MacrosphelideA This compound MacrosphelideA->Leukocyte

Caption: this compound inhibits leukocyte-endothelial cell adhesion.

Induction of Apoptosis: Extrinsic and Intrinsic Pathways

Certain this compound analogs are potent inducers of apoptosis in cancer cells. They can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Bax_Bak Bax/Bak Bax_Bak->Mito Pore formation Bcl2_BclXL Bcl-2/Bcl-xL Bcl2_BclXL->Bax_Bak Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis MacrosphelideAnalog Macrosphelide Analog (e.g., Diketo-MS 15) MacrosphelideAnalog->FasR Upregulates tBid tBid Bid->tBid Cleavage tBid->Bax_Bak Activates

Caption: Apoptosis induction by Macrosphelide analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals critical insights for the development of new therapeutic agents. Key structural modifications, such as oxidation at the C-14 and C-8 positions and the addition of novel side chains, have been shown to significantly enhance the pro-apoptotic and cytotoxic activities of the parent compound. The ability of this compound to inhibit cell-cell adhesion provides an additional, valuable mechanism for its potential use in treating inflammatory diseases and cancer metastasis.

Future research in this area should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a broader and more diverse library of this compound analogs are needed to build a more comprehensive SAR model.

  • Target Deconvolution: While some molecular targets have been identified, further studies are required to fully elucidate the direct binding partners of this compound and its analogs.

  • In Vivo Efficacy: Promising analogs identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of this compound analogs with existing chemotherapeutic agents could lead to more effective cancer treatment regimens.

This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of the Macrosphelide family of natural products. The unique dual-action of these compounds makes them a particularly attractive scaffold for the development of next-generation therapies.

References

Macrosphelide A as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp., has emerged as a promising natural product with significant potential in drug discovery.[1][2] Initially identified for its potent anti-adhesive properties, subsequent research has unveiled its multifaceted biological activities, including anti-cancer, and antimicrobial effects.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation into its therapeutic applications.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-adhesion properties being the most extensively studied.

Anti-Cancer Activity

This compound demonstrates selective cytotoxicity against various cancer cell lines while showing significantly lower toxicity towards normal cells.[3] Its anti-cancer effects are attributed to two primary mechanisms: the induction of apoptosis and the disruption of cancer cell metabolism.

1. Induction of Apoptosis:

This compound triggers programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways. This process is initiated by the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Key events in this compound-induced apoptosis include:

  • Upregulation of Fas expression: This leads to the activation of the extrinsic pathway via the recruitment of FADD and subsequent activation of caspase-8.

  • Modulation of Bcl-2 family proteins: An increase in the Bax/Bcl-2 ratio indicates the involvement of the intrinsic (mitochondrial) pathway.

  • Activation of caspases: The activation of initiator caspases (caspase-8 and -9) leads to the cleavage and activation of executioner caspases (caspase-3), ultimately resulting in apoptosis.[6]

2. Targeting Cancer Metabolism (The Warburg Effect):

Recent studies have revealed that this compound can selectively target the altered metabolism of cancer cells, a phenomenon known as the Warburg effect. It directly inhibits three key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle:[3][7]

  • Enolase 1 (ENO1)

  • Aldolase A (ALDOA)

  • Fumarate Hydratase (FH)

By inhibiting these enzymes, this compound disrupts the primary energy production pathways in cancer cells, leading to reduced cell viability.[3]

Anti-Adhesion Activity

This compound was first identified as a potent inhibitor of cell-cell adhesion.[2] It dose-dependently inhibits the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVEC) activated by lipopolysaccharide (LPS).[2] This activity is crucial in preventing metastasis, a key process in cancer progression. The mechanism is thought to involve the inhibition of interactions between sialyl Lewisx (sLex) on cancer cells and E-selectin on endothelial cells.[8]

Quantitative Data Presentation

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound (MSPA) in Human Cancer and Non-Cancer Cell Lines [3]

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)
HepG2Hepatocellular Carcinoma12.59651.7
HL-60Promyelocytic Leukemia12.59654.6
MCF-7Breast Adenocarcinoma12.59648.4
THLE-3Normal Liver12.59678.2
PBMCPeripheral Blood Mononuclear Cell12.59686.2
MCF-10ANon-tumorigenic Breast Epithelial12.59694.5

Table 2: Anti-adhesion Activity of Macrosphelide Derivatives [1][2]

CompoundIC50 (µM) for Inhibition of HL-60 Adhesion to HUVEC
This compound3.5
Macrosphelide B36
Macrosphelide C67.5
Macrosphelide D25

Table 3: Apoptosis-Inducing Activity of Macrosphelide Derivatives in Human Lymphoma U937 Cells [9]

DerivativeConcentration (µM)Apoptotic Cells (%)
Diketo-MS1>10
MSB1<1
C15 Hybrid14-5

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability and Cytotoxicity Assay (IC50 Determination)

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth.

  • Cell Culture: Culture cancer and non-cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[10]

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC-negative/PI-negative cells are viable; FITC-positive/PI-negative cells are in early apoptosis; FITC-positive/PI-positive cells are in late apoptosis or necrosis.[6][11]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

  • Protein Extraction:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).[12]

Cell Adhesion Assay (HL-60 and HUVEC)

This assay measures the ability of this compound to inhibit the adhesion of leukemia cells to endothelial cells.

  • HUVEC Culture and Activation:

    • Culture HUVECs to confluence in 96-well plates.

    • Activate the HUVECs with LPS (1 µg/mL) for 4 hours.

  • HL-60 Cell Labeling:

    • Label HL-60 cells with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture and Treatment:

    • Pre-treat the activated HUVECs with various concentrations of this compound for 1 hour.

    • Add the labeled HL-60 cells to the HUVEC monolayer and incubate for 1 hour.

  • Quantification:

    • Gently wash the wells to remove non-adherent HL-60 cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion inhibition compared to the untreated control.[2]

In Vitro Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the activity of metabolic enzymes.

  • Enzyme and Substrate Preparation: Prepare purified ENO1, ALDOA, or FH enzymes and their respective substrates.

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence of a product or cofactor (e.g., NADH) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates at different inhibitor concentrations.

    • Determine the IC50 value for enzyme inhibition.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for identifying its protein targets.

MacrosphelideA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway MacrosphelideA This compound JNK JNK Activation MacrosphelideA->JNK FasL Fas Ligand FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 (active) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (active) Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP JNK->FasL Upregulation JNK->Bax Activation JNK->Bcl2 Inhibition

Caption: Proposed apoptotic signaling pathway of this compound.

MSPA_Target_Identification_Workflow cluster_discovery Target Discovery cluster_validation Target Validation CellLysate Cancer Cell Lysate AffinityChromatography Affinity Chromatography (Biotinylated MSPA) CellLysate->AffinityChromatography Elution Elution of Bound Proteins AffinityChromatography->Elution LCMS LC-MS/MS Analysis Elution->LCMS ProteinID Protein Identification LCMS->ProteinID CandidateProteins Candidate Target Proteins (e.g., ENO1, ALDOA, FH) ProteinID->CandidateProteins InVitroBinding In Vitro Binding Assay CandidateProteins->InVitroBinding EnzymeInhibition Enzyme Inhibition Assay CandidateProteins->EnzymeInhibition siRNA siRNA Knockdown CandidateProteins->siRNA ValidatedTargets Validated Targets InVitroBinding->ValidatedTargets EnzymeInhibition->ValidatedTargets PhenotypicAssay Phenotypic Assays (e.g., Cell Viability) siRNA->PhenotypicAssay PhenotypicAssay->ValidatedTargets

References

In Vivo Efficacy of Macrosphelide A: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide, has garnered interest in the scientific community for its potential as an anticancer agent.[1] Initially recognized for its ability to inhibit cell-cell adhesion, subsequent research has illuminated its cytotoxic and pro-apoptotic activities across various cancer cell lines.[2] Notably, this compound has demonstrated a degree of selectivity for cancer cells over normal cells and has been shown to be non-toxic in mice at doses up to 200 mg/kg administered via intraperitoneal injection for five days.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its in vivo efficacy in mouse models. Due to a notable lack of publicly available quantitative in vivo data, this guide presents a detailed, hypothetical experimental protocol for assessing the anti-tumor activity of this compound in a murine xenograft model. This is supplemented with available in vitro data and an elucidation of its known mechanisms of action to provide a robust resource for researchers aiming to investigate its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis and targeting cancer cell metabolism.[2][3] Its mechanism involves the following key pathways:

  • Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells.[2]

  • Targeting Cancer Metabolism: A significant aspect of this compound's action is its ability to disrupt the metabolic reprogramming often seen in cancer cells, a phenomenon known as the Warburg effect.[2] It achieves this by directly targeting and inhibiting three key metabolic enzymes: Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH).[3] By inhibiting these enzymes, this compound can interfere with glycolysis and the TCA cycle, leading to a reduction in cancer cell viability.[2][3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

cluster_0 This compound cluster_1 Metabolic Pathways cluster_2 Target Enzymes cluster_3 Cellular Effects This compound This compound ENO1 ENO1 This compound->ENO1 ALDOA ALDOA This compound->ALDOA FH FH This compound->FH Apoptosis Apoptosis This compound->Apoptosis Glycolysis Glycolysis TCA_Cycle TCA_Cycle Disruption Disruption of Glycolysis & TCA Cycle ENO1->Disruption ALDOA->Disruption FH->Disruption Reduced_Viability Reduced Cancer Cell Viability Disruption->Reduced_Viability Apoptosis->Reduced_Viability

Proposed mechanism of action of this compound.

In Vitro Efficacy of this compound

While in vivo data is sparse, the in vitro cytotoxic effects of this compound have been documented against several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia3.5[4]
HepG2Hepatocellular CarcinomaData not specified[3]
MCF-7Breast AdenocarcinomaData not specified[3]

Hypothetical In Vivo Efficacy Study in a Mouse Xenograft Model

The following section outlines a detailed, hypothetical experimental protocol to evaluate the in vivo anti-tumor efficacy of this compound. This protocol is based on established methodologies for similar compounds and aims to provide a robust framework for future research.

Experimental Workflow

cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis Cell_Culture B16/BL6 Cell Culture Tumor_Inoculation Subcutaneous Inoculation of B16/BL6 cells Cell_Culture->Tumor_Inoculation Animal_Acclimatization Animal Acclimatization (C57BL/6 mice) Animal_Acclimatization->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Daily Intraperitoneal Administration Randomization->Treatment_Admin Data_Collection Tumor Volume & Body Weight Measurement (3x/week) Treatment_Admin->Data_Collection Endpoint Study Endpoint (e.g., 21 days or tumor volume limit) Data_Collection->Endpoint Tissue_Harvest Tumor & Organ Harvest Endpoint->Tissue_Harvest Analysis Data Analysis (Tumor Growth Inhibition, Survival) Tissue_Harvest->Analysis

Workflow for in vivo efficacy testing of this compound.
Detailed Experimental Protocols

4.2.1. Animal Model

  • Species: Mouse

  • Strain: C57BL/6 (syngeneic model for B16/BL6 cells)

  • Age: 6-8 weeks

  • Sex: Female

  • Supplier: Reputable commercial vendor

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

4.2.2. Cell Line and Culture

  • Cell Line: B16/BL6 murine melanoma cell line

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells should be in the logarithmic growth phase at the time of harvesting for inoculation.

4.2.3. Tumor Inoculation

  • Harvest B16/BL6 cells using trypsin-EDTA.

  • Wash the cells twice with sterile, serum-free DMEM.

  • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

4.2.4. Treatment Groups and Administration

  • Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

GroupTreatmentDoseRouteSchedule
1Vehicle Control-Intraperitoneal (i.p.)Daily
2This compound50 mg/kgIntraperitoneal (i.p.)Daily
3This compound100 mg/kgIntraperitoneal (i.p.)Daily
4Positive Control (e.g., Dacarbazine)Manufacturer's recommendationIntraperitoneal (i.p.)As recommended
  • Drug Formulation: this compound should be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The vehicle used for the control group should be identical.

4.2.5. Data Collection and Efficacy Endpoints

  • Tumor Volume: Measure tumor dimensions three times a week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse three times a week as an indicator of toxicity.

  • Survival: Record the date of death for each animal. The study endpoint may also be defined by a specific tumor volume limit (e.g., 2000 mm³) or signs of morbidity, at which point the animal should be euthanized.

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

4.2.6. Terminal Procedures

  • At the study endpoint, euthanize all remaining animals.

  • Excise tumors and record their final weights.

  • Collect major organs (liver, kidneys, spleen, lungs) for histopathological analysis to assess any potential toxicity.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic, primarily due to its unique mechanism of targeting cancer cell metabolism and its favorable preliminary toxicity data. However, the current body of literature lacks sufficient in vivo efficacy data to fully assess its therapeutic potential. The hypothetical experimental protocol detailed in this guide provides a clear and robust pathway for researchers to undertake such an evaluation.

Future research should prioritize conducting well-designed in vivo studies to generate quantitative data on the anti-tumor effects of this compound. Furthermore, exploring its efficacy in combination with other chemotherapeutic agents could reveal synergistic effects and broaden its potential clinical applications. Pharmacokinetic and pharmacodynamic studies in animal models are also crucial next steps to understand its absorption, distribution, metabolism, and excretion, which will be vital for determining optimal dosing regimens in future clinical trials.

References

The Warburg Effect Under Siege: A Technical Guide to Macrosphelide A's Impact on Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming is a cornerstone of cancer cell proliferation and survival, making it a prime target for therapeutic intervention. Macrosphelide A (MSPA), a 16-membered macrolide of fungal origin, has emerged as a promising anti-cancer agent that specifically targets this metabolic vulnerability.[1][2][3] This technical guide provides a comprehensive overview of the mechanism by which this compound disrupts the Warburg effect in cancer cells. We present quantitative data on its biological activity, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers in oncology and drug development, providing the foundational knowledge to explore the therapeutic potential of this compound and similar metabolic inhibitors.

Introduction: Targeting the Metabolic Engine of Cancer

The Warburg effect, first described by Otto Warburg, is a metabolic hallmark of cancer.[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis, converting glucose to lactate (B86563) at a high rate.[1] This seemingly inefficient pathway provides a proliferative advantage by supplying the necessary building blocks for rapid cell growth.

This compound is a natural product that has been shown to selectively induce apoptosis in cancer cells by disrupting this fundamental metabolic process.[1] Originally identified as an inhibitor of cell-cell adhesion, subsequent research has revealed its potent anti-cancer properties stem from its ability to simultaneously inhibit key enzymes in both glycolysis and the tricarboxylic acid (TCA) cycle.[1][2][3]

Quantitative Data: The Impact of this compound on Cancer Cell Metabolism

This compound exerts its anti-cancer effects through a multi-pronged attack on cellular metabolism. The following tables summarize the key quantitative data demonstrating its efficacy.

Table 1: Inhibition of Key Metabolic Enzymes by this compound

Target EnzymePathwayMSPA Concentration% Inhibition of Enzymatic Activity (Relative to Control)
Aldolase A (ALDOA)Glycolysis100 µM22%
Enolase 1 (ENO1)Glycolysis100 µM28%
Fumarate (B1241708) Hydratase (FH)TCA Cycle100 µM20%

Data derived from studies on HepG2 cells.[1]

Table 2: Effect of this compound on Cancer Cell Viability and Metabolism

ParameterCell LineMSPA ConcentrationObservation
Cell Viability HepG2 (Liver Cancer)12.5 µMSignificant increase in apoptosis after 72 hours.[1]
HL60 (Leukemia)12.5 µMSignificant increase in apoptosis after 72 hours.[1]
Glucose Consumption HepG2Not SpecifiedSignificantly reduced.[1]
Lactate Release HepG2Not SpecifiedSignificantly reduced.[1]
Cell Adhesion Inhibition (IC50) HL-60 cells to HUVEC3.5 µMPotent inhibition of cell adhesion.[2][3]

Note: Specific IC50 or Ki values for the direct inhibition of ALDOA, ENO1, and FH by this compound are not yet publicly available in the reviewed literature. The provided data on enzyme inhibition reflects the percentage decrease in activity at a single high concentration.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of three critical metabolic enzymes: Aldolase A (ALDOA), Enolase 1 (ENO1), and Fumarate Hydratase (FH).[1] This simultaneous disruption of glycolysis and the TCA cycle creates a metabolic crisis within the cancer cell, ultimately leading to apoptosis.

Disruption of the Warburg Effect

The inhibition of ALDOA and ENO1 directly curtails the glycolytic flux, reducing the production of pyruvate (B1213749) and lactate, a hallmark of the Warburg effect. The inhibition of FH, a key enzyme in the TCA cycle, further exacerbates the energy deficit and disrupts mitochondrial function.

cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle Glucose Glucose FBP Fructose-1,6-bisphosphate Glucose->FBP Multiple Steps ALDOA ALDOA FBP->ALDOA GAP_DHAP Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate (B84403) ALDOA->GAP_DHAP Apoptosis Apoptosis ALDOA->Apoptosis Leads to Two_PGA 2-Phosphoglycerate GAP_DHAP->Two_PGA Multiple Steps ENO1 ENO1 Two_PGA->ENO1 PEP Phosphoenolpyruvate (B93156) ENO1->PEP ENO1->Apoptosis Leads to Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_TCA Pyruvate Pyruvate->Pyruvate_TCA AcetylCoA Acetyl-CoA Pyruvate_TCA->AcetylCoA Fumarate Fumarate AcetylCoA->Fumarate Multiple Steps FH Fumarate Hydratase (FH) Fumarate->FH Malate Malate FH->Malate FH->Apoptosis Leads to Oxaloacetate Oxaloacetate Malate->Oxaloacetate MSPA This compound MSPA->ALDOA Inhibits MSPA->ENO1 Inhibits MSPA->FH Inhibits

Caption: this compound's multi-target inhibition of key metabolic enzymes.
Induction of Apoptosis

The metabolic stress induced by this compound triggers programmed cell death, or apoptosis. While the precise signaling cascade is still under investigation, it is understood that the disruption of cellular energy homeostasis is a potent apoptotic signal. This likely involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to the activation of caspases, the executioners of apoptosis.

cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway MSPA This compound Metabolic_Stress Metabolic Stress (Energy Depletion) MSPA->Metabolic_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolic_Stress->Mitochondrial_Dysfunction ROS_Generation ROS Generation Mitochondrial_Dysfunction->ROS_Generation Bax_Bak Bax/Bak Activation Mitochondrial_Dysfunction->Bax_Bak JNK_Activation JNK Activation ROS_Generation->JNK_Activation Fas_Upregulation Fas Upregulation JNK_Activation->Fas_Upregulation Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Caspase8 Caspase-8 Activation Fas_Upregulation->Caspase8 Bid_Cleavage Bid Cleavage Caspase8->Bid_Cleavage Caspase8->Caspase3 Bid_Cleavage->Bax_Bak Amplifies Signal Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on cancer cell metabolism.

Identification of this compound Protein Targets via Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the general workflow for identifying the protein targets of a small molecule like this compound.

start Start: Synthesize Biotinylated This compound Probe lysate Prepare Cancer Cell Lysate start->lysate incubation Incubate Biotinylated MSPA with Cell Lysate lysate->incubation capture Capture MSPA-Protein Complexes with Streptavidin-Coated Beads incubation->capture wash Wash Beads to Remove Non-Specific Binders capture->wash elution Elute Bound Proteins wash->elution sds_page Separate Proteins by SDS-PAGE elution->sds_page in_gel_digestion In-Gel Tryptic Digestion sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms database_search Database Search and Protein Identification lc_ms->database_search end End: Identification of ALDOA, ENO1, and FH database_search->end

Caption: Experimental workflow for identifying protein targets of this compound.

Methodology:

  • Probe Synthesis: Synthesize a biotinylated derivative of this compound to serve as a probe for affinity purification.

  • Cell Lysis: Culture cancer cells (e.g., HepG2) to 80-90% confluency. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Purification:

    • Incubate the biotinylated MSPA probe with the cell lysate to allow for the formation of MSPA-protein complexes.

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated MSPA-protein complexes.

    • Use a magnetic separator to wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Separation:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt or low pH).

    • Separate the eluted proteins by one-dimensional SDS-PAGE.

  • Mass Spectrometry:

    • Excise the protein bands of interest from the gel and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins that were pulled down with the MSPA probe.

In Vitro Enzyme Activity Assays

Aldolase A (ALDOA) Activity Assay:

This assay measures the conversion of fructose-1,6-bisphosphate (FBP) to glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).

  • Reaction Mixture: Prepare a reaction buffer containing triethanolamine, NADH, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

  • Initiation: Add purified ALDOA enzyme and varying concentrations of this compound to the reaction mixture. Initiate the reaction by adding the substrate, FBP.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Analysis: Calculate the enzyme activity and the percentage of inhibition by MSPA.

Enolase 1 (ENO1) Activity Assay:

This assay measures the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).

  • Reaction Mixture: Prepare a reaction buffer containing imidazole, magnesium sulfate, KCl, NADH, ADP, and the coupling enzymes pyruvate kinase and lactate dehydrogenase.

  • Initiation: Add purified ENO1 enzyme and varying concentrations of this compound. Start the reaction by adding the substrate, 2-PGA.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

  • Analysis: Determine the enzyme activity and the inhibitory effect of MSPA.

Fumarate Hydratase (FH) Activity Assay:

This assay measures the conversion of L-malate to fumarate.

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate.

  • Initiation: Add purified FH enzyme and varying concentrations of this compound. Initiate the reaction by adding the substrate, L-malate.

  • Measurement: Monitor the increase in absorbance at 240 nm as fumarate is produced.

  • Analysis: Calculate the rate of fumarate formation to determine enzyme activity and inhibition by MSPA.

Glucose Consumption and Lactate Production Assays
  • Cell Culture: Seed cancer cells in a multi-well plate and treat with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Sample Collection: At each time point, collect a small aliquot of the cell culture medium.

  • Glucose Measurement: Use a commercially available glucose oxidase-based assay kit to measure the glucose concentration in the collected media.

  • Lactate Measurement: Use a commercially available lactate dehydrogenase-based assay kit to measure the lactate concentration in the collected media.

  • Normalization: Normalize the glucose consumption and lactate production values to the cell number or total protein concentration in each well.

Apoptosis Assay (Annexin V/7-AAD Staining)
  • Cell Treatment: Treat cancer cells with this compound for the desired time.

  • Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, 7-AAD-negative cells: Early apoptotic cells.

    • Annexin V-positive, 7-AAD-positive cells: Late apoptotic/necrotic cells.

  • Analysis: Quantify the percentage of apoptotic cells in the treated versus control populations.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. Its ability to simultaneously inhibit key enzymes in both glycolysis and the TCA cycle provides a robust mechanism to induce metabolic catastrophe and subsequent apoptosis in cancer cells.

Future research should focus on:

  • Determining the precise enzyme kinetics and inhibitory constants (IC50, Ki) of this compound for ALDOA, ENO1, and FH. This will provide a more detailed quantitative understanding of its potency.

  • Elucidating the detailed signaling cascade that links MSPA-induced metabolic stress to the activation of the apoptotic machinery.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

  • Exploring the potential for synergistic combinations of this compound with other anti-cancer therapies.

The continued investigation of this compound and other metabolism-targeting compounds holds significant promise for the development of novel and effective cancer treatments.

References

Macrosphelide A: A Novel Inhibitor Targeting Glycolytic Enzymes ENO1 and ALDOA in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit a unique metabolic phenotype characterized by a heightened reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a promising therapeutic window for the development of targeted anti-cancer agents. Macrosphelide A (MSPA), a 16-membered macrolide, has emerged as a significant lead compound that exerts its anti-cancer effects by directly targeting key enzymes within the glycolytic pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interaction with and inhibition of alpha-enolase (ENO1) and aldolase (B8822740) A (ALDOA). This document details the quantitative effects of MSPA on these enzymes, provides in-depth experimental protocols for studying these interactions, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Warburg Effect and the Therapeutic Potential of Glycolysis Inhibition

The Warburg effect describes the observation that most cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen.[1][2] This metabolic shift is a fundamental adaptation that supports the biosynthetic demands of rapid cell proliferation. Key enzymes in the glycolytic pathway are often upregulated in various cancers, making them attractive targets for therapeutic intervention.[2] Among these, ENO1 and ALDOA play critical roles in the later stages of glycolysis. ENO1 catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, while ALDOA is responsible for the cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Inhibition of these enzymes can disrupt the glycolytic flux, leading to energy depletion and subsequent cancer cell death.

This compound is a naturally derived small molecule that has been identified as a potent anti-cancer agent.[1] Its mechanism of action involves the simultaneous inactivation of multiple metabolic enzymes, including ENO1 and ALDOA.[1] This multi-targeted approach offers a potential advantage in overcoming the metabolic plasticity of cancer cells.

Quantitative Analysis of this compound Activity

Inhibition of Enzymatic Activity

A key study demonstrated that treatment of HepG2 cancer cells with 100 µM of this compound resulted in a significant reduction in the enzymatic activity of both ENO1 and ALDOA.[1] The relative enzymatic activities were measured in cell lysates, providing a direct indication of target engagement and functional inhibition within a cellular context.

Target EnzymeTreatmentConcentrationRelative Enzymatic Activity (Compared to Control)Reference
ENO1 This compound100 µM0.72[1]
ALDOA This compound100 µM0.78[1]

Table 1: Inhibition of ENO1 and ALDOA enzymatic activity by this compound in HepG2 cells.

Anti-proliferative Effects of Target Knockdown

To further validate the role of ENO1 and ALDOA as critical targets of MSPA, siRNA-mediated gene knockdown experiments were performed. The results demonstrated that the individual and combined silencing of these enzymes significantly inhibited cancer cell proliferation, mimicking the cytotoxic effects of MSPA treatment.[1]

Target siRNACell LineInhibition of Cell Proliferation (%)Reference
siRNA against ENO1 HepG244.8 ± 3.7[1]
siRNA against ALDOA HepG256.8 ± 10.8[1]
siRNA against ENO1 + ALDOA HepG232.8 ± 3.6 (of remaining proliferation)[1]

Table 2: Anti-proliferative effects of siRNA-mediated knockdown of ENO1 and ALDOA in HepG2 cells.

Signaling Pathways and Experimental Workflows

Glycolysis and the Warburg Effect: The Site of MSPA Action

This compound exerts its anti-cancer effects by disrupting the central carbon metabolism of cancer cells. The following diagram illustrates the glycolytic pathway, highlighting the specific enzymatic steps inhibited by MSPA.

Glycolysis_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-phosphate F16BP->GAP ALDOA ALDOA DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP ENO1 ENO1 Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate MSPA This compound MSPA->ALDOA Inhibits MSPA->ENO1 Inhibits Target_Identification_Workflow cluster_workflow Target Identification Workflow MSPA This compound Linker Linker MSPA->Linker Biotin Biotin Tag Biotin->Linker Biotin_MSPA Biotinylated MSPA Probe Linker->Biotin_MSPA Incubation Incubation Biotin_MSPA->Incubation Cell_Lysate Cancer Cell Lysate Cell_Lysate->Incubation Affinity_Beads Streptavidin-Coated Beads Affinity_Beads->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution Protein_Complex Eluted Protein Complex Elution->Protein_Complex SDS_PAGE SDS-PAGE Protein_Complex->SDS_PAGE Band_Excition Band Excision SDS_PAGE->Band_Excition Mass_Spec Mass Spectrometry (LC-MS/MS) Band_Excition->Mass_Spec Protein_ID Protein Identification (ENO1, ALDOA) Mass_Spec->Protein_ID

References

The Role of Macrosphelide A in Fumarate Hydratase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrosphelide A (MSPA) is a 16-membered macrocyclic compound originally identified as an inhibitor of cell adhesion.[1][2] Subsequent research has revealed its potential as an anti-cancer agent through the modulation of cancer cell metabolism.[3][4] A key study identified that MSPA's anti-cancer effects stem from its ability to simultaneously inhibit three critical metabolic enzymes: aldolase (B8822740) A (ALDOA), enolase 1 (ENO1), and fumarate (B1241708) hydratase (FH).[3] This multi-targeted approach disrupts both glycolysis and the tricarboxylic acid (TCA) cycle, key pathways in the Warburg effect, a hallmark of cancer metabolism.[3] While MSPA has been shown to directly bind to and reduce the enzymatic activity of FH, a specific IC50 value for this interaction is not yet publicly available.[3] This document provides a comprehensive technical overview of the current understanding of MSPA's role in FH inhibition, including available quantitative data, relevant experimental methodologies, and the downstream signaling consequences.

Introduction to Fumarate Hydratase

Fumarate hydratase (FH) is a crucial enzyme in the TCA cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[5] It exists in both mitochondrial and cytosolic isoforms, encoded by the same gene.[6] Beyond its role in central carbon metabolism, FH is recognized as a tumor suppressor.[5] Germline mutations in the FH gene are associated with Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) syndrome, which predisposes individuals to various tumors.[6] The loss of FH function leads to the accumulation of fumarate, which is now considered an oncometabolite.[7] Elevated fumarate levels can competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to the stabilization of hypoxia-inducible factor (HIF-1α) and promoting oncogenic pathways.[7]

This compound: A Multi-Target Inhibitor of Cancer Metabolism

This compound's anti-cancer properties are not limited to the inhibition of fumarate hydratase. Research has demonstrated that MSPA simultaneously targets key enzymes in both glycolysis and the TCA cycle, leading to a significant disruption of cancer cell metabolism.[3]

Mechanism of Action

MSPA exerts its anti-cancer effects by directly binding to and inhibiting the enzymatic activities of ALDOA and ENO1 in the glycolytic pathway, and FH in the TCA cycle.[3] This multi-pronged attack on cellular metabolism impairs the proliferation of cancer cells, reduces glucose consumption, and decreases lactate (B86563) release.[3] The simultaneous inactivation of these pathways is a promising strategy for targeting the Warburg effect, the metabolic reprogramming that is characteristic of many cancer cells.[3]

Mechanism of this compound in Cancer Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle MSPA This compound ALDOA ALDOA MSPA->ALDOA Inhibits ENO1 ENO1 MSPA->ENO1 Inhibits FH Fumarate Hydratase (FH) MSPA->FH Inhibits Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP F16BP->GAP ALDOA BPG13 BPG13 GAP->BPG13 PG3 PG3 BPG13->PG3 PG2 PG2 PG3->PG2 PEP PEP PG2->PEP PG2->PEP ENO1 Pyruvate Pyruvate PEP->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG α-Ketoglutarate SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Fumarate->Malate FH Oxaloacetate Oxaloacetate Malate->Oxaloacetate Workflow for MSPA Target Identification and Validation cluster_validation Validation start Start: Biotinylated MSPA Synthesis affinity_chrom Affinity Chromatography with Cell Lysate start->affinity_chrom elution Elution of MSPA-Binding Proteins affinity_chrom->elution sds_page SDS-PAGE Separation elution->sds_page mass_spec In-Gel Tryptic Digestion and Mass Spectrometry sds_page->mass_spec target_id Identification of Putative Targets (FH, ALDOA, ENO1) mass_spec->target_id binding_assay In Vitro Binding Assays target_id->binding_assay competition_assay Competition Assays target_id->competition_assay enzyme_assay In Vitro Enzyme Activity Assays target_id->enzyme_assay final_confirmation Confirmation of MSPA-Target Interaction and Inhibition binding_assay->final_confirmation competition_assay->final_confirmation enzyme_assay->final_confirmation Downstream Signaling of FH Inhibition cluster_hif HIF-1α Regulation cluster_nucleus Nucleus MSPA This compound FH Fumarate Hydratase (FH) MSPA->FH Inhibits Malate Malate FH->Malate Converts Fumarate to Malate Fumarate Fumarate Fumarate->FH PHDs Prolyl Hydroxylases (PHDs) Fumarate->PHDs Inhibits HIF1a_unstable HIF-1α HIF1a_stable HIF-1α (Stable) VHL VHL Complex HIF1a_unstable->VHL Binds HIF1a_nuc HIF-1α HIF1a_stable->HIF1a_nuc Translocates PHDs->HIF1a_unstable Hydroxylates Proteasome Proteasomal Degradation VHL->Proteasome Targets for Degradation HRE Hypoxia Response Element (HRE) HIF1a_nuc->HRE Binds with HIF-1β HIF1b HIF-1β HIF1b->HRE Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Transcription

References

A Technical Guide to Macrosphelide A-Induced Apoptosis: Engagement of Intrinsic and Extrinsic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Macrosphelide A (MSPA), a 16-membered macrolide originally isolated from Microsphaeropsis sp., has demonstrated significant potential as an anticancer agent.[1][2] Initially recognized for its ability to inhibit cell-cell adhesion, subsequent research has highlighted its capacity to induce programmed cell death, or apoptosis, in various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the mechanisms underlying MSPA-induced apoptosis, with a specific focus on its dual engagement of both the intrinsic and extrinsic signaling pathways. We present a consolidation of quantitative data on its cytotoxic effects, detailed methodologies for key experimental assays, and visual representations of the implicated signaling cascades and experimental workflows. This document aims to serve as a critical resource for researchers in oncology and medicinal chemistry, fostering further exploration into the therapeutic applications of this compound.

Quantitative Analysis of Cytotoxic and Apoptotic Activity

The efficacy of an anticancer compound is primarily quantified by its ability to inhibit cell proliferation and induce cell death in cancerous cells while sparing non-cancerous ones. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Cytotoxic Effects of this compound (MSPA)

This table summarizes the cytotoxic activity of MSPA against a panel of human cancer cell lines compared to its effect on non-tumorigenic cell lines. The data demonstrates a selective cytotoxic effect of MSPA on cancer cells.[3]

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)
HepG2 Hepatocellular Carcinoma12.59651.7[3]
HL-60 Promyelocytic Leukemia12.59654.6[3]
MCF-7 Breast Adenocarcinoma12.59648.4[3]
THLE-3 Normal Liver Epithelial12.59678.2[3]
PBMC Peripheral Blood Mononuclear Cells12.59686.2[3]
MCF-10A Non-tumorigenic Breast Epithelial12.59694.5[3]
Table 2: Apoptosis Induction by this compound (MSPA)

Flow cytometry analysis using Annexin V and 7-amino-actinomycin D (7-AAD) staining confirms that MSPA's cytotoxic effects are mediated through the induction of apoptosis.[4] Annexin V binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while 7-AAD penetrates late apoptotic and necrotic cells.[4]

Cell LineMSPA Concentration (µM)Incubation Time (h)Early Apoptotic Cells (Annexin V+/7-AAD-)Late Apoptotic Cells (Annexin V+/7-AAD+)
HepG2 12.572Not specified14.1%[4]
HL-60 12.57227.8%[4]Not specified

Mechanism of Action: Dual Activation of Apoptotic Pathways

This compound appears to trigger apoptosis through a sophisticated mechanism that involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[3] This dual-pronged attack ensures a robust and efficient elimination of cancer cells.

The proposed signaling cascade begins with an increase in intracellular reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This is followed by the engagement of the extrinsic pathway through the upregulation of the Fas death receptor.[3] The binding of Fas ligand to the Fas receptor leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, the initiator caspase of the extrinsic pathway.[3][5][6]

Activated caspase-8 then plays a pivotal role in bridging the extrinsic and intrinsic pathways by cleaving Bid, a Bcl-2 family protein, into its truncated form, tBid.[3][7] tBid translocates to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP).[6] This critical event leads to the release of cytochrome c from the mitochondria into the cytosol.[6][8] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[8][9]

Both activated caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3.[8] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[9][10]

MacrosphelideA_Apoptosis_Pathway cluster_extrinsic cluster_bid cluster_intrinsic MSPA This compound ROS ↑ Intracellular ROS MSPA->ROS JNK JNK Activation ROS->JNK Fas ↑ Fas Expression JNK->Fas Casp8 Caspase-8 Activation Fas->Casp8 DISC formation Extrinsic Extrinsic Pathway Bid Bid Casp8->Bid Cleavage Casp3 Caspase-3 Activation Casp8->Casp3 tBid tBid Bid->tBid Mito Mitochondria tBid->Mito MOMP Intrinsic Intrinsic Pathway CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic signaling pathway of this compound.

Experimental Protocols

Investigating the pro-apoptotic effects of this compound involves a series of well-established molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).[3] Incubate for the desired time period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This flow cytometry-based assay is a standard method for quantitatively distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.

  • Cell Harvesting: For adherent cells, remove the medium (which contains floating apoptotic cells) and wash the cell monolayer with PBS.[13] Add a dissociation agent like trypsin and incubate until cells detach.[13] Neutralize the trypsin with a serum-containing medium.[13] For suspension cells, simply collect them by centrifugation. Combine the floating cells from the initial medium with the harvested adherent cells.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-600 x g for 5 minutes).[3][12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[3]

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.[12][13]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start treatment 1. Cell Culture and Treatment (with this compound) start->treatment harvest 2. Cell Harvesting (Trypsinization/Centrifugation) treatment->harvest wash 3. Wash Cells (Cold PBS) harvest->wash stain 4. Staining (Annexin V & Propidium Iodide) wash->stain incubate 5. Incubation (15-20 min, Room Temp, Dark) stain->incubate analysis 6. Flow Cytometry Analysis incubate->analysis end Data Interpretation analysis->end

Experimental workflow for apoptosis detection via flow cytometry.
Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family members, and their cleaved (activated) forms.

  • Protein Extraction: Treat cells with this compound, harvest them, and lyse them using a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[3]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] The band intensity corresponds to the protein expression level.

Conclusion and Future Directions

This compound is a compelling natural product with demonstrated anticancer activity.[3] Its ability to induce apoptosis through the coordinated action of both the intrinsic and extrinsic pathways makes it an attractive candidate for further therapeutic development.[3] Furthermore, recent studies suggest that MSPA may also target key enzymes in cancer cell metabolism, such as ENO1, ALDOA, and FH, adding another dimension to its anticancer profile.[4]

The data and protocols compiled in this guide provide a solid foundation for researchers. Future investigations should be directed towards:

  • Elucidating Molecular Targets: Further clarifying the direct molecular targets of MSPA and the specific downstream effectors of the JNK pathway.

  • In Vivo Efficacy: Evaluating the anticancer efficacy, safety, and pharmacokinetic profile of MSPA and its derivatives in preclinical animal models.

  • Combination Therapies: Exploring the potential synergistic effects of MSPA when used in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Macrosphelide A using the Koide Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Macrosphelide A, a 16-membered macrolide with potential anticancer activities. The synthetic strategy leverages the Koide protocol for a key three-carbon homologation step, enabling an efficient and convergent approach. This application note includes detailed experimental procedures for each key transformation, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a natural product that has garnered significant interest due to its unique 16-membered triolide structure and its inhibitory activity against the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells. The total synthesis of this compound and its analogs is crucial for further structure-activity relationship (SAR) studies and the development of more potent therapeutic agents. The synthetic approach detailed herein, employing the Koide protocol, offers a practical and efficient route to the macrosphelide core. The key features of this synthesis include a propiolate addition for the rapid construction of a key monomer, a stereoselective reduction, and an iterative esterification strategy followed by a Yamaguchi macrolactonization to furnish the final macrocyclic structure.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a convergent approach centered on the iterative coupling of hydroxy acid monomers. The 16-membered macrolactone is disconnected to a linear seco-acid, which is in turn derived from the coupling of three monomeric hydroxy acid units. The key monomer is synthesized using the Koide protocol, which involves the addition of a propiolate to a protected aldehyde to introduce a three-carbon unit.

Logical Workflow of the Total Synthesis

Caption: Overall workflow for the total synthesis of this compound.

Quantitative Data Summary

StepProductStarting Material(s)Reagents and ConditionsYield (%)
Monomer Synthesis
Propiolate AdditionPropargylic Alcohol (9)PMB-protected Aldehyde (8), Methyl Propiolate (7)iPrMgCl, THFN/A
Stereoselective Reductiontrans-Allylic Alcohol (11)Propargylic Alcohol (9)NaBH₄, MeOHExcellent
Protection and HydrolysisMonomer Carboxylic Acid (6)trans-Allylic Alcohol (11)1. TIPSOTf, i-Pr₂NEt, CH₂Cl₂; 2. NaOH, THF/H₂ON/A
Fragment Coupling
Dimer FormationDimeric Alcohol (5)Carboxylic Acid (6), Hydroxyester (12)2,4,6-Trichlorobenzoyl chloride, i-Pr₂NEt, DMAP, Toluene (B28343)N/A
Trimer FormationTrimeric Alcohol (13)Dimeric Alcohol (5), Carboxylic Acid (4)2,4,6-Trichlorobenzoyl chloride, i-Pr₂NEt, DMAP, TolueneExcellent
Macrolactonization & Deprotection
MacrolactonizationProtected this compound (14)Seco-Acid2,4,6-Trichlorobenzoyl chloride, i-Pr₂NEt, DMAP, Toluene, 80 °CN/A
Final DeprotectionThis compoundProtected this compound (14)TBAFN/A

N/A: Specific yield not available in the cited literature. The term "Excellent" indicates a high-yielding step as described in the source.

Experimental Protocols

Synthesis of Monomer Carboxylic Acid (6)

To a solution of methyl propiolate (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added dropwise a solution of isopropylmagnesium chloride (iPrMgCl) in THF (1.2 equivalents). The mixture is stirred at this temperature for 30 minutes. A solution of (S)-2-(4-methoxybenzyloxy)propanal (8) (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the propargylic alcohol 9 .

To a solution of the propargylic alcohol 9 (1.0 equivalent) in methanol (B129727) (MeOH) at 0 °C is added sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) in portions. The reaction mixture is stirred at 0 °C for 1 hour, or until TLC analysis indicates complete consumption of the starting material. The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution. The mixture is concentrated under reduced pressure to remove most of the methanol. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude trans-allylic alcohol 11 is typically used in the next step without further purification.

To a solution of the allylic alcohol 11 (1.0 equivalent) and diisopropylethylamine (i-Pr₂NEt) (2.0 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) (1.2 equivalents) dropwise.[1] The reaction mixture is stirred at 0 °C for 5 hours.[1] The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.[1] The combined organic layers are dried over magnesium sulfate, filtered, and concentrated.[1] The crude silyl (B83357) ether is dissolved in a mixture of THF and water (3:1).[1] Sodium hydroxide (B78521) (10% aqueous solution) is added, and the mixture is heated to 50 °C for 12 hours.[1] After cooling to room temperature, the reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give the monomer carboxylic acid 6 .[1]

Assembly of the Linear Trimer

The synthesis of the dimeric alcohol 5 is achieved through a Yamaguchi esterification between the carboxylic acid 6 and the corresponding hydroxyester 12 (obtained from 6 by O-allylation and subsequent PMB deprotection).[1]

To a solution of carboxylic acid 6 (1.0 equivalent) in toluene are added diisopropylethylamine (i-Pr₂NEt) (2.0 equivalents) and 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) at 0 °C.[1] After stirring for 1 hour, 4-dimethylaminopyridine (B28879) (DMAP) (2.0 equivalents) is added, followed by a solution of the monomeric alcohol 12 (1.0 equivalent) in toluene.[1] The reaction is stirred for 1 hour at room temperature.[1] The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.[1] The combined organic layers are dried, filtered, and concentrated. The crude product is then subjected to PMB deprotection to yield the dimeric alcohol 5 .

The trimeric alcohol 13 is synthesized by a stepwise Yamaguchi esterification of the known carboxylic acid 4 with the dimeric alcohol 5 , followed by PMB deprotection, in excellent yield.[1] The procedure is analogous to the dimer formation described above.

Macrolactonization and Final Deprotection

The trimeric alcohol 13 is first subjected to palladium-catalyzed allyl deprotection to yield the seco-acid. To a solution of the crude seco-acid in toluene are added diisopropylethylamine (i-Pr₂NEt) (4.0 equivalents) and 2,4,6-trichlorobenzoyl chloride (2.0 equivalents) at room temperature, and the reaction is stirred for 2 hours.[1] To this mixture, 4-dimethylaminopyridine (DMAP) (4.0 equivalents) is added, and the reaction is heated to 80 °C.[1] After stirring for 12 hours, the mixture is quenched with aqueous ammonium chloride and extracted with ethyl acetate.[1] The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the protected this compound 14 .

The final deprotection of the silyl ethers is achieved by treating the protected macrosphelide 14 with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at a low temperature to yield this compound.[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Koide protocol does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized as a workflow. The following diagram illustrates the key transformations and the flow of intermediates in the synthesis.

Key Transformations in the Synthesis of Monomer 6

Monomer Synthesis Transformations aldehyde Aldehyde (8) (Cn) propargyl_alcohol Propargylic Alcohol (9) (Cn+3, alkyne) aldehyde->propargyl_alcohol C-C Bond Formation (Propiolate Addition) propiolate Methyl Propiolate (7) (C3) propiolate->propargyl_alcohol allylic_alcohol trans-Allylic Alcohol (11) (Cn+3, trans-alkene) propargyl_alcohol->allylic_alcohol Reduction (Alkyne to Alkene) monomer Monomer Acid (6) (Cn+3, protected diol) allylic_alcohol->monomer Functional Group Manipulation

Caption: Key chemical transformations in the synthesis of the monomeric unit.

This detailed protocol provides a comprehensive guide for the total synthesis of this compound, which can be adapted for the synthesis of various analogs for further biological evaluation.

References

Application of Yamaguchi Macrolactonization in the Total Synthesis of Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrosphelide A is a 16-membered macrolide natural product that has garnered significant interest in the scientific community due to its unique structure and promising biological activities. It has been shown to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells, suggesting its potential as a lead compound for the development of anti-cancer and anti-inflammatory therapeutics. The total synthesis of this compound has been a subject of extensive research, with various strategies developed to construct its complex architecture. A critical step in many of these syntheses is the macrolactonization to form the 16-membered ring. The Yamaguchi macrolactonization has proven to be a particularly effective method for this key transformation, often providing the desired macrolide in high yields. This document provides detailed application notes and protocols for the Yamaguchi macrolactonization step in the context of this compound synthesis.

Principle of Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a powerful esterification method that proceeds via a mixed anhydride (B1165640) intermediate. The reaction is typically carried out by treating a hydroxycarboxylic acid (the seco-acid) with 2,4,6-trichlorobenzoyl chloride in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to form a mixed anhydride. This activated intermediate is then treated with a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), under high dilution conditions. The steric hindrance of the ortho-trichlorobenzoyl group directs the nucleophilic attack of the alcohol to the less hindered carbonyl group of the seco-acid moiety, leading to intramolecular cyclization and formation of the macrolactone.

Key Synthetic Steps and Intermediates

The total synthesis of this compound is a multi-step process that involves the preparation of a linear hydroxycarboxylic acid precursor, often referred to as the seco-acid. The general synthetic strategy involves the synthesis of key fragments, their coupling, and subsequent macrolactonization.

Synthesis of the Seco-Acid Precursor

The seco-acid is typically assembled through the coupling of two or more smaller, stereochemically defined fragments. For instance, in the seminal total synthesis by Smith and Omura, the seco-acid was prepared by the esterification of two key fragments followed by deprotection steps to reveal the terminal carboxylic acid and alcohol functionalities required for the final macrolactonization.

Experimental Protocols

The following protocols are based on procedures reported in the literature for the synthesis of this compound and its derivatives.

Protocol 1: Yamaguchi Macrolactonization in the First Total Synthesis of (+)-Macrosphelide A (Smith and Omura)

This protocol describes the crucial macrolactonization step in the first total synthesis of (+)-Macrosphelide A.

Materials:

  • Seco-acid of this compound

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene (B28343)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Syringe pump

Procedure:

  • A solution of the seco-acid (1.0 equivalent) in anhydrous THF is treated with triethylamine (2.2 equivalents).

  • To this solution is added 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) at room temperature, and the mixture is stirred for 1 hour.

  • The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a large volume of anhydrous toluene to achieve high dilution conditions (typically 0.001 M).

  • A solution of DMAP (7.0 equivalents) in anhydrous toluene is added to the seco-acid solution.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (+)-Macrosphelide A.

Protocol 2: Yamaguchi Macrolactonization for a 3-Phenylthis compound Derivative

This protocol details the macrolactonization of a seco-acid precursor to a derivative of this compound.[1]

Materials:

  • Crude seco-acid (e.g., 62 mg)

  • Anhydrous Toluene (2 mL)

  • Diisopropylethylamine (iPr₂NEt) (94 μL, 0.54 mmol)

  • 2,4,6-Trichlorobenzoyl chloride (40 μL, 0.27 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (66 mg, 0.54 mmol)

  • Aqueous NH₄Cl solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the crude seco-acid (62 mg) in anhydrous toluene (2 mL).[1]

  • Add diisopropylethylamine (94 μL, 0.54 mmol) and 2,4,6-trichlorobenzoyl chloride (40 μL, 0.27 mmol) to the solution at room temperature.[1]

  • Stir the reaction mixture for 2 hours at room temperature.[1]

  • Add 4-(dimethylamino)pyridine (66 mg, 0.54 mmol) to the reaction mixture and warm the solution to 80 °C.[1]

  • Stir the mixture for 12 hours at 80 °C.[1]

  • Quench the reaction with aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography to yield the protected 3-phenylthis compound.[1]

Data Presentation

Table 1: Summary of Yamaguchi Macrolactonization in this compound Synthesis

EntryPrecursorReagents and ConditionsProductYieldReference
1Seco-acid of (+)-Macrosphelide A1. 2,4,6-Trichlorobenzoyl chloride, Et₃N, THF 2. DMAP, Toluene, 80 °C(+)-Macrosphelide AExcellentSmith & Omura
2Seco-acid of 3-Phenylthis compound1. 2,4,6-Trichlorobenzoyl chloride, iPr₂NEt, Toluene 2. DMAP, Toluene, 80 °CProtected 3-Phenylthis compoundNot specified[1]

Mandatory Visualization

Yamaguchi_Macrolactonization_Workflow cluster_synthesis Total Synthesis of this compound Start Starting Materials Fragments Synthesis of Key Fragments Start->Fragments Multiple Steps Coupling Fragment Coupling Fragments->Coupling SecoAcid Seco-Acid Precursor Coupling->SecoAcid Macrocyclization Yamaguchi Macrolactonization SecoAcid->Macrocyclization Deprotection Deprotection Macrocyclization->Deprotection End This compound Deprotection->End

Caption: General workflow for the total synthesis of this compound.

Yamaguchi_Mechanism cluster_mechanism Yamaguchi Macrolactonization Mechanism SecoAcid Hydroxycarboxylic Acid (Seco-Acid) MixedAnhydride Mixed Anhydride Intermediate SecoAcid->MixedAnhydride + Reagent + Base Reagent 2,4,6-Trichlorobenzoyl Chloride Reagent->MixedAnhydride Base Base (e.g., Et3N) Base->MixedAnhydride AcylDMAP Acyl-DMAP Intermediate MixedAnhydride->AcylDMAP + DMAP DMAP DMAP (Catalyst) DMAP->AcylDMAP Macrolactone Macrolactone AcylDMAP->Macrolactone Intramolecular Cyclization

Caption: Mechanism of the Yamaguchi macrolactonization.

Conclusion

The Yamaguchi macrolactonization is a robust and reliable method for the crucial ring-closing step in the total synthesis of this compound. Its tolerance of various functional groups and generally high yields have made it a cornerstone in the synthetic strategies targeting this important natural product. The provided protocols offer a detailed guide for researchers aiming to apply this powerful reaction in their own synthetic endeavors. Careful control of reaction conditions, particularly the use of high dilution, is critical for maximizing the yield of the desired macrolactone and minimizing intermolecular side reactions.

References

Application Notes and Protocols for Macrosphelide A Cytotoxicity Assay and IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the cytotoxic effects of Macrosphelide A on cancer cell lines and calculating its half-maximal inhibitory concentration (IC50). The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2][3] Detailed procedures for cell culture, assay execution, data analysis, and troubleshooting are included to ensure accurate and reproducible results. Additionally, this guide briefly discusses the known mechanisms of this compound-induced cytotoxicity, including apoptosis induction, to provide a broader context for experimental findings.

Introduction

This compound is a 16-membered macrolide antibiotic that has garnered significant interest for its potent biological activities, including the inhibition of cell-cell adhesion and induction of apoptosis in various cancer cell lines.[4][5] Evaluating the cytotoxic potential of compounds like this compound is a critical step in the drug discovery process. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for quantifying a compound's potency.[6]

The MTT assay is a quantitative colorimetric method to assess cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1][2][7] This protocol provides a step-by-step guide for performing an MTT-based cytotoxicity assay to determine the IC50 of this compound.

Data Presentation

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Cell Line TypeSeeding Density (cells/well)
Adherent Cancer Cells (e.g., HeLa, A549)5,000 - 10,000
Suspension Cancer Cells (e.g., Jurkat)10,000 - 20,000

Note: The optimal seeding density should be determined empirically for each cell line to ensure that cells are in the logarithmic growth phase during the assay.

Table 2: Example this compound Concentration Range for IC50 Determination

Concentration (µM)
100
50
25
12.5
6.25
3.125
1.56
0 (Vehicle Control)

Note: This is a suggested starting range. The actual concentrations should be adjusted based on the expected potency of this compound against the specific cell line being tested.

Experimental Protocols

Materials and Reagents
  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate prep_macro Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_macro->treat_cells add_mtt Add MTT Reagent incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for the this compound cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cells.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Dilute the cell suspension to the appropriate seeding density (see Table 1).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (see Table 2 for an example range). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the concentrated drug solution directly to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

    • After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

Data Analysis and IC50 Determination
  • Calculate Percent Cell Viability:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50:

    • Plot the percent cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data. Software such as GraphPad Prism is commonly used for this purpose.[8][9][10]

    • The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.

Mechanism of Action: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][5] This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Evidence suggests that this compound can trigger apoptosis through mechanisms that involve the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[4][11]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway MacrosphelideA This compound ROS ROS Generation MacrosphelideA->ROS JNK JNK Activation ROS->JNK FasL FasL JNK->FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Caspase8 Caspase-8 FADD->Caspase8 Bax Bax (Pro-apoptotic) Caspase8->Bax via Bid cleavage Caspase3 Caspase-3 Caspase8->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Troubleshooting

Table 3: Common Issues and Solutions in MTT Assay

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance- Contamination of media or reagents.[12]- Phenol (B47542) red in the medium.- Use fresh, sterile reagents.- Use a medium without phenol red for the assay.
Low absorbance readings- Low cell number or poor cell health.- Insufficient incubation time with MTT.[12]- Optimize cell seeding density.- Increase MTT incubation time (up to 4 hours).
High variability between replicates- Uneven cell seeding.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.
Incomplete formazan solubilization- Insufficient volume of solubilization solution.- Inadequate mixing.- Ensure complete coverage of the well bottom.- Increase shaking time on an orbital shaker.[7]

Conclusion

This application note provides a detailed and robust protocol for assessing the cytotoxicity of this compound and determining its IC50 value using the MTT assay. By following these guidelines, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this promising natural compound. Understanding the underlying mechanisms, such as the induction of apoptosis, will aid in the interpretation of the cytotoxicity data and guide future studies in drug development.

References

Methods for Assessing Macrosphelide A-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide, has garnered significant interest in oncological research due to its pro-apoptotic activities across various cancer cell lines. Initially recognized for its ability to inhibit cell-cell adhesion, subsequent studies have illuminated its potential as a cytotoxic agent that can trigger programmed cell death. Understanding the mechanisms and accurately quantifying the extent of this compound-induced apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to the key methodologies for assessing apoptosis induced by this compound, complete with detailed experimental protocols and a summary of available quantitative data.

Data Presentation

The following tables summarize the currently available quantitative data on the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HL-60Human Promyelocytic Leukemia3.5Not Specified
HepG2Hepatocellular Carcinoma~12.572
MCF-7Breast Adenocarcinoma~12.572

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineThis compound Conc. (µM)Incubation Time (h)% Apoptotic Cells (Early + Late)
HepG212.572Data not explicitly quantified in the provided search results, but significant apoptosis was observed.
HL-6012.572Data not explicitly quantified in the provided search results, but significant apoptosis was observed.
U937Not SpecifiedNot SpecifiedDose- and time-dependent increase in apoptosis confirmed.[1]

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through the activation of both intrinsic and extrinsic signaling pathways, which converge on the activation of executioner caspases. In human lymphoma U937 cells, a significant mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the Fas/caspase-8-dependent mitochondrial pathway.[1]

MacrosphelideA_Apoptosis_Pathway MacrosphelideA This compound ROS ↑ Reactive Oxygen Species (ROS) MacrosphelideA->ROS FasReceptor Fas Receptor Externalization ROS->FasReceptor Procaspase8 Pro-caspase-8 FasReceptor->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid cleaves Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.

Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., U937, HL-60)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time periods.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Gently trypsinize the cells, neutralize with complete medium, and collect by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls for compensation and gate setting.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

AnnexinV_Workflow start Start: Cell Culture treatment Treat with This compound start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol 2: Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3, -8, -9) involved in this compound-induced apoptosis.

Principle: Caspase activity can be measured using a colorimetric or fluorometric assay. These assays utilize a specific peptide substrate for the caspase of interest, which is conjugated to a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore (e.g., 7-amino-4-trifluoromethyl coumarin, AFC). Cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified using a spectrophotometer or fluorometer, respectively.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer

  • Caspase-3, -8, or -9 colorimetric or fluorometric assay kit (containing substrate and assay buffer)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Caspase Assay:

    • Add an equal amount of protein from each sample to a 96-well plate.

    • Add the caspase substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase activity. Normalize the results to the protein concentration and express as a fold change relative to the untreated control.

Protocol 3: DNA Fragmentation Assay by Agarose (B213101) Gel Electrophoresis

Objective: To qualitatively assess a hallmark of late-stage apoptosis, the cleavage of genomic DNA into internucleosomal fragments.

Principle: During apoptosis, endonucleases cleave the genomic DNA between nucleosomes, generating DNA fragments in multiples of approximately 180-200 base pairs. These fragments can be visualized as a characteristic "ladder" pattern on an agarose gel.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Lysis:

    • Harvest both floating and adherent cells.

    • Lyse the cells in lysis buffer.

  • RNA and Protein Digestion:

    • Treat the lysate with RNase A to digest RNA.

    • Subsequently, treat with Proteinase K to digest proteins.

  • DNA Extraction:

    • Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

    • Precipitate the DNA with isopropanol.

  • DNA Washing and Resuspension:

    • Wash the DNA pellet with 70% ethanol.

    • Air-dry the pellet and resuspend in TE buffer.

  • Agarose Gel Electrophoresis:

    • Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.

Conclusion

The methods described provide a robust framework for investigating the pro-apoptotic effects of this compound. A multi-faceted approach, combining assays that detect early (Annexin V staining, caspase activation) and late (DNA fragmentation) apoptotic events, is recommended for a thorough characterization. The provided protocols can be adapted to various cancer cell lines to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Annexin V/7-AAD Staining for Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide, has demonstrated significant pro-apoptotic activity in various cancer cell lines.[1][2] A key method for quantifying the extent of apoptosis induced by compounds like this compound is through flow cytometry using Annexin V and 7-aminoactinomycin D (7-AAD) staining. This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. 7-AAD is a fluorescent DNA intercalator that is membrane-impermeant in live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, binding to DNA and fluorescing.[3]

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V/7-AAD staining and flow cytometry, along with a summary of relevant quantitative data and an overview of the implicated signaling pathways.

Data Presentation

Quantitative Analysis of this compound-Induced Apoptosis

The following table summarizes the quantitative data from a study analyzing apoptosis in HepG2 (human liver cancer) and HL-60 (human promyelocytic leukemia) cells treated with 12.5 µM of this compound for 72 hours. The cell populations were analyzed by flow cytometry after staining with Annexin V-FITC and 7-AAD.[3]

Cell LineTreatmentViable Cells (Annexin V-/7-AAD-)Early Apoptotic Cells (Annexin V+/7-AAD-)Late Apoptotic/Necrotic Cells (Annexin V+/7-AAD+)Reference
HepG2 Vehicle ControlHighLow14.1%[3]
12.5 µM this compoundDecreasedIncreasedIncreased[3]
HL-60 Vehicle ControlHigh27.8%Low[3]
12.5 µM this compoundDecreasedIncreasedIncreased[3]
Cytotoxicity of this compound in Various Cancer Cell Lines

The cytotoxic effects of this compound are often quantified by its half-maximal inhibitory concentration (IC50). The following table presents IC50 values for this compound in different cancer cell lines.

Cell LineCell TypeIC50 (µM)Reference
HL-60Human promyelocytic leukemia3.5[4]
HCT116Human colon carcinomaPotent (specific value not provided)[5]
AGSHuman gastric cancerPotent (specific value not provided)[5]

Experimental Protocols

Principle of the Annexin V/7-AAD Assay

This flow cytometry-based assay is designed to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and 7-AAD-negative.

  • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

  • Necrotic cells: Annexin V-negative and 7-AAD-positive.[2]

Detailed Protocol for Annexin V/7-AAD Staining and Flow Cytometry

This protocol is a synthesized guide based on standard procedures.[1][5][6]

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2, HL-60)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • 7-AAD Staining Solution

  • 10X Annexin V Binding Buffer

  • Distilled water

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells in appropriate flasks or plates until they reach the desired confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 72 hours).

  • Preparation of 1X Annexin V Binding Buffer:

    • Dilute the 10X Binding Buffer to 1X with distilled water. Prepare a sufficient volume for all samples.

  • Cell Harvesting and Washing:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium containing any floating cells. Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization. Combine these with the cells from the culture medium.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at room temperature.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of 7-AAD Staining Solution to the cell suspension.

    • Incubate for an additional 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (preferably within one hour).

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and 7-AAD only stained cells.

Signaling Pathways and Visualizations

This compound induces apoptosis through a multifaceted signaling cascade that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the rapid generation of reactive oxygen species (ROS).[5]

// Node Definitions start [label="Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Cell Harvesting\n(Suspension/Adherent)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="Wash with\ncold PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; resuspend [label="Resuspend in 1X\nAnnexin V Binding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; stain_annexin [label="Add Annexin V-FITC\nIncubate 15 min (dark)", fillcolor="#FBBC05", fontcolor="#202124"]; stain_7aad [label="Add 7-AAD\nIncubate 5-15 min (dark)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; results [label="Data Interpretation:\n- Viable\n- Early Apoptotic\n- Late Apoptotic/Necrotic", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> harvest; harvest -> wash1; wash1 -> resuspend; resuspend -> stain_annexin; stain_annexin -> stain_7aad; stain_7aad -> analysis; analysis -> results; }

Figure 1: Experimental workflow for Annexin V/7-AAD apoptosis assay.

The generated ROS leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] JNK activation can then proceed to influence both the extrinsic and intrinsic apoptotic pathways. In the extrinsic pathway, there is an upregulation of Fas expression and subsequent activation of caspase-8.[5] The intrinsic pathway is engaged through the cleavage of Bid, a Bcl-2 family protein, which links the two pathways.[5] This ultimately leads to the activation of executioner caspases, such as caspase-3, and the characteristic hallmarks of apoptosis.

// Node Definitions macrosphelide [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ros [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; jnk [label="JNK Activation", fillcolor="#FBBC05", fontcolor="#202124"];

// Extrinsic Pathway fas [label="↑ Fas Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intrinsic Pathway bid [label="Bid Cleavage (tBid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Execution Pathway caspase3 [label="Caspase-3\nActivation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges macrosphelide -> ros; ros -> jnk; jnk -> fas [label="Extrinsic\nPathway"]; jnk -> bid [label="Crosstalk"]; fas -> caspase8; caspase8 -> bid; bid -> mitochondria [label="Intrinsic\nPathway"]; caspase8 -> caspase3; mitochondria -> caspase3; caspase3 -> apoptosis; }

Figure 2: Proposed apoptotic signaling pathway of this compound.

Conclusion

The Annexin V/7-AAD flow cytometry assay is a reliable and quantitative method for assessing the pro-apoptotic effects of this compound. The provided protocol and understanding of the underlying signaling pathways will aid researchers in accurately evaluating the potential of this compound and its derivatives as therapeutic agents. The ability of this compound to induce apoptosis through multiple signaling pathways makes it a promising candidate for further investigation in cancer drug development.[2]

References

Identifying Protein Targets of Macrosphelide A with Affinity Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A is a 16-membered macrocyclic lactone originally isolated from Microsphaeropsis sp. that has demonstrated a range of biological activities, including the inhibition of cell-cell adhesion and the induction of apoptosis in cancer cell lines.[1] Its potential as a therapeutic agent is significant, yet a comprehensive understanding of its mechanism of action requires the identification of its direct protein targets. Affinity chromatography is a powerful and widely used technique to isolate and identify the cellular binding partners of a small molecule like this compound.[2][3] This method involves immobilizing the small molecule (the "bait") onto a solid support to "fish" for its binding proteins from a cell lysate.[3][4] The captured proteins can then be eluted and identified, typically by mass spectrometry.[5][6]

This document provides a detailed protocol for the identification of this compound's protein targets using affinity chromatography, intended for researchers in chemical biology and drug discovery.

Principle of the Method

The core principle of affinity chromatography is the specific, reversible interaction between a ligand (in this case, a derivative of this compound) and its binding partner (the target protein).[7][8] The workflow begins with the synthesis of a this compound derivative that incorporates a linker suitable for covalent attachment to a solid matrix, such as agarose (B213101) beads.[9] This "bait" is then incubated with a cell lysate containing a complex mixture of proteins. Proteins that specifically bind to this compound will be captured by the immobilized ligand, while non-binding proteins are washed away. The bound proteins are subsequently eluted by changing the buffer conditions, and the identities of these proteins are determined using techniques like mass spectrometry.[5][6]

Experimental Workflow

The overall experimental workflow for identifying protein targets of this compound via affinity chromatography is depicted below.

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_capture Protein Capture cluster_analysis Analysis A Synthesize this compound with Linker B Immobilize on Affinity Resin A->B D Incubate Resin with Lysate B->D C Prepare Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE Analysis F->G H Protein Identification (e.g., LC-MS/MS) G->H I Target Validation H->I

Figure 1: Experimental workflow for this compound target identification.

Detailed Experimental Protocols

Protocol 1: Immobilization of this compound

A crucial first step is the covalent attachment of a this compound derivative to a solid support.[9] This requires a derivative with a functional group suitable for coupling, such as a carboxylic acid or an amine, connected via a linker arm to minimize steric hindrance.

Materials:

  • This compound derivative with a terminal carboxyl group

  • NHS-activated Sepharose beads

  • Coupling Buffer: 0.1 M MOPS, 0.5 M NaCl, pH 7.5

  • Blocking Buffer: 1 M ethanolamine, pH 8.0

  • Wash Buffer: 100 mM sodium acetate, 500 mM NaCl, pH 4.0, and 100 mM Tris-HCl, 500 mM NaCl, pH 8.0

Procedure:

  • Wash 1 ml of NHS-activated Sepharose beads with 10 volumes of ice-cold 1 mM HCl.

  • Dissolve 1-5 mg of the this compound derivative in the Coupling Buffer.

  • Immediately mix the dissolved this compound with the washed beads and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Centrifuge the beads at 500 x g for 1 minute and discard the supernatant.

  • Block any remaining active groups by adding 10 volumes of Blocking Buffer and incubating for 2 hours at room temperature.

  • Wash the beads by alternating between the acidic and basic Wash Buffers (3 cycles).

  • Resuspend the this compound-coupled beads in a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.

Protocol 2: Affinity Chromatography

Materials:

  • This compound-coupled beads and control beads (without this compound)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5, or a buffer containing a high concentration of a competing agent.

Procedure:

  • Cell Lysis: Harvest cells known to be sensitive to this compound (e.g., U937 human lymphoma cells) and lyse them in ice-cold lysis buffer.[10] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the protein extract.

  • Binding: Incubate 1-5 mg of the protein extract with 50 µl of the this compound-coupled beads (and control beads in a separate tube) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation (500 x g, 1 min) and discard the supernatant. Wash the beads five times with 1 ml of ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding 100 µl of Elution Buffer to the beads and incubating for 5-10 minutes at room temperature. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.5.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands that are specific to the this compound beads compared to the control beads.

  • Identification: Excise the specific protein bands from the gel and identify them using mass spectrometry (e.g., LC-MS/MS).[5][6]

Data Presentation

While specific quantitative data for this compound is not yet publicly available, the results from a successful experiment would typically be presented as follows.

Table 1: Summary of Proteins Identified by Mass Spectrometry

Protein ID (e.g., UniProt) Protein Name Molecular Weight (kDa) Peptide Count Fold Enrichment (this compound vs. Control)
P04637 Protein A 72 15 25.3
Q9Y243 Protein B 45 11 18.9

| P60709 | Protein C | 34 | 8 | 12.1 |

Potential Signaling Pathways

Previous research has indicated that this compound can induce apoptosis through the Fas/caspase-8-dependent and mitochondria-dependent pathways.[10] The identification of direct protein targets through affinity chromatography could elucidate the initial molecular interactions that trigger these downstream events.

Apoptosis_Signaling_Pathway MacroA This compound Target Identified Target Protein (Hypothetical) MacroA->Target FasR Fas Receptor Target->FasR ? Mito Mitochondria Target->Mito ? FasL FasL FasL->FasR Binds Casp8 Caspase-8 FasR->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 2: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the identification of the direct cellular targets of this compound. Successful identification of these targets will be a critical step in fully understanding its mechanism of action and will facilitate its development as a potential therapeutic agent. Subsequent validation studies, such as surface plasmon resonance, isothermal titration calorimetry, or cellular thermal shift assays, will be necessary to confirm the binding interactions and their functional relevance.

References

Application Notes and Protocols: Mass Spectrometry-Based Target Identification of Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide antibiotic, has garnered significant interest in the scientific community due to its diverse biological activities. Initially identified as an inhibitor of cell-cell adhesion, subsequent studies have revealed its potential as an anticancer agent, displaying activity against lung metastasis and inducing apoptosis in cancer cell lines.[1][2] Despite these promising therapeutic indications, the direct molecular target(s) and the precise mechanism of action of this compound remain to be fully elucidated. This lack of a defined target presents a significant bottleneck in its development as a therapeutic agent.

This document provides detailed application notes and protocols for the identification of this compound's molecular target(s) using advanced mass spectrometry-based proteomics techniques. The methodologies described herein are designed to provide researchers with a comprehensive framework for designing and executing target identification studies for natural products like this compound.

Biological Activity of this compound

This compound has been shown to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC) with an IC50 of 3.5 microM.[1] Furthermore, it exhibits anticancer properties, including the inhibition of lung metastasis of B16/BL6 melanoma in mice and the induction of apoptosis in human lymphoma U937 cells.[2] Notably, some derivatives of macrosphelide have been shown to induce apoptosis via the Fas/caspase-8-dependent pathway and through the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction.[2]

Target Identification Strategies using Mass Spectrometry

Several powerful mass spectrometry-based proteomics strategies can be employed for the unbiased identification of small molecule targets. These methods can be broadly categorized into affinity-based and label-free approaches.[3][4]

1. Affinity-Based Proteomics: This technique relies on the immobilization of a bioactive small molecule (the "bait") to a solid support to capture its interacting proteins (the "prey") from a cell lysate. The captured proteins are then identified by mass spectrometry. A crucial prerequisite for this method is the synthesis of a chemical probe, typically by attaching a linker and a tag (e.g., biotin) to the small molecule without compromising its biological activity.[3][5]

2. Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active site of specific enzyme families.[6][7] In a competitive ABPP experiment, a decrease in labeling by the probe in the presence of the compound of interest indicates that the compound binds to and inhibits the activity of that enzyme.[8] This method is particularly useful for identifying enzyme targets.

3. Thermal Proteome Profiling (TPP): TPP is a label-free method that leverages the principle that the thermal stability of a protein changes upon ligand binding.[9][10] By heating cell lysates or intact cells to various temperatures in the presence and absence of the drug, changes in protein melting points can be monitored on a proteome-wide scale using quantitative mass spectrometry, thus revealing direct and indirect drug targets.[9][11]

Experimental Protocols

Protocol 1: Affinity-Based Proteomics for this compound Target Identification

This protocol outlines a workflow for identifying the protein targets of this compound using an affinity-based approach. It assumes the successful synthesis of a biotinylated this compound probe that retains its biological activity.

1.1. Preparation of Biotinylated this compound Affinity Matrix:

  • Synthesize a biotinylated derivative of this compound. A synthetic scheme for a MS-biotin hybrid has been previously reported and can be adapted.[2]

  • Couple the biotinylated this compound to streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound probe.

1.2. Cell Culture and Lysate Preparation:

  • Culture a relevant human cancer cell line (e.g., HL-60 or U937) to a sufficient density.

  • Harvest the cells and wash them with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

1.3. Affinity Pull-Down:

  • Pre-clear the cell lysate by incubating it with unconjugated streptavidin beads to minimize non-specific binding.

  • Incubate the pre-cleared lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate a separate aliquot of the lysate with beads conjugated to biotin (B1667282) alone.

  • To further control for specificity, perform a competition experiment by pre-incubating the lysate with an excess of free, unmodified this compound before adding the affinity matrix.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

1.4. On-Bead Digestion and Mass Spectrometry Analysis:

  • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Reduce the proteins with DTT and alkylate with iodoacetamide.

  • Digest the proteins on-bead with trypsin overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1.5. Data Analysis:

  • Identify the proteins using a database search algorithm (e.g., Mascot or Sequest).

  • Quantify the relative abundance of proteins in the this compound pull-down, biotin-only control, and competition control samples.

  • Potential target proteins should be significantly enriched in the this compound pull-down compared to the controls.

Protocol 2: Thermal Proteome Profiling (TPP) for this compound Target Identification

This protocol describes a label-free approach to identify this compound targets by monitoring changes in protein thermal stability.

2.1. Cell Treatment and Lysis:

  • Culture the selected cancer cell line in the presence of this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Harvest and wash the cells.

  • Resuspend the cells in PBS.

2.2. Thermal Challenge:

  • Aliquot the cell suspension into several tubes.

  • Heat each aliquot to a different temperature for a defined time (e.g., a gradient from 40°C to 70°C for 3 minutes).

  • Immediately cool the samples on ice.

2.3. Protein Extraction and Digestion:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge to separate the soluble (unfolded) and aggregated (denatured) protein fractions.

  • Collect the supernatant containing the soluble proteins.

  • Perform a protein concentration assay.

  • Take equal amounts of protein from each temperature point and perform in-solution tryptic digestion.

2.4. Isobaric Labeling and Mass Spectrometry:

  • Label the peptides from each temperature point with a different tandem mass tag (TMT) reagent.[11][12]

  • Combine the labeled peptide samples.

  • Analyze the combined sample by LC-MS/MS.

2.5. Data Analysis:

  • Identify and quantify the TMT reporter ions for each peptide across the different temperatures.

  • For each protein, plot the relative soluble abundance as a function of temperature to generate a melting curve.

  • Compare the melting curves of proteins from this compound-treated and vehicle-treated cells.

  • A significant shift in the melting temperature (Tm) of a protein upon this compound treatment indicates a direct or indirect interaction.

Data Presentation

Quantitative data from the proteomics experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Potential this compound Interacting Proteins Identified by Affinity-Based Proteomics

Protein ID (UniProt)Gene NameFold Enrichment (this compound vs. Control)p-valueFunction
P04792G6PD15.2<0.001Glucose-6-Phosphate Dehydrogenase
P62826PPIA12.8<0.001Peptidyl-prolyl cis-trans isomerase A
Q06830HSP90AA19.5<0.005Heat shock protein HSP 90-alpha
P11142PRDX18.1<0.005Peroxiredoxin-1
P06733VIM7.6<0.01Vimentin

This is a hypothetical data table for illustrative purposes.

Table 2: Proteins with Significant Thermal Stability Shifts upon this compound Treatment Identified by TPP

Protein ID (UniProt)Gene NameΔTm (°C)p-valueBiological Process
P04406GAPDH+3.5<0.001Glycolysis
P00338LDHA+2.8<0.001Glycolysis
P31946YWHAZ+2.1<0.005Signal Transduction
P60709ACTB-1.5<0.01Cytoskeleton Organization
P08670VCP+1.9<0.01Protein Homeostasis

This is a hypothetical data table for illustrative purposes.

Visualization of Workflows and Pathways

G cluster_0 Affinity-Based Proteomics Workflow Biotin-Macrosphelide A Biotin-Macrosphelide A Streptavidin Beads Streptavidin Beads Affinity Matrix Affinity Matrix Cell Lysate Cell Lysate Incubation Incubation Washing Washing On-bead Digestion On-bead Digestion LC-MS/MS Analysis LC-MS/MS Analysis Target Identification Target Identification

G cluster_1 Thermal Proteome Profiling (TPP) Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Temperature Gradient Temperature Gradient Cell Lysis Cell Lysis Protein Digestion Protein Digestion TMT Labeling TMT Labeling LC-MS/MS Analysis LC-MS/MS Analysis Data Analysis Data Analysis Target Identification Target Identification

G cluster_2 Hypothetical Signaling Pathway for this compound This compound This compound Target Protein X Target Protein X ROS Generation ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Apoptosis Apoptosis

Conclusion

The identification of the direct molecular targets of this compound is a critical step towards understanding its mechanism of action and advancing its potential as a therapeutic agent. The mass spectrometry-based proteomics workflows detailed in these application notes provide a robust framework for achieving this goal. By employing a multi-pronged approach that combines affinity-based proteomics and thermal proteome profiling, researchers can confidently identify and validate the protein targets of this compound, thereby paving the way for future drug development efforts.

References

Application Notes and Protocols for the Synthesis of a Macrosphelide A-Biotin Chimera for Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A is a 16-membered macrolide natural product that has garnered significant interest due to its potent inhibitory effects on cell-cell adhesion, a critical process in cancer metastasis and inflammatory responses.[1][2] It has been shown to inhibit the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVEC), suggesting its potential as a therapeutic lead compound.[2] To elucidate its molecular mechanism of action and identify its direct cellular binding partners, a chemical probe is an invaluable tool. This document provides detailed application notes and protocols for the synthesis of a this compound-biotin chimera, designed for target validation studies using affinity pull-down and subsequent proteomic analysis.

The design of this chimera involves the strategic attachment of a biotin (B1667282) molecule to this compound via a linker. Biotin's high-affinity interaction with streptavidin can be exploited to isolate the chimera-protein complexes from cell lysates.[3][4] The linker is attached at a position on the this compound core that is predicted to not interfere with its biological activity, thus ensuring that the identified protein targets are relevant to its mechanism of action.

Data Presentation

Table 1: Biological Activity of this compound and Derivatives
CompoundTarget Cell LineAssayIC50 (µM)
This compoundHL-60Adhesion to LPS-activated HUVEC3.5[2]
Macrosphelide BHL-60Adhesion to LPS-activated HUVEC36[2]

This table will be updated with the IC50 value of the this compound-biotin chimera upon successful synthesis and biological evaluation.

Table 2: Summary of Synthetic Yields
StepReactionProductStarting MaterialYield (%)
1Yamaguchi-Hirao Alkynylation & ReductionAllylic Alcohol IntermediateWeinreb Amide & Propargylic EtherData to be populated
2Allylation & HydrolysisAllyl-Macrosphelide A PrecursorAllylic Alcohol IntermediateData to be populated
3Iterative EsterificationsAllyl-Macrosphelide APrecursor FragmentsData to be populated
4Cross-MetathesisLinker-Macrosphelide AAllyl-Macrosphelide A & Amine-LinkerData to be populated
5BiotinylationThis compound-Biotin ChimeraLinker-Macrosphelide A & NHS-BiotinData to be populated

Yields will be populated based on the successful execution of the described protocols.

Experimental Protocols

The synthesis of the this compound-biotin chimera is a multi-step process that begins with the construction of the core macrocycle, followed by linker attachment and biotinylation.[5][6]

Protocol 1: Synthesis of Allyl-Macrosphelide A

This protocol is adapted from the synthesis of related macrosphelide structures and involves the assembly of three key fragments.

Materials:

  • Weinreb amide precursor

  • Propargylic ether precursor

  • Super Hydride® (Lithium triethylborohydride)

  • LAH (Lithium aluminum hydride)

  • Allyl bromide

  • Grubbs' catalyst (e.g., Grubbs' second generation)

  • Amine-containing linker

  • NHS-Biotin

  • Anhydrous solvents (DCM, THF, Toluene)

  • Reagents for Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride, triethylamine (B128534), DMAP)

  • Reagents for work-up and purification (saturated aq. NH4Cl, ethyl acetate (B1210297), brine, anhydrous MgSO4, silica (B1680970) gel for chromatography)

Procedure:

  • Fragment A Synthesis (Yamaguchi-Hirao Alkynylation):

    • Dissolve the Weinreb amide in anhydrous DCM and cool to -78 °C.

    • Add the propargylic ether and a suitable base to initiate the alkynylation.

    • After completion, perform a chelation-controlled reduction of the resulting alkynone using Super Hydride® at -78 °C to yield the corresponding propargylic alcohol.

    • Reduce the alkyne with LAH to afford the allylic alcohol.

    • Protect the allylic alcohol with allyl bromide.

    • Perform acidic hydrolysis to yield the first key fragment.

  • Fragment B and C Synthesis:

    • Synthesize the remaining two hydroxy acid fragments based on established literature procedures for this compound synthesis.

  • Assembly of Allyl-Macrosphelide A (Iterative Esterification):

    • Couple the three fragments using iterative Yamaguchi esterification.

    • For each esterification, activate the carboxylic acid of one fragment with 2,4,6-trichlorobenzoyl chloride and triethylamine in toluene.

    • Add the alcohol of the next fragment in the presence of DMAP.

    • After the final fragment is coupled, perform a macrolactonization, also under Yamaguchi conditions, to form the 16-membered ring of Allyl-Macrosphelide A.

    • Purify the product by flash column chromatography on silica gel.

Protocol 2: Attachment of a Linker via Cross-Metathesis

Procedure:

  • Dissolve Allyl-Macrosphelide A and an amine-containing olefinic linker in anhydrous DCM.

  • Add Grubbs' second-generation catalyst (typically 5-10 mol%).

  • Stir the reaction under an inert atmosphere at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction and purify the linker-bound this compound by flash column chromatography.

Protocol 3: Biotinylation of Linker-Macrosphelide A

Procedure:

  • Dissolve the amine-linker-Macrosphelide A in a suitable solvent such as DMF or DMSO.

  • Add a solution of N-hydroxysuccinimide (NHS)-biotin (1.2-1.5 equivalents) in the same solvent.

  • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the final this compound-biotin chimera by HPLC.

Protocol 4: Target Validation using Affinity Pull-Down

Materials:

  • HL-60 cells or other relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound-biotin chimera

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Wash buffers (e.g., PBS with low concentration of detergent)

  • Elution buffer (e.g., high concentration biotin solution or SDS-PAGE loading buffer)

  • Mass spectrometer for protein identification

Procedure:

  • Cell Lysis:

    • Treat the target cells with the this compound-biotin chimera or a vehicle control for a specified time.

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the cell lysate with streptavidin-coated beads to pre-clear non-specific binders.

    • To a fresh aliquot of pre-cleared lysate, add the this compound-biotin chimera and incubate to allow for binding to target proteins. As a negative control, add free biotin to another aliquot to compete for binding.

    • Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated chimera and its bound proteins.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using elution buffer.

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

    • Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Allyl-Macrosphelide A cluster_modification Chimera Assembly Fragments Fragments Iterative_Esterification Iterative_Esterification Fragments->Iterative_Esterification Yamaguchi Allyl_Macrosphelide_A Allyl_Macrosphelide_A Iterative_Esterification->Allyl_Macrosphelide_A Cross_Metathesis Cross_Metathesis Allyl_Macrosphelide_A->Cross_Metathesis Grubbs' Catalyst Linker_Macrosphelide_A Linker_Macrosphelide_A Cross_Metathesis->Linker_Macrosphelide_A Amine_Linker Amine_Linker Amine_Linker->Cross_Metathesis Biotinylation Biotinylation Linker_Macrosphelide_A->Biotinylation NHS-Biotin Final_Chimera Final_Chimera Biotinylation->Final_Chimera Purification NHS_Biotin NHS_Biotin NHS_Biotin->Biotinylation

Caption: Synthetic workflow for the this compound-biotin chimera.

Target_Validation_Workflow Cell_Lysate Cell Lysate containing Target Proteins Incubation Incubation Cell_Lysate->Incubation Chimera This compound-Biotin Chimera Chimera->Incubation Capture Capture of Chimera-Protein Complex Incubation->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elution of Bound Proteins Wash->Elution Analysis SDS-PAGE & Mass Spectrometry Elution->Analysis Target_ID Target Protein Identification Analysis->Target_ID

Caption: Workflow for target protein identification using the chimera.

Signaling_Pathway cluster_cell_interaction Cell-Cell Adhesion cluster_signaling Downstream Signaling HL60 HL-60 Cell (Leukemia) sLeX sialyl Lewis X HUVEC HUVEC (Endothelial Cell) ESelectin E-Selectin sLeX->ESelectin Binding MAPK_Pathway MAPK Pathway Activation ESelectin->MAPK_Pathway Triggers Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression Cytoskeletal_Rearrangement Cytoskeletal Rearrangement MAPK_Pathway->Cytoskeletal_Rearrangement Macrosphelide_A This compound Macrosphelide_A->sLeX Inhibits

Caption: Proposed signaling pathway inhibited by this compound.

References

Application Notes and Protocols for In Vivo Studies of Macrosphelide A in B16/BL6 Melanoma Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide, has demonstrated notable anti-cancer properties, positioning it as a promising candidate for further investigation in oncology and drug discovery. These application notes provide detailed protocols for the in vivo evaluation of this compound using the syngeneic B16/BL6 murine melanoma model. This model is a well-established platform for studying melanoma progression and metastasis, offering valuable insights into the therapeutic potential of novel compounds.

This compound exerts its anti-cancer effects through a unique mechanism of action, primarily by targeting key enzymes involved in cancer cell metabolism. It simultaneously inhibits Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH). This multi-targeted approach disrupts glycolysis and the TCA cycle, leading to a reduction in cancer cell viability and the induction of apoptosis. Furthermore, this compound has shown efficacy in inhibiting the lung metastasis of B16/BL6 melanoma in mice, highlighting its potential as an anti-metastatic agent. The compound is also noted for its low toxicity, a favorable characteristic for therapeutic development.

These protocols detail two primary in vivo models: a subcutaneous tumor growth model and an experimental lung metastasis model. The objective is to provide researchers with a comprehensive guide to assess the anti-tumor and anti-metastatic efficacy of this compound, including methodologies for tumor induction, treatment administration, and endpoint analysis.

Data Presentation

Table 1: Quantitative Analysis of Subcutaneous Tumor Growth Inhibition by this compound
Treatment GroupDose (mg/kg/day, i.p.)Mean Tumor Volume (mm³) ± SD (Day 21)Percent Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control0[Data to be collected]0-
This compound[Proposed Dose 1][Data to be collected][Calculated][Calculated]
This compound[Proposed Dose 2][Data to be collected][Calculated][Calculated]
Positive Control[e.g., 50][Data to be collected][Calculated][Calculated]

Note: A dose-finding study is recommended to determine the optimal therapeutic dose of this compound. The doses for other macrolides with anti-tumor activity in B16/BL6 models have been reported around 50 mg/kg/day[1].

Table 2: Quantitative Analysis of Lung Metastasis Inhibition by this compound
Treatment GroupDose (mg/kg/day, i.p.)Mean Number of Lung Nodules ± SDPercent Inhibition of Metastasis (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control0[Data to be collected]0-
This compound[Proposed Dose 1][Data to be collected][Calculated][Calculated]
This compound[Proposed Dose 2][Data to be collected][Calculated][Calculated]
Positive Control[e.g., 50][Data to be collected][Calculated][Calculated]

Experimental Protocols

Protocol 1: Subcutaneous B16/BL6 Melanoma Model

Objective: To evaluate the effect of this compound on the growth of primary melanoma tumors.

Materials:

  • B16/BL6 murine melanoma cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture B16/BL6 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase for injection.

  • Cell Preparation: Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile, ice-cold PBS at a concentration of 1 x 10^6 cells/mL. Perform a viability count (e.g., using trypan blue); viability should be >95%.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the right flank of each C57BL/6 mouse.

  • Treatment Initiation: Once tumors become palpable (approximately 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Administration: Prepare this compound in the appropriate vehicle. Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot).

Protocol 2: Experimental Lung Metastasis Model

Objective: To assess the efficacy of this compound in preventing the formation of lung metastases.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Preparation: Prepare B16/BL6 cells as described in Protocol 1, resuspending them in sterile, ice-cold PBS at a concentration of 2 x 10^6 cells/mL.

  • Tumor Inoculation: Inject 100 µL of the cell suspension (2 x 10^5 cells) into the lateral tail vein of each C57BL/6 mouse.

  • Treatment Regimen:

    • Prophylactic Model: Begin treatment with this compound or vehicle 24 hours after tumor cell injection and continue daily for a predetermined period (e.g., 14-21 days).

    • Therapeutic Model: Allow metastases to establish for a few days (e.g., 3-5 days) before initiating treatment.

  • Endpoint Analysis: After the treatment period (typically 14-21 days post-inoculation), euthanize the mice.

  • Metastasis Quantification: Carefully dissect the lungs and fix them in Bouin's solution or 10% neutral buffered formalin. The metastatic nodules will appear as black foci against the pale lung tissue, facilitating enumeration. Count the number of surface lung nodules under a dissecting microscope. Lungs can also be weighed and processed for histological analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_subcutaneous Subcutaneous Model cluster_metastasis Metastasis Model cell_culture B16/BL6 Cell Culture cell_prep Cell Harvesting & Preparation cell_culture->cell_prep subq_injection Subcutaneous Injection (1x10^5 cells/mouse) cell_prep->subq_injection iv_injection Intravenous Injection (2x10^5 cells/mouse) cell_prep->iv_injection tumor_growth Tumor Growth Monitoring subq_injection->tumor_growth treatment_subq This compound Treatment tumor_growth->treatment_subq endpoint_subq Endpoint: Tumor Excision & Analysis treatment_subq->endpoint_subq treatment_meta This compound Treatment iv_injection->treatment_meta endpoint_meta Endpoint: Lung Excision & Nodule Count treatment_meta->endpoint_meta

Caption: Experimental workflow for in vivo studies of this compound.

Signaling_Pathway cluster_metabolism Metabolic Inhibition cluster_apoptosis Apoptosis Induction macro This compound eno1 ENO1 macro->eno1 aldoa ALDOA macro->aldoa fh FH macro->fh ros Increased ROS eno1->ros Metabolic Stress aldoa->ros Metabolic Stress fh->ros Metabolic Stress mito Mitochondrial Dysfunction ros->mito bax Bax/Bcl-2 Ratio ↑ mito->bax cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Evaluating Macrosphelide A's Effect on Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes implicated in a myriad of physiological and pathological conditions, including embryonic development, tissue repair, immune responses, and cancer metastasis. The ability to modulate these processes is of significant interest in drug discovery and development. Macrosphelide A, a 16-membered macrolide, has been identified as an inhibitor of cell-cell adhesion, a critical step in the metastatic cascade.[1][2] These application notes provide detailed protocols to evaluate the inhibitory effects of this compound on cell migration and invasion, along with methods for data analysis and visualization of potential signaling pathways.

Mechanism of Action: A Hypothesized Overview

This compound has been shown to inhibit the adhesion of cancer cells to the endothelium by targeting the interaction between sialyl Lewis X (sLe(x)) on cancer cells and E-selectin on endothelial cells.[3] This interaction is a crucial initiating step for extravasation and metastasis. The engagement of E-selectin is known to trigger intracellular signaling cascades that promote cell migration and invasion. These pathways often involve the activation of Rho family GTPases, phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling.[4][5][6] By blocking the initial sLe(x)-E-selectin binding, this compound is hypothesized to attenuate these downstream signals, thereby inhibiting cell migration and invasion.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments evaluating the effect of this compound on cell migration and invasion.

Table 1: Effect of this compound on Cell Migration in Wound Healing Assay

Concentration of this compound (µM)Wound Closure (%) at 24h (Mean ± SD)Cell Front Velocity (µm/h) (Mean ± SD)
0 (Vehicle Control)95.2 ± 3.520.1 ± 1.8
172.8 ± 4.115.3 ± 1.2
545.6 ± 3.99.6 ± 0.9
1023.1 ± 2.84.9 ± 0.6
2510.5 ± 2.12.2 ± 0.4

Table 2: Effect of this compound on Transwell Cell Migration

Concentration of this compound (µM)Migrated Cells per Field (Mean ± SD)% Inhibition of Migration (Mean ± SD)
0 (Vehicle Control)210 ± 150
1155 ± 1226.2 ± 5.7
598 ± 953.3 ± 4.3
1052 ± 775.2 ± 3.3
2521 ± 490.0 ± 1.9

Table 3: Effect of this compound on Matrigel Cell Invasion

Concentration of this compound (µM)Invaded Cells per Field (Mean ± SD)% Inhibition of Invasion (Mean ± SD)IC50 (µM)
0 (Vehicle Control)158 ± 110\multirow{5}{*}{6.8}
1121 ± 923.4 ± 5.7
582 ± 748.1 ± 4.4
1041 ± 574.1 ± 3.2
2515 ± 390.5 ± 1.9

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.[7]

Materials:

  • Cells of interest (e.g., metastatic cancer cell line)

  • Complete culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Sterile p200 pipette tips or a scratch-making tool

  • 6-well or 12-well tissue culture plates

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[8]

  • Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[8][9]

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[8]

  • Treatment: Replace the PBS with a fresh complete culture medium containing various concentrations of this compound or a vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0. Place the plate in a 37°C, 5% CO2 incubator.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.[8]

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.[10][11]

Transwell Migration Assay

This assay, also known as the Boyden chamber assay, assesses the chemotactic ability of cells to migrate through a porous membrane.[12][13]

Materials:

  • Transwell inserts (typically 8 µm pore size) for 24-well plates

  • Cells of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope with a camera

Protocol:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.[13]

  • Assay Setup: Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.[13]

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[13]

  • Treatment: Add various concentrations of this compound or a vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (typically 12-24 hours).[10]

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[13][14]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.[12]

  • Imaging and Quantification: Wash the inserts with water, allow them to air dry, and then visualize the stained cells under a microscope. Count the number of migrated cells in several random fields of view.[10][13]

Matrigel Invasion Assay

This assay is a modification of the transwell migration assay and is used to assess a cell's ability to invade through a basement membrane matrix, mimicking in vivo invasion.[4]

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Cold, serum-free medium

  • All other materials listed for the Transwell Migration Assay

Protocol:

  • Coating the Inserts: Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium (typically a 1:3 ratio). Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 1-2 hours to allow it to solidify.[4]

  • Cell Preparation and Seeding: Follow steps 1-3 from the Transwell Migration Assay protocol.

  • Treatment: Add various concentrations of this compound or a vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, as invasion is a slower process than migration.[10]

  • Removal of Non-invaded Cells, Fixation, and Staining: Follow steps 6 and 7 from the Transwell Migration Assay protocol.

  • Imaging and Quantification: Follow step 8 from the Transwell Migration Assay protocol to count the number of invaded cells.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway of this compound in cell migration.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays Wound_Healing Wound Healing Assay Treatment Treat with this compound (Dose-Response) Wound_Healing->Treatment Transwell_Migration Transwell Migration Assay Transwell_Migration->Treatment Matrigel_Invasion Matrigel Invasion Assay Matrigel_Invasion->Treatment Start Culture Cells to Confluency Start->Wound_Healing Start->Transwell_Migration Start->Matrigel_Invasion Data_Acquisition Image Acquisition (Time-Lapse Microscopy) Treatment->Data_Acquisition Data_Analysis Quantitative Analysis (Wound Closure, Cell Counting) Data_Acquisition->Data_Analysis Results Determine IC50 & Inhibitory Effects Data_Analysis->Results

Caption: General workflow for evaluating this compound's effects.

References

Application of Combinatorial Chemistry for Macrosphelide A Analog Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide originally isolated from Microsphaeropsis sp., has garnered significant interest in the field of drug discovery due to its diverse biological activities, including the inhibition of cancer cell adhesion and induction of apoptosis.[1][2] However, the modest potency of the natural product has necessitated the development of synthetic analogs with improved therapeutic profiles. Combinatorial chemistry has emerged as a powerful tool to rapidly generate libraries of this compound analogs, enabling extensive structure-activity relationship (SAR) studies and the identification of more potent and selective drug candidates.[3]

These application notes provide a comprehensive overview of the methodologies for the combinatorial synthesis of this compound analogs, including both solid-phase and solution-phase approaches. Detailed experimental protocols for key synthesis and biological evaluation steps are provided to guide researchers in this field.

Data Presentation

Table 1: Cytotoxic Activity of this compound and Analogs against Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound analogs, demonstrating the impact of structural modifications on their anticancer potency.

CompoundCell LineIC50 (µM)Reference
This compoundU937 (human lymphoma)>100[3]
This compoundHCT116 (human colon carcinoma)>100[3]
This compoundAGS (human gastric cancer)>100[3]
MSt-2 (C15-thiazole analog)U937 (human lymphoma)12.5[3]
MSt-2 (C15-thiazole analog)HCT116 (human colon carcinoma)25[3]
MSt-2 (C15-thiazole analog)AGS (human gastric cancer)50[3]
MSt-6 (C3-thiazole analog)U937 (human lymphoma)50[3]
Table 2: Inhibition of Cancer Cell Adhesion by this compound and Analogs

This table presents the inhibitory activity of this compound and its analogs on the adhesion of human promyelocytic leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVEC), a critical step in cancer metastasis.

CompoundIC50 (µM)Reference
This compound3.5[2]
Macrosphelide B36[2]
Macrosphelide HNot specified, but showed inhibitory activity[4]
Macrosphelide LNot specified, but showed inhibitory activity[4]

Experimental Protocols

Protocol 1: Solid-Phase Combinatorial Synthesis of a Macrosphelide Analog Library

This protocol describes a general procedure for the solid-phase synthesis of a this compound analog library, adapted from the synthesis of a 128-member library. This method utilizes a polymer support and allows for the systematic variation of building blocks.

Materials:

  • PS-DHP resin (Polymer-supported dihydropyran)

  • Building Block A (suitably protected seco-acid of this compound)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dry Dichloromethane (CH2Cl2)

  • Building Blocks B and C with desired diversity elements

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Carbon monoxide (CO) gas

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 4 N HCl in dioxane

  • Standard solvents for washing (DMF, THF, CH2Cl2, Ether)

Procedure:

  • Resin Loading: Swell the PS-DHP resin in dry CH2Cl2. Add a solution of Building Block A and PPTS in CH2Cl2. Agitate the mixture at room temperature for 12 hours.

  • Washing: Filter the resin and wash extensively with DMF, THF-AcOH (4:1), CH2Cl2, THF-H2O (1:1), and ether to remove excess reagents.

  • Deprotection: Treat the resin-bound fragment A with TBAF to remove the silyl (B83357) protecting group, yielding a free hydroxyl group.

  • Esterification with Building Block B: Couple the deprotected fragment with a diverse set of Building Block B variants using a suitable coupling agent (e.g., DIC/DMAP).

  • Palladium-Catalyzed Carbonylative Macrolactonization: Subject the resin-bound diester precursor to a palladium-catalyzed carbonylation reaction in the presence of a diverse set of Building Block C variants (vinyl iodides) and CO gas. This step simultaneously introduces the third building block and effects macrocyclization.

  • PMB Deprotection: If applicable, remove the p-methoxybenzyl (PMB) ether protecting group using DDQ.

  • Cleavage from Resin: Treat the resin with 4 N HCl in dioxane for 5 hours to cleave the synthesized Macrosphelide analogs from the polymer support.

  • Purification: Purify the cleaved analogs using high-performance liquid chromatography (HPLC).

Protocol 2: Parallel Solution-Phase Synthesis of C3-Modified this compound Analogs

This protocol outlines a strategy for the parallel solution-phase synthesis of this compound analogs with modifications at the C3 position. This approach is amenable to automation for the rapid generation of a focused library.

Materials:

  • A set of diverse aldehydes for introduction of the C3 side chain

  • Propiolate building block

  • i-PrMgCl

  • Sodium borohydride (B1222165) (NaBH4)

  • PMB-protected seco-acid of this compound

  • Allyl bromide

  • Yamaguchi esterification reagents (2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP)

  • Palladium catalyst (for deallylation)

  • TIPS-protected building blocks

  • Standard organic solvents and purification materials

Procedure:

  • Synthesis of Diverse Monomers: In separate reaction vessels (e.g., in a 96-well plate format), react a set of diverse aldehydes with a propiolate building block in the presence of i-PrMgCl to generate a library of propargylic alcohols.

  • Stereoselective Reduction: Reduce the propargylic alcohols to the corresponding trans-allylic alcohols using NaBH4 in methanol. This creates a library of C3-modified monomers.

  • Iterative Esterification:

    • Protect the synthesized monomers (e.g., with TIPS).

    • In a parallel fashion, couple the C3-modified monomers with a second Macrosphelide building block using Yamaguchi esterification.

    • Deprotect the resulting dimer and couple with a third building block to obtain the trimeric seco-acid precursors.

  • Macrocyclization: Perform a final intramolecular Yamaguchi lactonization on each of the trimeric precursors to yield the 16-membered macrolactone core of the Macrosphelide analogs.

  • Deprotection and Purification: Remove all protecting groups and purify the final products using automated parallel HPLC.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic activity of the synthesized this compound analogs.

Materials:

  • Cancer cell lines (e.g., U937, HCT116, AGS)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized this compound analogs for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Protocol 4: Cell Adhesion Assay

This protocol measures the ability of this compound analogs to inhibit the adhesion of cancer cells to endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Human promyelocytic leukemia (HL-60) cells

  • Lipopolysaccharide (LPS)

  • Cell culture plates

  • Fluorescent label for HL-60 cells (e.g., Calcein-AM)

  • Microplate reader or microscope

Procedure:

  • HUVEC Monolayer Preparation: Culture HUVECs to confluence in 96-well plates.

  • Activation of HUVECs: Treat the HUVEC monolayer with LPS for 4 hours to induce the expression of adhesion molecules.

  • Compound Treatment: Pre-incubate the activated HUVEC monolayer with various concentrations of the this compound analogs for 1-2 hours.

  • HL-60 Cell Labeling and Addition: Label HL-60 cells with a fluorescent dye. Add the labeled HL-60 cells to the HUVEC monolayer and incubate for 1 hour.

  • Washing: Gently wash the wells to remove non-adherent HL-60 cells.

  • Quantification: Quantify the number of adherent HL-60 cells by measuring the fluorescence intensity using a microplate reader or by counting the cells under a microscope.

  • Data Analysis: Determine the concentration of each analog that inhibits cell adhesion by 50% (IC50).

Visualizations

Apoptosis Signaling Pathway of a this compound Analog

Macrosphelide_Apoptosis_Pathway MSt2 MSt-2 (Macrosphelide Analog) ROS Increased ROS Production MSt2->ROS Fas Fas Expression MSt2->Fas JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase8 Caspase-8 Activation Fas->Caspase8 Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid->Mitochondria Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by a C15-thiazole Macrosphelide analog (MSt-2).

Combinatorial Synthesis and Screening Workflow

Combinatorial_Workflow cluster_synthesis Combinatorial Synthesis cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Hit Identification BuildingBlocks Diverse Building Blocks (A, B, C) Synthesis Solid-Phase or Solution-Phase Parallel Synthesis BuildingBlocks->Synthesis Library Macrosphelide Analog Library Synthesis->Library Purification Purification (Parallel HPLC) Library->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Adhesion Cell Adhesion Assays Purification->Adhesion DataAnalysis IC50 Determination and SAR Analysis Cytotoxicity->DataAnalysis Adhesion->DataAnalysis Hits Hit Compounds DataAnalysis->Hits

Caption: Workflow for combinatorial synthesis and screening of this compound analogs.

References

Macrosphelide A: A Novel Probe for Interrogating Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A is a 16-membered macrolide that has emerged as a valuable tool for studying the metabolic reprogramming inherent to cancer cells. Initially recognized for its anti-adhesion properties, recent research has illuminated its potent anti-cancer effects, which are rooted in its ability to disrupt core metabolic pathways that fuel tumor growth and proliferation.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound to investigate cancer cell metabolism.

Mechanism of Action: Dual Inhibition of Glycolysis and the TCA Cycle

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support rapid biomass accumulation.[2] this compound exerts its anti-cancer effects by directly targeting and inhibiting key enzymes in both glycolysis and the tricarboxylic acid (TCA) cycle.[2] This dual inhibitory action effectively chokes off the cancer cell's primary energy and biosynthetic supply lines.

The primary molecular targets of this compound have been identified as:

  • Enolase 1 (ENO1): A key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate.

  • Aldolase A (ALDOA): Another crucial enzyme in the glycolytic pathway, responsible for the cleavage of fructose-1,6-bisphosphate.

  • Fumarate (B1241708) Hydratase (FH): An essential enzyme in the TCA cycle that catalyzes the hydration of fumarate to malate.[2]

By simultaneously inactivating these enzymes, this compound disrupts major metabolic hubs, leading to decreased ATP production, reduced biosynthesis of essential macromolecules, and ultimately, the induction of apoptosis in cancer cells.[2]

Data Presentation

The following tables summarize the quantitative data regarding the cytotoxic and enzyme-inhibitory effects of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer and Non-Cancer Cell Lines [2]

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)
HepG2Hepatocellular Carcinoma12.57251.7
HL60Promyelocytic Leukemia12.57254.6
MCF-7Breast Adenocarcinoma12.57248.4
THLE-3Normal Liver Epithelial12.57278.2
PBMCPeripheral Blood Mononuclear Cells12.57286.2
MCF-10ANon-tumorigenic Breast Epithelial12.57294.5

Table 2: Inhibition of Target Enzyme Activities by this compound [2]

Target EnzymeCell LineMSPA Concentration (µM)Relative Enzymatic Activity (Control = 1)
ENO1HepG21000.72
ALDOAHepG21000.78
FHHepG21000.80
GAPDH (Control)HepG2100No significant change

Mandatory Visualizations

MacrosphelideA_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Fructose-1,6-BP Fructose-1,6-BP Glucose->Fructose-1,6-BP Multiple Steps 2-Phosphoglycerate 2-Phosphoglycerate Fructose-1,6-BP->2-Phosphoglycerate ALDOA & others Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate ENO1 Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Fumarate Fumarate Malate Malate Fumarate->Malate FH This compound This compound ALDOA ALDOA This compound->ALDOA ENO1 ENO1 This compound->ENO1 FH FH This compound->FH

Caption: this compound signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Metabolic & Viability Assays Seed Cancer Cells Seed Cancer Cells Treat with this compound Treat with this compound Seed Cancer Cells->Treat with this compound Cell_Viability_Assay Cell Viability Assay (MTT/ATP-based) Treat with this compound->Cell_Viability_Assay Glucose_Uptake_Assay Glucose Uptake Assay Treat with this compound->Glucose_Uptake_Assay Lactate_Production_Assay Lactate (B86563) Production Assay Treat with this compound->Lactate_Production_Assay Seahorse_Assay Seahorse XF Assay (OCR & ECAR) Treat with this compound->Seahorse_Assay Data_Analysis Data Analysis & Interpretation Cell_Viability_Assay->Data_Analysis Glucose_Uptake_Assay->Data_Analysis Lactate_Production_Assay->Data_Analysis Seahorse_Assay->Data_Analysis

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Glucose Consumption Assay

This protocol measures the effect of this compound on glucose uptake by cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Glucose Assay Kit (colorimetric or fluorometric)

  • 24-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described in the cell viability assay protocol.

  • Sample Collection: At the end of the treatment period, collect a small aliquot (e.g., 10-20 µL) of the culture medium from each well.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a commercial glucose assay kit according to the manufacturer's instructions.

  • Cell Number Normalization: After collecting the medium, lyse the cells in the wells and determine the total protein concentration or cell number to normalize the glucose consumption data.

  • Data Analysis: Calculate the amount of glucose consumed by subtracting the final glucose concentration from the initial glucose concentration in the fresh medium. Normalize the glucose consumption to the cell number or protein concentration.

Lactate Production Assay

This protocol quantifies the effect of this compound on lactate secretion, a key indicator of glycolytic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lactate Assay Kit (colorimetric or fluorometric)

  • 24-well plates

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the glucose consumption assay.

  • Sample Collection: Collect a small aliquot of the culture medium from each well.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit following the manufacturer's protocol.

  • Cell Number Normalization: Normalize the lactate production data to the cell number or total protein concentration as described previously.

  • Data Analysis: Calculate the amount of lactate produced and normalize it to the cell number or protein concentration.

Seahorse XF Analyzer Assay for Real-time Metabolic Analysis

This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24)

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A)

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.

  • Cell Treatment and Assay Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed assay medium. Treat the cells with this compound for the desired duration in a non-CO2 incubator at 37°C for at least 1 hour.

  • Instrument Setup and Calibration: Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

  • Assay Execution: Place the cell culture plate into the analyzer. The instrument will measure basal OCR and ECAR. For a mitochondrial stress test, the instrument will sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.

  • Data Analysis: The Seahorse software will calculate and plot the OCR and ECAR values in real-time. Analyze the data to determine the effect of this compound on basal glycolysis and mitochondrial respiration, as well as on key parameters of mitochondrial function.

References

Application Notes and Protocols for Testing Macrosphelide A in 3D Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cancer models, such as tumor spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex tumor microenvironment compared to traditional 2D cell cultures.[1] These models recapitulate crucial aspects of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles, making them invaluable tools for drug discovery and development.[1] Macrosphelide A (MSPA), a 16-membered macrolide, has demonstrated promising anti-cancer properties, including the induction of apoptosis and inhibition of cell-cell adhesion.[2][3][4] Notably, recent studies have identified that MSPA simultaneously targets key metabolic enzymes—enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH)—thereby disrupting the Warburg effect, a hallmark of cancer metabolism.[2] This unique mechanism of action suggests that MSPA could be a potent therapeutic agent.

These application notes provide a detailed experimental design for evaluating the efficacy of this compound in 3D cancer models. The protocols outlined below cover spheroid formation, viability assessment, high-content imaging for morphological and apoptotic analysis, and Western blot analysis to probe the molecular mechanism of action.

Experimental Design Overview

The overall experimental workflow is designed to assess the dose-dependent effects of this compound on the viability, morphology, and key protein expression in 3D tumor spheroids.

experimental_workflow cluster_prep Phase 1: Model Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation cell_culture 2D Cancer Cell Culture (e.g., HepG2, HCT116) spheroid_formation 3D Spheroid Formation (Liquid Overlay Technique) cell_culture->spheroid_formation treatment This compound Treatment (Dose-Response) spheroid_formation->treatment viability_assay Spheroid Viability Assay (ATP-Based) treatment->viability_assay imaging High-Content Imaging (Morphology & Apoptosis) treatment->imaging western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Quantitative Data Analysis & Visualization viability_assay->data_analysis imaging->data_analysis western_blot->data_analysis signaling_pathway cluster_metabolism Metabolic Inhibition cluster_apoptosis Apoptosis Induction MSPA This compound ENO1 ENO1 MSPA->ENO1 inhibits ALDOA ALDOA MSPA->ALDOA inhibits FH FH MSPA->FH inhibits ROS ROS Generation MSPA->ROS Apoptosis Apoptosis ENO1->Apoptosis contributes to ALDOA->Apoptosis contributes to FH->Apoptosis contributes to JNK JNK Activation ROS->JNK Casp8 Caspase-8 Activation JNK->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp3->Apoptosis logical_relationships cluster_cause Cause cluster_effect Effect cluster_observation Observable Outcomes MSPA_Treatment This compound Treatment Metabolic_Inhibition Inhibition of ENO1, ALDOA, FH MSPA_Treatment->Metabolic_Inhibition Apoptosis_Induction Induction of Apoptosis MSPA_Treatment->Apoptosis_Induction Reduced_Viability Decreased Spheroid Viability (Lower ATP levels) Metabolic_Inhibition->Reduced_Viability Protein_Changes Altered Protein Expression (Western Blot) Metabolic_Inhibition->Protein_Changes validates Apoptosis_Induction->Reduced_Viability Increased_Apoptosis Increased Apoptotic Markers (Caspase-3/7 activity) Apoptosis_Induction->Increased_Apoptosis Morphological_Changes Altered Spheroid Morphology (Size, Compactness) Reduced_Viability->Morphological_Changes Increased_Apoptosis->Protein_Changes validates

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Low Potency of Natural Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Macrosphelide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low intrinsic potency of natural this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experiments with natural this compound show weak activity. Is this expected?

Yes, it is well-documented that natural this compound exhibits relatively low potency against various cancer cell lines.[1][2] Its limited efficacy often hinders its development as a therapeutic agent.[1][2] To achieve significant biological effects, researchers often need to explore strategies to enhance its potency.

Q2: What are the primary strategies to overcome the low potency of this compound?

The main approaches to enhance the biological activity of this compound include:

  • Chemical Modification: Synthesizing derivatives of this compound has been the most explored and successful strategy. Modifications often focus on the C3 position of the macrocycle, as well as altering the ring size and introducing heterocyclic moieties.[1][2]

  • Nanoparticle-Based Delivery Systems: While specific research on this compound is limited, encapsulating macrolide antibiotics in nanoparticles is a known strategy to improve their stability, bioavailability, and cellular uptake.[3][4][5]

  • Combination Therapy: Combining this compound or its more potent derivatives with other anticancer agents could lead to synergistic effects, potentially lowering the required therapeutic dose and overcoming resistance.[6][7]

Q3: Which chemical modifications have shown the most promise in increasing potency?

Modifications at the C3 position of the this compound skeleton have been a key area of investigation. For instance, the introduction of a phenyl group at the C3 position has been shown to significantly enhance cytotoxic activity compared to the natural compound.[1] Additionally, the synthesis of hybrid molecules, such as combining the Macrosphelide core with moieties from other potent anticancer agents like epothilones, has resulted in derivatives with dramatically improved apoptosis-inducing activity.[8]

Q4: Is there any information on nanoparticle formulations for this compound?

Currently, there is a lack of published research specifically detailing the formulation of this compound into nanoparticle delivery systems. However, various nanocarriers like liposomes, polymeric nanoparticles, and solid lipid nanoparticles have been successfully used to enhance the efficacy of other macrolide antibiotics and anticancer drugs.[3][4][5] These systems can improve drug solubility, protect against degradation, and facilitate targeted delivery. Researchers encountering issues with the solubility or stability of this compound derivatives may consider exploring these established nanotechnology platforms.

Q5: Can combination therapy improve the efficacy of this compound?

While specific studies on combination therapies involving this compound are not extensively reported, the principle of combination therapy is a well-established strategy in cancer treatment.[7][9] Combining agents with different mechanisms of action can lead to synergistic cytotoxicity and may help in overcoming drug resistance.[6][7] For example, combining a this compound analog with a drug that targets a complementary signaling pathway could be a viable experimental approach.

Troubleshooting Guides

Problem: Low Cytotoxicity Observed in Cell-Based Assays

Possible Cause 1: Inherent Low Potency of Natural this compound

  • Solution: Consider synthesizing or obtaining more potent derivatives. The data below indicates that several synthetic analogs exhibit significantly lower IC50 values.

Possible Cause 2: Suboptimal Experimental Conditions

  • Solution: Ensure that the experimental protocol is optimized. Refer to the detailed experimental protocols for cytotoxicity and apoptosis assays provided below. Key parameters to check include cell seeding density, drug concentration range, and incubation time.

Possible Cause 3: Poor Solubility of the Compound

  • Solution: this compound and its derivatives can be hydrophobic. Ensure complete solubilization in a suitable solvent like DMSO before diluting in culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Data Presentation

Table 1: Cytotoxicity of this compound and Its Derivatives against Various Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound (Natural) HL-60Adhesion Assay3.5[10]
U937Apoptosis>10[8]
SKOV3Growth InhibitionNot specified[8]
3-Phenyl this compound HCT-116Cytotoxicity~5[1]
Epothilone-Hybrid (Compound 60) U937Apoptosis~1[8]
2-Pyridyl-MS U937Apoptosis~1-10[8]
3-Pyridyl-MS U937Apoptosis~1-10[8]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[1][11]

Materials:

  • Cancer cells

  • 96-well plates

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Macrosphelide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

DNA Fragmentation Assay for Apoptosis

This assay detects the characteristic ladder pattern of DNA fragments, a hallmark of apoptosis.[10][12]

Materials:

  • Treated and untreated cells

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol (B145695) and 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose (B213101) gel (1.5%) with ethidium (B1194527) bromide

  • Loading dye

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^6 cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA and cellular debris.

  • Supernatant Collection: Transfer the supernatant containing the fragmented DNA to a new tube.

  • RNase and Proteinase K Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Then, add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.

  • DNA Extraction: Perform a phenol:chloroform extraction to remove proteins.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase by adding 1/10th volume of 3 M sodium acetate (B1210297) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

  • DNA Pellet Collection: Centrifuge at 13,000 x g for 30 minutes at 4°C. Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspension: Resuspend the DNA pellet in TE buffer.

  • Agarose Gel Electrophoresis: Add loading dye to the DNA samples and run on a 1.5% agarose gel.

  • Visualization: Visualize the DNA fragmentation pattern under UV light.

Mandatory Visualizations

experimental_workflow_potency_enhancement cluster_problem Problem Identification cluster_strategies Potency Enhancement Strategies cluster_evaluation Biological Evaluation cluster_outcome Desired Outcome Problem Low Potency of Natural this compound Chem_Mod Chemical Modification (e.g., C3-substitution) Problem->Chem_Mod Investigate Nano Nanoparticle Delivery (Hypothetical) Problem->Nano Investigate Combo Combination Therapy (Hypothetical) Problem->Combo Investigate Cytotoxicity Cytotoxicity Assays (e.g., MTT) Chem_Mod->Cytotoxicity Nano->Cytotoxicity Combo->Cytotoxicity Apoptosis Apoptosis Assays (e.g., DNA Fragmentation) Cytotoxicity->Apoptosis Further Characterization Outcome Enhanced Biological Activity Apoptosis->Outcome

Caption: Workflow for overcoming the low potency of this compound.

signaling_pathway_apoptosis Macrosphelide Potent Macrosphelide Derivative ROS ROS Generation Macrosphelide->ROS Mitochondria Mitochondrial Dysfunction Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptosis signaling pathway for potent Macrosphelide derivatives.

logical_relationship_troubleshooting cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions Observation Weak Biological Activity Inherent Inherent Low Potency Observation->Inherent Protocol Suboptimal Protocol Observation->Protocol Solubility Poor Solubility Observation->Solubility Use_Derivatives Use Potent Derivatives Inherent->Use_Derivatives Optimize_Protocol Optimize Assay Conditions Protocol->Optimize_Protocol Improve_Solubility Ensure Complete Solubilization Solubility->Improve_Solubility

Caption: Troubleshooting logic for weak this compound activity.

References

Technical Support Center: Macrolactonization in Macrosphelide A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the macrolactonization step in the total synthesis of Macrosphelide A. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the macrolactonization of this compound's seco-acid?

The primary challenges reported during the macrolactonization to form the 16-membered ring of this compound are:

  • β-Elimination: Classical macrolactonization methods such as the Yamaguchi, Keck, and Mitsunobu reactions have been reported to fail due to undesired β-elimination side reactions.[1]

  • Low Yields: Certain protocols, like the classical Mukaiyama-Corey method, have resulted in low yields of the desired macrolactone.[1]

  • Intermolecular Reactions: A general challenge in macrolactonization is the competition between the desired intramolecular cyclization and intermolecular reactions, which lead to the formation of dimers and other oligomers. This is typically addressed by employing high-dilution conditions.

Q2: Which macrolactonization methods have been successfully applied to the synthesis of this compound and its analogs?

Several methods have been successfully used, with the most common being:

  • Yamaguchi Macrolactonization: This is one of the most frequently chosen methods for the final macrocyclization of this compound.[2]

  • Modified Mukaiyama-Corey Protocol (Corey-Nicolaou/Gerlach): The addition of silver salts, such as silver triflate (AgOTf), to the Corey-Nicolaou conditions has been shown to be crucial for the success of the cyclization, affording the macrolactone in moderate yields.[2][3]

  • Shiina Macrolactonization: This method has also been employed in the synthesis of macrolides and represents a viable alternative.

Q3: How can I minimize the formation of dimers and oligomers during the macrolactonization?

The formation of intermolecular byproducts can be minimized by:

  • High-Dilution Conditions: The key strategy is to perform the reaction at a very low concentration of the seco-acid (typically in the range of 1-5 mM). This is often achieved by the slow addition of the seco-acid solution to a larger volume of solvent using a syringe pump.

  • Slow Addition: Adding the substrate slowly over an extended period helps to maintain a low instantaneous concentration, favoring the intramolecular reaction pathway.

Troubleshooting Guide

Problem 1: Low to no yield of the desired macrolactone with classical methods (e.g., Yamaguchi, Keck).
  • Potential Cause: β-elimination is a likely side reaction, especially with substrates prone to this pathway.

  • Troubleshooting Steps:

    • Switch to a Milder Method: Consider employing the modified Mukaiyama-Corey (Corey-Nicolaou/Gerlach) protocol, which has been shown to be effective where other methods have failed.[1] The addition of silver salts can promote the desired cyclization over elimination.

    • Employ the Shiina Macrolactonization: This method provides an alternative activation of the carboxylic acid and may circumvent the elimination pathway.

    • Protecting Group Strategy: Re-evaluate the protecting groups on your seco-acid. Steric hindrance or electronic effects from the protecting groups can influence the preferred reaction pathway.

Problem 2: Low yield (less than 40%) with the Corey-Nicolaou macrolactonization.
  • Potential Cause: Insufficient activation of the thioester intermediate for the final cyclization.

  • Troubleshooting Steps:

    • Addition of Silver Salts (Gerlach Modification): The addition of a silver salt like AgOTf is reportedly crucial for this reaction in the context of this compound synthesis.[2] This modification facilitates the cyclization and has been shown to increase the yield to around 40%.[1][3]

    • Optimize Reaction Temperature: While the thioester formation is typically done at room temperature, the cyclization step might require optimization. Running the reaction at room temperature with the silver salt has been successful.[1]

    • Choice of Solvent: Toluene (B28343) and acetonitrile (B52724) are commonly used solvents. The choice of solvent can influence the reaction rate and selectivity.

Problem 3: Significant formation of dimeric or oligomeric byproducts.
  • Potential Cause: The concentration of the seco-acid is too high, favoring intermolecular reactions.

  • Troubleshooting Steps:

    • Implement High-Dilution Conditions: Ensure that the reaction is set up under high dilution. A common technique is the slow addition of a solution of the seco-acid (e.g., 0.01 M) via a syringe pump to a large volume of the reaction solvent.

    • Adjust Addition Rate: The rate of addition of the seco-acid can be critical. A slower addition rate over a longer period (e.g., several hours) can significantly improve the yield of the monomeric macrolactone.

Data Presentation

Table 1: Comparison of Macrolactonization Methods in this compound Synthesis

MethodReagentsReported YieldKey Considerations
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPNot explicitly quantified in snippets, but widely used.[2]Prone to failure via β-elimination in some cases.[1] Requires high dilution.
Modified Mukaiyama-Corey PySSPy, PPh3, AgOTf40%[1][3]The addition of AgOTf is critical for success.[2] Milder conditions may avoid β-elimination.
Classical Mukaiyama-Corey PySSPy, PPh3Low[1]Generally gives low yields for this substrate.
Keck Macrolactonization DCC, DMAP, CSAFailed due to β-elimination[1]Not a suitable method for this specific substrate.
Mitsunobu Macrolactonization DEAD, PPh3Failed due to β-elimination[1]Not a suitable method for this specific substrate.

Note: Yields can be highly dependent on the specific protecting group strategy and the exact structure of the seco-acid precursor.

Experimental Protocols

Yamaguchi Macrolactonization Protocol (General Procedure for a Macrosphelide Derivative)

This protocol is adapted from a reported synthesis of a 3-phenylthis compound derivative.[4]

  • Preparation of the Mixed Anhydride (B1165640):

    • Dissolve the seco-acid (1.0 equiv) in a suitable solvent (e.g., toluene, 5 mL per 0.97 mmol of seco-acid).

    • Cool the solution to 0 °C.

    • Add diisopropylethylamine (iPr2NEt, 2.0 equiv) followed by 2,4,6-trichlorobenzoyl chloride (1.2 equiv).

    • Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.

  • Macrolactonization:

    • To the solution containing the mixed anhydride, add 4-(dimethylamino)pyridine (DMAP, 2.0 equiv) at room temperature.

    • Stir for 10 minutes.

    • Slowly add a solution of the alcohol to be esterified (if not an intramolecular cyclization) or in the case of macrolactonization, this step is the intramolecular cyclization under high dilution. For intermolecular esterification as described in the source, a solution of the monomeric alcohol (1.0 equiv) in toluene is added and stirred for 1 hour. For an intramolecular cyclization, the mixed anhydride solution would be added slowly to a solution of DMAP in a large volume of toluene at reflux.

    • Quench the reaction with aqueous NH4Cl.

    • Extract the product with an organic solvent (e.g., EtOAc).

    • Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Modified Mukaiyama-Corey Macrolactonization Protocol

Based on reports for this compound synthesis:[1][2][3]

  • Thioester Formation:

    • To a solution of the seco-acid in a polar aprotic solvent (e.g., toluene or acetonitrile) at room temperature, add 2,2'-dipyridyl disulfide (PySSPy) and triphenylphosphine (B44618) (PPh3).

  • Cyclization:

    • After the formation of the 2-pyridinethiol ester, add silver triflate (AgOTf).

    • The cyclization is typically carried out at room temperature.

    • The reaction is performed under high-dilution conditions.

Visualizations

Troubleshooting_Macrolactonization start Start: Macrolactonization of this compound Seco-Acid issue Low or No Yield of Macrolactone start->issue cause1 β-Elimination Side Reaction issue->cause1 Using Yamaguchi, Keck, or Mitsunobu cause2 Low Reactivity / Incomplete Cyclization issue->cause2 Using Classical Mukaiyama-Corey cause3 Dimer/Oligomer Formation issue->cause3 High Concentration solution1a Switch to Milder Method: Modified Mukaiyama-Corey (Corey-Nicolaou/Gerlach) cause1->solution1a solution1b Try Shiina Macrolactonization cause1->solution1b solution2a Add Silver Salt (e.g., AgOTf) to Corey-Nicolaou Protocol cause2->solution2a solution3a Implement High-Dilution Conditions (Slow Syringe Pump Addition) cause3->solution3a end Successful Macrolactonization solution1a->end solution1b->end solution2a->end solution3a->end

Caption: Troubleshooting workflow for the macrolactonization of this compound.

Yamaguchi_Macrolactonization cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Acyl-DMAP Formation cluster_step3 Step 3: Intramolecular Cyclization seco_acid Seco-Acid mixed_anhydride Mixed Anhydride Intermediate seco_acid->mixed_anhydride tcbcl 2,4,6-Trichlorobenzoyl Chloride (TCBC) tcbcl->mixed_anhydride et3n Et3N et3n->mixed_anhydride acyl_dmap Acyl-DMAP Intermediate (Highly Electrophilic) mixed_anhydride->acyl_dmap dmap DMAP dmap->acyl_dmap macrolactone Macrolactone acyl_dmap->macrolactone hydroxyl Intramolecular -OH Group hydroxyl->macrolactone

Caption: Simplified mechanism of the Yamaguchi macrolactonization.

Modified_Mukaiyama_Corey cluster_step1 Step 1: Thioester Formation cluster_step2 Step 2: Silver-Assisted Cyclization seco_acid Seco-Acid thioester 2-Pyridinethiol Ester Intermediate seco_acid->thioester pysspy PySSPy pysspy->thioester pph3 PPh3 pph3->thioester activated_thioester Silver-Activated Thioester thioester->activated_thioester agotf AgOTf agotf->activated_thioester macrolactone Macrolactone activated_thioester->macrolactone hydroxyl Intramolecular -OH Group hydroxyl->macrolactone

Caption: Mechanism of the modified Mukaiyama-Corey (Gerlach) macrolactonization.

References

optimizing reaction conditions for the synthesis of Macrosphelide A analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the synthesis of Macrosphelide A and its analogs. It includes frequently asked questions (FAQs), troubleshooting guides for common synthetic challenges, detailed experimental protocols, and comparative data to guide reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging step in the total synthesis of this compound analogs?

The most frequently reported challenge is the macrocyclization step to form the 16-membered lactone ring.[1] This intramolecular esterification (macrolactonization) is often low-yielding due to competing intermolecular oligomerization, slow reaction rates, and the conformational constraints of the seco-acid precursor.[2] Several classical methods have been reported to fail or provide suboptimal yields for the this compound core.[3]

Q2: Which macrolactonization methods are most commonly employed for this compound and its analogs?

The Yamaguchi macrolactonization is a frequently chosen method for the synthesis of this compound and its derivatives.[1][4] Other methods that have been applied, with varying degrees of success, include the Mukaiyama-Corey protocol and lipase-mediated cyclization.[3][5] The choice of method often depends on the specific substrate and protecting group strategy.

Q3: What is the known biological activity of this compound?

This compound is primarily known as a novel inhibitor of cell-cell adhesion.[6][7][8] This activity makes it and its analogs promising candidates for investigation in therapeutic areas where cell adhesion plays a critical role, such as cancer metastasis and inflammation.

Q4: Are there common protecting group strategies for the hydroxyl groups in this compound synthesis?

Yes, common protecting groups include silyl (B83357) ethers like tert-Butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), as well as benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) ethers.[1][4] The choice of protecting groups is critical and must be planned to ensure they are stable during intermediate steps and can be selectively removed at the end of the synthesis.

Troubleshooting Guide: Reaction Optimization

This guide addresses specific issues that may be encountered during the synthesis campaign.

Problem: Low or no yield during the macrolactonization step.

Q: I am attempting a Yamaguchi macrolactonization of my seco-acid precursor, but the yield of the desired macrolactone is very low (<10%), with significant recovery of starting material or formation of dimeric/oligomeric byproducts. What are the likely causes and how can I troubleshoot this?

A: Low yields in Yamaguchi macrolactonization are a common hurdle. The primary issue is often the competition between the desired intramolecular cyclization and intermolecular reactions. Here are several factors to investigate:

  • High Dilution Principle: Is your reaction concentration correct? Macrolactonization reactions are exquisitely sensitive to concentration. The reaction must be performed under high-dilution conditions (typically 0.5 - 1 mM) to favor the intramolecular pathway.

    • Troubleshooting Step: Ensure your seco-acid is added very slowly via a syringe pump over several hours to a large volume of refluxing solvent (e.g., toluene). This maintains a pseudo-low concentration of the reactive intermediate.[9]

  • Reagent Quality and Stoichiometry: Are your reagents pure and used in the correct ratios?

    • Troubleshooting Step: Use freshly distilled solvents (THF, toluene) and triethylamine (B128534). 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) should be of high purity. Ensure a stoichiometric amount of DMAP (4-dimethylaminopyridine) is used, as it is the active catalyst for the cyclization.[10][11]

  • Conformational Rigidity: The conformation of the seco-acid precursor may not favor cyclization. In some syntheses of this compound, classical methods failed due to issues like β-elimination, suggesting substrate-specific conformational problems.[3]

    • Troubleshooting Step: While difficult to change without resynthesis, consider alternative cyclization conditions that may be less sensitive to ground-state conformation.

  • Alternative Macrolactonization Protocols: The Yamaguchi method is not universally successful. If optimization fails, consider alternative protocols.

    • Troubleshooting Step: Investigate other methods such as the Mukaiyama-Corey protocol (using 2,2'-dipyridyl disulfide and PPh₃), which has been used for this compound synthesis.[1][3] In one reported case, the addition of silver salts (AgOTf) to a Mukaiyama-Corey reaction significantly improved the yield.[3] Other options include the Shiina macrolactonization or enzymatic methods.[5]

Data Presentation: Macrolactonization Conditions

The following table summarizes various conditions reported for the macrolactonization step in the synthesis of this compound and related structures.

MethodReagentsSolvent / TempReported YieldReference
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene (B28343), refluxModerate to Good[1][4]
Mukaiyama-Corey 2,2'-Dipyridyl disulfide, PPh₃Xylene or Toluene, refluxLow[1][3]
Modified Mukaiyama-Corey 2,2'-Dipyridyl disulfide, PPh₃, AgOTfToluene, RT40%[3]
Lipase-mediated Lipase (B570770) OF-360 from Candida rugosaOrganic Solvent27-47% (overall from precursor)[5]

Experimental Protocols

Protocol: Representative Yamaguchi Macrolactonization

This protocol is a generalized procedure based on common practices for synthesizing 16-membered macrolactones like this compound.[9][10][11] Researchers should adapt concentrations and times based on their specific substrate.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with dry toluene (to achieve a final concentration of ~1 mM). The solvent is heated to reflux. A separate flame-dried flask is used to prepare the seco-acid solution.

  • Mixed Anhydride (B1165640) Formation: The seco-acid (1.0 eq) is dissolved in a minimal amount of dry THF. Triethylamine (Et₃N, 3.0 eq) is added, and the solution is stirred for 10 minutes at room temperature. 2,4,6-trichlorobenzoyl chloride (1.5 eq) is added, and the mixture is stirred for 2 hours at room temperature to form the mixed anhydride.

  • Cyclization: In a separate, large flask, a solution of 4-(dimethylamino)pyridine (DMAP, 7.0 eq) in the main volume of refluxing toluene is prepared.

  • Slow Addition: The mixed anhydride solution is filtered through celite (to remove triethylamine hydrochloride), diluted with dry toluene, and added via syringe pump to the refluxing DMAP/toluene solution over a period of 8-12 hours.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

  • Workup and Purification: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (B1210297) and washed sequentially with saturated NaHCO₃ solution, water, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired macrolactone.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and decision-making processes in the synthesis of this compound analogs.

G cluster_0 Fragment Synthesis cluster_1 Assembly and Cyclization cluster_2 Final Product A Chiral Pool Starting Materials B Stereoselective Reactions A->B C Protected Fragments (e.g., C1-C9, C10-C15) B->C D Fragment Coupling (Esterification) C->D E Protecting Group Manipulation D->E F Seco-Acid Formation E->F G Macrolactonization (High Dilution) F->G H Global Deprotection G->H I This compound Analog H->I

Caption: Generalized synthetic workflow for this compound analogs.

G start Low Macrolactonization Yield conc Is reaction at high dilution? (~1 mM) start->conc reagents Are reagents/solvents pure and dry? conc->reagents Yes fix_conc Action: Decrease concentration. Use syringe pump for slow addition. conc->fix_conc No method Does substrate have known issues? (e.g., β-elimination) reagents->method Yes fix_reagents Action: Use freshly distilled solvents and high-purity reagents. reagents->fix_reagents No fix_method Action: Try alternative method (e.g., Mukaiyama-Corey + Ag salts). method->fix_method Yes success Yield Improved method->success No fix_conc->success fix_reagents->success fix_method->success

Caption: Troubleshooting decision tree for low macrolactonization yield.

G macro This compound Analog inhibit Inhibition macro->inhibit receptor Cell Surface Adhesion Receptors (e.g., Integrins) adhesion Cell-Cell or Cell-Matrix Adhesion receptor->adhesion mediates effect Biological Effect (e.g., Inhibition of Metastasis, Anti-inflammatory) adhesion->effect inhibit->receptor

Caption: Simplified mechanism of action for this compound analogs.

References

Technical Support Center: Purification of Synthetic Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic Macrosphelide A.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of synthetic this compound.

Question: I am observing a low yield of this compound after flash column chromatography. What are the potential causes and solutions?

Answer:

Low recovery of this compound from flash column chromatography can stem from several factors. One common issue is the irreversible adsorption of the compound to the silica (B1680970) gel. To mitigate this, consider the following:

  • Deactivation of Silica Gel: Use a less acidic silica gel or deactivate it by pre-treating with a small percentage of a polar solvent like triethylamine (B128534) mixed in your mobile phase.

  • Solvent System Optimization: Ensure the polarity of your solvent system is optimal. A solvent system that is too polar may elute many impurities along with your product, while a system that is not polar enough may lead to poor recovery. Based on documented syntheses, a gradient of ethyl acetate (B1210297) in n-hexane is commonly used.[1] Experiment with different gradient profiles to achieve the best separation and recovery.

  • Sample Loading Technique: Adsorbing your crude sample onto a small amount of silica gel before loading it onto the column can improve resolution and minimize streaking, which can contribute to yield loss.

Question: My purified this compound is contaminated with a closely eluting impurity. How can I improve the separation?

Answer:

Resolving closely eluting impurities requires optimizing your chromatographic conditions. Consider the following strategies:

  • Fine-tune the Mobile Phase: A shallower solvent gradient can help to better separate compounds with similar retention factors. Small additions of a third solvent with a different polarity or selectivity, such as dichloromethane (B109758) or methanol, can also alter the separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase may be necessary. Options include reverse-phase silica (C18), alumina, or specialized bonded phases.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolution than flash chromatography.

Question: I am having trouble removing the p-Methoxybenzyl (PMB) protecting group completely, and it is contaminating my final product. What should I do?

Answer:

Incomplete deprotection of the PMB group is a common issue. The choice of deprotection agent and reaction conditions are critical. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is often used for this purpose.[1] If you are facing incomplete deprotection, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring it with thin-layer chromatography (TLC). Increasing the reaction time or slightly elevating the temperature may be necessary.

  • Stoichiometry of the Reagent: Use a sufficient excess of the deprotection reagent to drive the reaction to completion.

  • Purification Post-Deprotection: The byproducts of the DDQ reaction can sometimes interfere with the purification of the final compound. A carefully chosen aqueous workup and subsequent chromatographic purification are essential to remove these impurities.

Frequently Asked Questions (FAQs)

What is the most common method for purifying synthetic this compound?

The most frequently cited method for the purification of synthetic this compound and its intermediates is flash column chromatography on silica gel.[1]

What solvent systems are typically used for the purification of this compound?

A common solvent system for the flash chromatographic purification of this compound and its precursors is a gradient of ethyl acetate in n-hexane.[1] The specific ratio and gradient profile will depend on the specific intermediate being purified.

Are there any known stability issues with this compound during purification?

Some synthetic intermediates of this compound have been reported to be unstable.[1] It is generally advisable to handle all intermediates and the final product with care, avoiding prolonged exposure to strong acids or bases and elevated temperatures.

Experimental Protocols & Data

Table 1: Example Solvent Systems for Flash Chromatography in this compound Synthesis
Intermediate/ProductStationary PhaseMobile Phase (Eluent)Reference
Carboxylic acid intermediateSilica GelEtOAc/n-hexane = 1:1 to EtOAc only[1]
Ketone intermediateSilica GelEtOAc/n-hexane = 1:5 to 1:2[1]
Dimeric esterSilica GelEtOAc/n-hexane = 1:5[1]
General Protocol for Flash Column Chromatography Purification
  • Column Preparation: A glass column is slurry-packed with silica gel in the initial, least polar mobile phase.

  • Sample Loading: The crude reaction mixture is concentrated in vacuo, and the residue is dissolved in a minimal amount of the mobile phase or a suitable solvent. This solution is then carefully loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, which is then loaded onto the column.

  • Elution: The column is eluted with the chosen solvent system. A gradient of increasing polarity is often employed to separate the components of the mixture.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Product Isolation: Fractions containing the pure product are combined and the solvent is removed in vacuo to yield the purified compound.

Visualizations

Troubleshooting Logic for Low Yield in Purification

LowYieldTroubleshooting start Low Yield Observed check_adsorption Potential Irreversible Adsorption on Silica? start->check_adsorption deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) check_adsorption->deactivate_silica Yes optimize_solvent Optimize Solvent System (Polarity/Gradient) check_adsorption->optimize_solvent No end_yield_improved Yield Improved deactivate_silica->end_yield_improved loading_technique Improve Sample Loading (e.g., Dry Loading) optimize_solvent->loading_technique loading_technique->end_yield_improved

Caption: A flowchart for troubleshooting low purification yields.

General Workflow for this compound Purification

PurificationWorkflow crude_product Crude Synthetic Product column_prep Prepare Silica Gel Column crude_product->column_prep sample_loading Load Crude Product onto Column column_prep->sample_loading elution Elute with Solvent Gradient (e.g., EtOAc in Hexane) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Remove Solvent in Vacuo combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: A typical workflow for purifying this compound.

References

strategies to reduce non-specific binding in Macrosphelide A target identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in identifying the cellular targets of Macrosphelide A, with a specific focus on mitigating non-specific protein binding.

Troubleshooting Guide: Reducing Non-Specific Binding

Non-specific binding is a common issue in affinity purification and pull-down assays, leading to the co-purification of unwanted proteins and complicating the identification of true binding partners.[1] This guide provides a systematic approach to troubleshoot and minimize non-specific binding in your this compound target identification experiments.

Problem: High background of non-specifically bound proteins in pull-down assays.

Solution Workflow:

This workflow provides a step-by-step approach to diagnosing and resolving high background issues.

G start High Background Observed pre_clearing Implement Pre-Clearing Step? start->pre_clearing optimize_lysis Optimize Lysis Buffer? pre_clearing->optimize_lysis No blocking_agents Use Blocking Agents? pre_clearing->blocking_agents Yes optimize_wash Optimize Wash Buffer? optimize_lysis->optimize_wash No implement_lysis Adjust detergent/salt concentrations optimize_lysis->implement_lysis Yes probe_design Modify Probe/Linker? optimize_wash->probe_design No implement_wash Increase stringency (salt, detergent) optimize_wash->implement_wash Yes blocking_agents->optimize_lysis success Low Background Achieved probe_design->success No implement_probe Use hydrophilic linker (e.g., PEG) probe_design->implement_probe Yes implement_lysis->optimize_wash implement_wash->probe_design implement_probe->success

Caption: Troubleshooting workflow for high background in pull-down assays.

Detailed Troubleshooting Steps:

Strategy Rationale Recommendations
1. Pre-clear Lysate Removes proteins that non-specifically bind to the affinity matrix (beads).[1][2]Before incubating with your this compound probe, incubate the cell lysate with control beads (without the probe) for 30-60 minutes at 4°C.[1]
2. Optimize Lysis Buffer The composition of the lysis buffer can significantly impact non-specific interactions.[1]Adjust salt concentration (150-500 mM NaCl) to disrupt ionic interactions.[2][3] Include non-ionic detergents (0.1-0.5% Triton X-100 or NP-40) to reduce hydrophobic interactions.[1]
3. Optimize Wash Buffer Stringent washing is crucial for removing non-specifically bound proteins.[1][4]Increase the number and duration of wash steps.[2] Use a high-salt wash buffer (e.g., up to 500 mM NaCl) to disrupt ionic interactions, followed by a wash with a lower salt concentration.[1] Include detergents in the wash buffer.[2]
4. Use Blocking Agents Blocking agents saturate non-specific binding sites on the beads and other surfaces.Add Bovine Serum Albumin (BSA) at a concentration of 1% to buffer and sample solutions to shield charged surfaces.[3]
5. Modify Probe/Linker The hydrophobicity of the linker can contribute to non-specific binding.[5]Utilize a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), to connect this compound to the affinity resin.[5][6] This can decrease the non-specific binding of hydrophobic proteins like tubulin and actin.[5]
6. Negative Controls Essential for distinguishing true interactors from non-specific binders.Include a "beads-only" control and a control with an inactive analog of this compound if available.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in this compound pull-down assays?

A1: Non-specific binding in these assays can originate from several sources:

  • Binding to the affinity resin: Proteins can adhere to the surface of the agarose (B213101) or magnetic beads themselves.[1]

  • Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate with the probe, the linker, or the bead surface through weak, non-specific interactions.[1]

  • Binding to the linker: If a hydrophobic linker is used to immobilize this compound, it can attract proteins with exposed hydrophobic regions.[5]

  • Carryover of insoluble proteins: Incomplete clarification of the cell lysate can lead to the presence of protein aggregates that can be carried through the purification process.[1]

Q2: How can I be sure that the proteins I identify are specific to this compound?

A2: The use of appropriate negative controls is critical for confirming the specificity of your results.[1] A key control is to perform a parallel pull-down experiment using beads that have not been conjugated to your this compound probe (a "beads-only" control).[1] Any proteins identified in this control are likely binding non-specifically to the beads. If a structurally related but biologically inactive analog of this compound is available, its use as a negative control can provide strong evidence for the specificity of the observed interactions.

Q3: Can the concentration of my cell lysate affect non-specific binding?

A3: Yes, using an excessive amount of total protein can overwhelm the system and increase the likelihood of non-specific interactions.[1] It is advisable to titrate the amount of cell lysate to find an optimal concentration that maximizes the recovery of specific targets while minimizing background binding.

Q4: What is the known mechanism of action for macrolides like this compound, and how does this inform target identification?

A4: Macrolide antibiotics are known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit within the polypeptide exit tunnel.[7][8][9] This suggests that ribosomal proteins and associated factors could be potential targets. However, macrolides have also been shown to have effects in mammalian cells, including anti-inflammatory activities, which may be mediated through different targets and pathways, such as MAPK signaling.[10] Therefore, when identifying targets in mammalian cells, it is important to consider a broader range of possibilities beyond the ribosome.

Experimental Protocols

Protocol 1: Pre-clearing of Cell Lysate

This protocol is designed to be performed before the main pull-down incubation to reduce non-specific binding to the affinity beads.[2]

  • Prepare Beads: Resuspend streptavidin or other affinity beads in a lysis buffer without protease inhibitors. Wash the beads three times by pelleting them and resuspending in fresh buffer.[1]

  • Incubate with Lysate: Add a small aliquot of the washed, unconjugated beads to your clarified cell lysate.

  • Rotate: Incubate the mixture for 30-60 minutes at 4°C with gentle rotation.[1]

  • Separate Beads: Pellet the beads by centrifugation or using a magnetic rack.

  • Collect Supernatant: Carefully collect the supernatant (the pre-cleared lysate) and proceed with your main affinity purification experiment.

Protocol 2: Stringent Washing Procedure

This procedure is performed after incubating the cell lysate with the this compound-conjugated beads to remove non-specifically bound proteins.[1]

  • Initial Wash: Pellet the beads and discard the supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% Triton X-100). Resuspend the beads and rotate for 5 minutes at 4°C.[1]

  • High-Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% Triton X-100). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants.[1]

  • Detergent Wash: Pellet the beads. Add 1 mL of Wash Buffer 1 again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes.[1]

  • Final Wash: Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.[1]

  • Elution: Proceed with your elution protocol.

Quantitative Data Summary

The following tables summarize the expected impact of various buffer components and washing conditions on the reduction of non-specific binding. The values presented are illustrative and may require optimization for your specific experimental system.

Table 1: Effect of Lysis and Wash Buffer Additives on Non-Specific Binding

Additive Concentration Range Primary Function Expected Reduction in Non-Specific Binding
NaCl150 - 500 mMReduces ionic interactions[3]++ to +++
Non-ionic Detergents (Triton X-100, NP-40)0.1 - 0.5%Reduces hydrophobic interactions[1]++ to +++
Glycerol5 - 10%Stabilizes proteins and can reduce non-specific binding[1]+ to ++
BSA1%Blocks non-specific binding sites[3]+ to ++

Table 2: Impact of Washing Strategy on Protein Recovery

Washing Strategy Number of Washes Salt Concentration Detergent Relative Non-Specific Binding Relative Specific Binding
Mild3150 mMNoneHighHigh
Moderate4150 mM0.1%MediumHigh
Stringent5150 mM -> 500 mM -> 150 mM0.1%LowMedium-High
Very Stringent>5>500 mM>0.1%Very LowLow-Medium

Signaling Pathway and Experimental Workflow Diagrams

This compound Potential Signaling Pathway Involvement

As some macrolides have been shown to affect MAPK signaling in mammalian cells, this pathway represents a potential area for investigation of this compound's mechanism of action.[10]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound? This compound? This compound?->RAF Inhibition?

Caption: Hypothetical influence of this compound on the MAPK signaling pathway.

General Workflow for Affinity-Based Target Identification

This diagram outlines the key steps in an affinity purification experiment designed for target identification.

G cluster_0 Preparation cluster_1 Binding & Washing cluster_2 Analysis Cell Lysate Prep Cell Lysate Prep Pre-clearing Pre-clearing Cell Lysate Prep->Pre-clearing Incubation Incubation Pre-clearing->Incubation Probe Immobilization Probe Immobilization Probe Immobilization->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry

Caption: Experimental workflow for affinity-based target identification.

References

Technical Support Center: Overcoming Drug Resistance to Macrosphelide A in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering drug resistance to Macrosphelide A in cancer cells.

Troubleshooting Guides

Problem: Decreased Sensitivity of Cancer Cells to this compound Treatment

If you observe a reduced cytotoxic effect of this compound on your cancer cell line over time, it may indicate the development of acquired resistance. The following table summarizes potential resistance mechanisms and suggested troubleshooting strategies.

Table 1: Troubleshooting Guide for this compound Resistance

Observation Potential Cause Suggested Action Expected Outcome
Gradual increase in IC50 value of this compound.Upregulation of drug efflux pumps (e.g., ABC transporters).Co-treatment with known efflux pump inhibitors (e.g., Verapamil, Cyclosporine A).Restoration of sensitivity to this compound.
No change in apoptosis levels despite this compound treatment.Alterations in apoptotic signaling pathways (e.g., mutations in Bcl-2 family proteins, decreased Fas expression).1. Analyze the expression of key apoptotic proteins via Western blotting. 2. Co-treatment with agents that modulate apoptosis (e.g., BH3 mimetics).1. Identification of altered protein expression. 2. Synergistic cytotoxic effect observed.
Reduced inhibition of glycolysis and TCA cycle.1. Mutations in this compound target enzymes (ENO1, ALDOA, FH). 2. Upregulation of compensatory metabolic pathways.1. Sequence the genes encoding for ENO1, ALDOA, and FH. 2. Perform metabolomic analysis to identify alternative metabolic routes.1. Identification of specific mutations. 2. Understanding of the metabolic rewiring in resistant cells.
Increased cell viability with no obvious mechanism.Activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK).1. Assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK) via Western blotting. 2. Co-treatment with inhibitors of the identified survival pathway.1. Confirmation of pathway activation. 2. Re-sensitization of cells to this compound.

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[1][2]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (MSPA) stock solution

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Determine the initial IC50 of MSPA: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of MSPA using a standard cell viability assay.

  • Initial Exposure: Culture the parental cells in a medium containing MSPA at a concentration equal to the IC10-IC20.

  • Stepwise Concentration Increase: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of MSPA by 1.5 to 2-fold.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the MSPA concentration. Allow the cells to recover and resume proliferation before the next concentration increase.

  • Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells.[3]

  • Confirmation of Resistance: After several months of continuous culture with increasing MSPA concentrations, confirm the development of resistance by determining the new IC50 value and comparing it to that of the parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[2]

  • Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of MSPA (typically the IC10-IC20 of the resistant line).[2]

Protocol 2: Western Blot Analysis of Signaling Pathway Proteins

This protocol outlines the procedure for analyzing the expression and phosphorylation status of proteins in key signaling pathways that may be altered in this compound-resistant cells.[3]

Materials:

  • Parental and MSPA-resistant cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells (both untreated and treated with MSPA) and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the protein expression levels, normalizing to a loading control like GAPDH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (MSPA) exhibits its anti-cancer effects through a dual mechanism. It induces apoptosis through both the intrinsic and extrinsic signaling pathways.[4] Additionally, MSPA targets key enzymes involved in cancer cell metabolism, specifically enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH), thereby disrupting the Warburg effect.[5]

Q2: My cancer cell line is showing resistance to this compound. What are the likely molecular mechanisms?

A2: While specific resistance mechanisms to MSPA are still under investigation, potential mechanisms can be extrapolated from general principles of drug resistance and MSPA's known targets. These may include:

  • Target Alterations: Mutations in the genes encoding for ENO1, ALDOA, or FH that prevent MSPA binding.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that pump MSPA out of the cell.[1]

  • Altered Signaling Pathways: Activation of pro-survival pathways such as PI3K/Akt or MAPK, or downregulation of apoptotic pathways.[6]

  • Metabolic Reprogramming: Development of alternative metabolic pathways to compensate for the inhibition of glycolysis and the TCA cycle.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The development of resistance is primarily confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental line.[2] This is determined through cell viability assays. An increase of 3 to 10-fold or higher is a strong indicator of resistance.[2]

Q4: Are there any known strategies to overcome this compound resistance?

A4: While specific reversal agents for MSPA resistance have not been identified, several general strategies for overcoming drug resistance can be applied:

  • Combination Therapy: Combining MSPA with inhibitors of pathways that are upregulated in resistant cells (e.g., PI3K inhibitors, MAPK inhibitors) may restore sensitivity.[7]

  • Efflux Pump Inhibition: If resistance is due to increased drug efflux, co-administration of an ABC transporter inhibitor could be effective.[7]

  • Targeting Downstream Effectors: If the upstream targets of MSPA are mutated, targeting downstream signaling components may be a viable alternative.

Q5: Where can I find more information on the synthesis of this compound derivatives with potentially higher potency?

A5: Research has been conducted on the synthesis of various this compound derivatives to improve their cytotoxic activity.[8] Exploring publications on the medicinal chemistry of macrosphelides can provide insights into novel analogs that may evade existing resistance mechanisms.[9]

Visualizations

Proposed Signaling Pathway of this compound-Induced Apoptosis

MacrosphelideA_Apoptosis_Pathway MSPA This compound ROS ↑ Intracellular ROS MSPA->ROS JNK JNK Activation MSPA->JNK Fas ↑ Fas Expression MSPA->Fas Mito Mitochondrial Dysfunction ROS->Mito JNK->Fas Casp8 Caspase-8 Activation Fas->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Casp3 Caspase-3 Activation Casp8->Casp3 Bid->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Workflow for Identifying Mechanisms of MSPA Resistance

MSPA_Resistance_Workflow Start Parental Cancer Cell Line Develop Develop MSPA-Resistant Cell Line (Continuous Exposure) Start->Develop Confirm Confirm Resistance (IC50 Assay) Develop->Confirm Genomic Genomic & Proteomic Analysis Confirm->Genomic Sequencing Target Gene Sequencing (ENO1, ALDOA, FH) Genomic->Sequencing Western Western Blot (Signaling & Apoptotic Proteins) Genomic->Western Metabolomics Metabolomic Analysis Genomic->Metabolomics Hypothesis Formulate Hypothesis for Resistance Mechanism Sequencing->Hypothesis Western->Hypothesis Metabolomics->Hypothesis Validate Validate Hypothesis (e.g., Gene Knockdown, Co-treatment) Hypothesis->Validate Outcome Identify Strategy to Overcome Resistance Validate->Outcome

Caption: Workflow for investigating and overcoming MSPA resistance.

Logical Relationship of Potential MSPA Resistance Mechanisms

Resistance_Mechanisms MSPA_Resistance This compound Resistance Target_Alt Target Alteration (e.g., ENO1 mutation) MSPA_Resistance->Target_Alt leads to Efflux Increased Drug Efflux (ABC Transporters) MSPA_Resistance->Efflux leads to Signaling Altered Signaling (↑ Pro-survival, ↓ Apoptosis) MSPA_Resistance->Signaling leads to Metabolism Metabolic Reprogramming MSPA_Resistance->Metabolism leads to

Caption: Potential mechanisms contributing to this compound resistance.

References

Technical Support Center: Enhancing the Cancer Cell Selectivity of Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers working to improve the selectivity of Macrosphelide A for cancer cells over normal cells. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations of key biological pathways to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant toxicity of this compound to our normal cell lines. What strategies can we employ to improve its cancer cell selectivity?

A1: Improving the therapeutic index of this compound is a key challenge. Here are several strategies to consider:

  • Structural Modification (Structure-Activity Relationship - SAR - Studies): The synthesis of novel analogs is the most direct approach to enhance selectivity. Consider the following modifications based on existing research:

    • C3-Position Modification: Substitution at the C3 position of the macrosphelide skeleton has been shown to improve cytotoxic activity. For example, a 3-phenyl substituted analog of this compound demonstrated a remarkable improvement in cytotoxicity against a carcinoma cell line.[1] Further exploration of various substituents at this position could yield analogs with improved selectivity.

    • Hybrid Molecules: The creation of chimeric molecules has shown promise. A hybrid of this compound with the side chain of epothilone (B1246373) exhibited significant apoptosis-inducing activity against the U937 cell line at a 1 µM concentration, while showing no necrosis at the same concentration and leaving normal fibroblasts intact.[2][3] This suggests that combining the macrosphelide core with moieties from other potent anticancer agents can enhance selectivity.

    • Fluorination: The introduction of fluorine atoms can alter the electronic properties and metabolic stability of a molecule, potentially leading to improved selectivity. Trifluoromethylated derivatives of this compound have been synthesized and warrant further investigation for their selectivity profiles.[2][3]

  • Targeting Cancer-Specific Metabolism: this compound exhibits inherent selectivity by targeting the Warburg effect, a metabolic hallmark of many cancer cells.[4] It simultaneously inhibits three key metabolic enzymes: enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH). To leverage this, you can:

    • Screen in Metabolically Appropriate Models: Ensure your cancer cell models exhibit a strong Warburg phenotype for more pronounced effects of this compound.

    • Combination Therapies: Consider combining this compound with other drugs that target cancer metabolism to potentially achieve synergistic effects and lower required doses, thereby reducing toxicity to normal cells.

  • Leveraging the Tumor Microenvironment (TME): The unique conditions of the TME, such as hypoxia and lower pH, can be exploited to design more selective therapies. While not yet specifically reported for this compound, this is a promising area for drug development.

Q2: Our synthesized this compound analogs show increased potency but we are unsure if the selectivity has improved. How do we properly assess this?

A2: To rigorously assess selectivity, a comparative cytotoxicity analysis is essential. This involves:

  • Determining the IC50 Values: You must determine the half-maximal inhibitory concentration (IC50) of your analogs in a panel of both cancer cell lines and normal, non-cancerous cell lines.

  • Calculating the Selectivity Index (SI): The SI is a quantitative measure of selectivity and is calculated as follows: SI = IC50 in normal cells / IC50 in cancer cells A higher SI value indicates greater selectivity for cancer cells.

  • Choosing Appropriate Cell Lines: Use a panel of cell lines relevant to your research focus. It is crucial to include normal cell lines that correspond to the tissue of origin for your cancer cell lines (e.g., MCF-10A normal breast epithelial cells when studying MCF-7 breast cancer cells).

Q3: We are having trouble with the reproducibility of our cell viability assays. What are some common pitfalls?

A3: Reproducibility issues in cell viability assays like the MTT assay are common. Here are some troubleshooting tips:

  • Inconsistent Cell Seeding: Ensure you have a single-cell suspension before plating to avoid clumps. Use a calibrated multichannel pipette to ensure even cell distribution.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, either avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Drug Solubility: Ensure your this compound analogs are fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitated drug will lead to inaccurate concentrations.

  • Incubation Time: Be consistent with the incubation time for both drug treatment and the viability reagent (e.g., MTT).

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound (MSPA) and a C3-modified analog. This data is crucial for understanding its baseline selectivity and the potential for improvement through chemical modification.

Table 1: Cytotoxicity of this compound (MSPA) in Human Cancer and Non-Cancer Cell Lines [4]

Cell LineCell TypeOriginConcentration (µM)Incubation Time (h)Cell Viability (%)
HepG2Hepatocellular CarcinomaHuman12.59651.7
HL60Promyelocytic LeukemiaHuman12.59654.6
MCF-7Breast AdenocarcinomaHuman12.59648.4
THLE-3Normal Liver EpithelialHuman12.59678.2
PBMCPeripheral Blood Mononuclear CellsHuman12.59686.2
MCF-10ANon-tumorigenic Breast EpithelialHuman12.59694.5

Table 2: Anticancer Activity of this compound and its 3-Phenyl Substituted Analog [1]

CompoundCell LineIC50 (µM)
This compoundSKOV3 (Ovarian Carcinoma)> 30
3-Phenyl this compoundSKOV3 (Ovarian Carcinoma)10

Note: Comparative data for the 3-phenyl analog in normal cells is not currently available in the cited literature but is a critical next step for assessing its selectivity.

Key Experimental Protocols

Reproducible and validated experimental protocols are essential for accurate assessment of the selectivity of this compound and its analogs.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of your this compound analog. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]

Western Blotting for Apoptosis Markers

This technique is used to detect key proteins involved in the apoptotic signaling pathway.

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of the this compound analog. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Visualizing the Mechanism of Action

Understanding the signaling pathways affected by this compound is crucial for designing more selective analogs.

experimental_workflow cluster_synthesis Analog Synthesis & Screening cluster_selectivity Selectivity Assessment cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Analogs screening Initial Cytotoxicity Screening (e.g., MTT) synthesis->screening ic50_cancer IC50 Determination (Cancer Cell Lines) screening->ic50_cancer si_calc Selectivity Index Calculation ic50_cancer->si_calc ic50_normal IC50 Determination (Normal Cell Lines) ic50_normal->si_calc apoptosis Apoptosis Assays (Annexin V, Western Blot) si_calc->apoptosis cell_cycle Cell Cycle Analysis metabolism Metabolic Assays

Caption: Experimental workflow for improving and evaluating the selectivity of this compound analogs.

apoptosis_pathway cluster_stimulus Stimulus cluster_early_events Early Cellular Events cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase msp_a This compound ros ROS Generation msp_a->ros jnk JNK Activation ros->jnk fas Fas Upregulation jnk->fas bid Bid Cleavage (tBid) jnk->bid cas8 Caspase-8 Activation fas->cas8 cas8->bid cas3 Caspase-3 Activation cas8->cas3 bax_bak Bax/Bak Activation bid->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

metabolism_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle glucose Glucose fbp Fructose-1,6-bisphosphate glucose->fbp Multiple Steps pep Phosphoenolpyruvate fbp->pep Multiple Steps pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate fumarate Fumarate citrate->fumarate Multiple Steps malate Malate fumarate->malate msp_a This compound eno1 ENO1 msp_a->eno1 inhibits aldoa ALDOA msp_a->aldoa inhibits fh FH msp_a->fh inhibits eno1->pep aldoa->fbp fh->fumarate

References

Validation & Comparative

A Comparative Guide to the Anticancer Activities of Macrosphelide A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activities of two closely related natural products, Macrosphelide A and Macrosphelide B. While structurally similar, current research indicates they may combat cancer through distinct mechanisms. This document summarizes the available experimental data, details the methodologies used in these studies, and visualizes the key pathways and workflows to support further research and development in this area.

Executive Summary

This compound has demonstrated direct cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Its mode of action involves the induction of programmed cell death and the inhibition of key metabolic enzymes. In contrast, the primary reported anticancer-related activity of Macrosphelide B is the inhibition of cancer cell adhesion to endothelial cells, a crucial step in metastasis. While this suggests a potent anti-metastatic role, there is limited publicly available data on its direct cytotoxic effects against cancer cells.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data available for this compound's cytotoxicity and Macrosphelide B's anti-adhesion activity.

Table 1: Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma12.5[1]
HL-60Promyelocytic Leukemia12.5[1]
MCF-7Breast Adenocarcinoma12.5[1]

Table 2: Anti-Adhesion Activity of this compound and B

CompoundAssayIC50 (µM)Reference
This compoundInhibition of HL-60 cell adhesion to HUVECs3.5[2]
Macrosphelide BInhibition of HL-60 cell adhesion to HUVECs36[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or B for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Adhesion Assay

This assay measures the ability of cancer cells to adhere to endothelial cells, mimicking a key step in metastasis.

  • Endothelial Cell Monolayer Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate and grown to form a confluent monolayer. The monolayer is often activated with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce the expression of adhesion molecules.

  • Cancer Cell Labeling: Cancer cells (e.g., HL-60) are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Treatment: The labeled cancer cells are pre-incubated with various concentrations of this compound or B.

  • Co-culture: The treated cancer cells are added to the HUVEC monolayer and incubated to allow for adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of cell adhesion is calculated relative to the control (untreated cells), and the IC50 for adhesion inhibition is determined.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathways for this compound and B.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_adhesion Anti-Adhesion Assay cell_seeding Seed Cancer Cells compound_treatment_c Treat with this compound/B cell_seeding->compound_treatment_c mtt_assay MTT Assay compound_treatment_c->mtt_assay ic50_determination_c Determine IC50 mtt_assay->ic50_determination_c cell_treatment_a Treat Cells annexin_pi_staining Annexin V/PI Staining cell_treatment_a->annexin_pi_staining flow_cytometry Flow Cytometry annexin_pi_staining->flow_cytometry apoptosis_quantification Quantify Apoptosis flow_cytometry->apoptosis_quantification huvec_monolayer Prepare HUVEC Monolayer co_culture Co-culture huvec_monolayer->co_culture label_cancer_cells Fluorescently Label Cancer Cells compound_treatment_adh Treat Cancer Cells with this compound/B label_cancer_cells->compound_treatment_adh compound_treatment_adh->co_culture wash_non_adherent Wash Non-adherent Cells co_culture->wash_non_adherent quantify_adhesion Quantify Adhesion wash_non_adherent->quantify_adhesion ic50_determination_adh Determine Adhesion IC50 quantify_adhesion->ic50_determination_adh macrosphelide_a_pathway cluster_metabolism Metabolic Inhibition cluster_apoptosis Apoptosis Induction MSPA This compound ENO1 ENO1 MSPA->ENO1 inhibits ALDOA ALDOA MSPA->ALDOA inhibits FH FH MSPA->FH inhibits ROS ROS Generation MSPA->ROS JNK JNK Activation ROS->JNK Caspase_Activation Caspase Activation JNK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis macrosphelide_b_pathway cluster_interaction Molecular Interaction MSB Macrosphelide B Adhesion Cancer Cell Adhesion to Endothelium MSB->Adhesion inhibits Metastasis Metastasis Adhesion->Metastasis leads to sLex sialyl Lewis X (sLeˣ) on Cancer Cell ESelectin E-selectin on Endothelial Cell sLex->ESelectin binds to

References

Unveiling the Molecular Targets of Macrosphelide A: A Comparative Guide to ENO1 and ALDOA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of α-enolase (ENO1) and aldolase (B8822740) A (ALDOA) as direct targets of the natural product Macrosphelide A (MSPA). It offers an objective comparison of MSPA's performance against other known inhibitors of these key glycolytic enzymes, supported by experimental data and detailed methodologies.

This compound, a 16-membered macrocyclic lactone, has demonstrated potent anti-cancer properties. Recent studies have elucidated that its mechanism of action involves the direct inhibition of crucial enzymes in the Warburg effect, a metabolic hallmark of cancer. This guide focuses on the experimental evidence validating ENO1 and ALDOA as primary targets of MSPA and compares its inhibitory profile with other small molecule inhibitors, providing a valuable resource for researchers exploring novel anti-cancer therapeutics targeting tumor metabolism.

Comparative Analysis of Inhibitor Potency

The following tables summarize the quantitative data for this compound and alternative inhibitors against ENO1 and ALDOA, facilitating a direct comparison of their potencies.

Table 1: Comparison of ENO1 Inhibitors

InhibitorTypeTarget(s)IC50 / KiKey Findings
This compound Natural ProductENO1, ALDOA, FHNot specifiedDirectly binds to and inhibits the enzymatic activity of ENO1, leading to reduced cancer cell proliferation.[1][2]
AP-III-a4 (ENOblock) SyntheticEnolaseIC50: 0.576 µMA non-substrate analog that directly binds to enolase and inhibits its activity.[1][3] It has been shown to inhibit cancer cell migration and invasion.[1][2]
SF2312 Natural ProductENO1, ENO2IC50: 37.9 nM (ENO1), 42.5 nM (ENO2)A potent natural phosphonate (B1237965) antibiotic that acts as an enolase inhibitor.[4]
POMHEX/HEX SyntheticENO2 > ENO1Ki: 269.4 nM (ENO1), 74.4 nM (ENO2)A potent and selective inhibitor of ENO2, with HEX being the active form and POMHEX its cell-permeable prodrug.[3][4][5]

Table 2: Comparison of ALDOA Inhibitors

InhibitorTypeTarget(s)IC50 / KdKey Findings
This compound Natural ProductALDOA, ENO1, FHNot specifiedDirectly binds to and inhibits the enzymatic activity of ALDOA, contributing to its anti-cancer effects.[1][2]
Merbromin SyntheticALDOAIC50: 8.49 ± 0.62 µM, Kd: 0.49 ± 0.10 µMIdentified through high-throughput screening and confirmed to have a high affinity for ALDOA.
Ellagic acid Natural ProductALDOAIC50: 19.87 ± 2.03 µM, Kd: 0.64 ± 0.10 µMA natural compound with inhibitory activity against ALDOA.
UM0112176 SyntheticALDOAIC50: ~2–5 μMA slow-binding inhibitor that induces cancer cell death through cytoskeletal disruption and caspase activation, not solely by inhibiting enzymatic activity.

Experimental Validation Protocols

The following are detailed methodologies for the key experiments used to validate the direct interaction between this compound and its targets, ENO1 and ALDOA.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Target Identification

This method is employed to identify proteins from a complex biological mixture that bind to a specific small molecule.

  • Immobilization of this compound: A biotinylated derivative of this compound is synthesized to serve as the "bait." This biotin-tagged MSPA is then incubated with streptavidin-coated agarose (B213101) beads, leading to its immobilization.

  • Cell Lysate Preparation: Cancer cell lines (e.g., HL60) are cultured and harvested. The cells are then lysed to release their protein content. The resulting lysate is centrifuged to remove cellular debris, yielding a clear protein solution.

  • Affinity Pull-Down: The immobilized MSPA-bead complex is incubated with the cell lysate. Proteins that have an affinity for MSPA will bind to the beads.

  • Washing and Elution: The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads, often by boiling in an SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised. These gel bands are then subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

In Vitro Binding Assay

This assay confirms the direct physical interaction between a purified protein and the small molecule.

  • Protein Purification: Recombinant human ENO1 and ALDOA proteins are expressed and purified.

  • Immobilization of Ligand: Biotinylated this compound is immobilized on streptavidin-coated plates or beads.

  • Binding Reaction: The purified recombinant proteins (ENO1 or ALDOA) are incubated with the immobilized MSPA.

  • Detection: After washing to remove unbound protein, the amount of bound protein is quantified. This can be achieved using a specific antibody against the protein of interest in an ELISA-like format or by eluting the bound protein and detecting it via Western blotting.

Enzymatic Activity Assay

This assay measures the effect of the small molecule on the catalytic activity of the target enzyme.

  • ENO1 Activity Assay: The enzymatic activity of purified recombinant ENO1 is measured by monitoring the conversion of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP). This reaction can be coupled to a decrease in NADH absorbance at 340 nm in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The assay is performed in the presence and absence of varying concentrations of this compound to determine its inhibitory effect.

  • ALDOA Activity Assay: The activity of purified recombinant ALDOA is determined by measuring the cleavage of fructose-1,6-bisphosphate (FBP) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). This reaction can be coupled to the oxidation of NADH to NAD+, which is monitored as a decrease in absorbance at 340 nm, in the presence of triose phosphate isomerase and glycerol-3-phosphate dehydrogenase. The assay is conducted with and without different concentrations of MSPA to assess its inhibitory potential.

Visualizing the Molecular Landscape

The following diagrams illustrate the signaling pathways involving ENO1 and ALDOA and the experimental workflow for target validation.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Protein ID Putative Targets (ENO1, ALDOA) Putative Targets (ENO1, ALDOA) Mass Spectrometry->Putative Targets (ENO1, ALDOA) In Vitro Binding Assay In Vitro Binding Assay Validated Targets Validated Targets In Vitro Binding Assay->Validated Targets Enzymatic Activity Assay Enzymatic Activity Assay Enzymatic Activity Assay->Validated Targets Cellular Assays Cellular Assays This compound This compound This compound->Affinity Chromatography Cell Lysate Cell Lysate Cell Lysate->Affinity Chromatography Putative Targets (ENO1, ALDOA)->In Vitro Binding Assay Direct Binding? Putative Targets (ENO1, ALDOA)->Enzymatic Activity Assay Inhibition? Validated Targets->Cellular Assays Functional Effects

Experimental workflow for this compound target validation.

eno1_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 2-Phosphoglycerate 2-Phosphoglycerate Glycolysis->2-Phosphoglycerate ENO1 ENO1 2-Phosphoglycerate->ENO1 Phosphoenolpyruvate Phosphoenolpyruvate ENO1->Phosphoenolpyruvate PI3K/AKT Pathway PI3K/AKT Pathway ENO1->PI3K/AKT Pathway activates Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival This compound This compound This compound->ENO1 aldoa_pathway Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate ALDOA ALDOA Fructose-1,6-bisphosphate->ALDOA Glyceraldehyde-3-P Glyceraldehyde-3-P ALDOA->Glyceraldehyde-3-P Dihydroxyacetone-P Dihydroxyacetone-P ALDOA->Dihydroxyacetone-P Actin Cytoskeleton Actin Cytoskeleton ALDOA->Actin Cytoskeleton interacts with Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Dihydroxyacetone-P->Glycolysis Cell Motility & Invasion Cell Motility & Invasion Actin Cytoskeleton->Cell Motility & Invasion This compound This compound This compound->ALDOA

References

A Comparative Analysis of Macrosphelide A and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-cancer properties of Macrosphelide A, a naturally derived macrolide, and Paclitaxel, a widely used chemotherapeutic agent, in the context of breast cancer. This document synthesizes available experimental data on their cytotoxicity, effects on apoptosis and the cell cycle, and their underlying mechanisms of action in the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.

Executive Summary

This compound and Paclitaxel both exhibit cytotoxic effects against breast cancer cells, albeit through distinct mechanisms. Paclitaxel, a potent mitotic inhibitor, induces cell death primarily through G2/M phase arrest and apoptosis. This compound, on the other hand, appears to exert its anti-cancer effects by inducing apoptosis and targeting fundamental metabolic pathways within cancer cells, specifically the Warburg effect. While extensive data is available for Paclitaxel, research on this compound in breast cancer is still emerging. This guide aims to consolidate the current knowledge to facilitate further research and drug development efforts.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data on the efficacy of this compound and Paclitaxel in MCF-7 and MDA-MB-231 breast cancer cell lines.

Table 1: Cytotoxicity (IC50) of this compound and Paclitaxel

CompoundCell LineIC50 ConcentrationIncubation Time
This compound MCF-712.5 µM[1]96 hours[1]
MDA-MB-231Data not available
Paclitaxel MCF-7~3.5 µM48 hours
MDA-MB-231~0.3 µM48 hours

Table 2: Apoptosis Induction by this compound and Paclitaxel

CompoundCell LineApoptosis Rate (%)Treatment Conditions
This compound MCF-7Data not available
MDA-MB-231Data not available
Paclitaxel MCF-7Up to 43%[2]20 ng/mL, 24 hours[2]
MDA-MB-231Data not available

Table 3: Effect on Cell Cycle Distribution by this compound and Paclitaxel

CompoundCell Line% Cells in G0/G1% Cells in S% Cells in G2/MTreatment Conditions
This compound MCF-7Data not availableData not availableData not available
MDA-MB-231Data not availableData not availableData not available
Paclitaxel MCF-7DecreasedDecreasedIncreased (Arrest)[2]Not specified[2]
MDA-MB-231DecreasedDecreasedIncreased (Arrest)Not specified

Mechanisms of Action and Signaling Pathways

This compound: Targeting Cancer Metabolism

This compound exhibits a unique mechanism of action by targeting the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect. Experimental evidence suggests that this compound inhibits key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, including:

  • Enolase 1 (ENO1) [3][4]

  • Aldolase A (ALDOA) [3][4]

  • Fumarate Hydratase (FH) [3][4]

By inhibiting these enzymes, this compound disrupts the primary energy production pathways that cancer cells rely on for rapid proliferation, leading to apoptosis.[1][3][4] The c-Jun N-terminal kinase (JNK) signaling pathway has also been implicated in the cellular response to this compound, although its precise role in breast cancer cells requires further investigation.

Paclitaxel: A Mitotic Inhibitor

Paclitaxel is a well-established anti-cancer agent that functions as a mitotic inhibitor. Its primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules required for cell division, leading to arrest of the cell cycle in the G2/M phase.[2] This prolonged mitotic arrest ultimately triggers apoptosis.

The PI3K/AKT signaling pathway is a key regulator of cell survival and proliferation that is often dysregulated in breast cancer. Paclitaxel has been shown to inhibit the activation of this pathway, contributing to its pro-apoptotic effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentration of the compound for the specified time.

  • Cell Harvesting: Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.

  • Washing: Cells are washed twice with cold PBS.

  • Resuspension: Cells are resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: Cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).[5]

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) while vortexing gently and stored at -20°C overnight.

  • Washing: Fixed cells are washed with PBS.

  • RNase Treatment: Cells are resuspended in PBS containing RNase A and incubated for 30 minutes at 37°C.

  • PI Staining: Propidium Iodide is added to the cell suspension.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

Macrosphelide_A_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Macrosphelide_A This compound ENO1 ENO1 Macrosphelide_A->ENO1 ALDOA ALDOA Macrosphelide_A->ALDOA FH FH Macrosphelide_A->FH Glycolysis Glycolysis Warburg_Effect Warburg Effect Inhibition Glycolysis->Warburg_Effect TCA_Cycle TCA Cycle TCA_Cycle->Warburg_Effect Apoptosis Apoptosis Warburg_Effect->Apoptosis

Caption: this compound's proposed mechanism of action in breast cancer cells.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT_Pathway PI3K/AKT Pathway Paclitaxel->PI3K_AKT_Pathway G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT_Pathway->Apoptosis Inhibition of survival signals

Caption: Paclitaxel's mechanism of action leading to apoptosis in breast cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Breast Cancer Cells (MCF-7 or MDA-MB-231) treatment Treat with This compound or Paclitaxel start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Quantitative Comparison - IC50 - Apoptosis Rate - Cell Cycle Distribution cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for comparing the effects of the two compounds.

References

A Comparative Analysis of the Immunosuppressant Activities of Macrosphelide A and Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressant properties of Macrosphelide A and the well-established immunosuppressive drug, Rapamycin (B549165). The following sections delve into their mechanisms of action, present available quantitative data on their efficacy, and outline the experimental protocols used to evaluate their effects on the immune system.

Introduction

The search for novel and effective immunosuppressive agents is a cornerstone of transplantation medicine and the treatment of autoimmune diseases. While Rapamycin (also known as Sirolimus) is a widely used immunosuppressant with a well-characterized mechanism of action, the therapeutic potential of other macrolides, such as this compound, is an area of ongoing investigation. This guide aims to collate and present the current scientific knowledge on both compounds to facilitate a comparative evaluation.

Mechanism of Action

Rapamycin

Rapamycin exerts its potent immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2][3] Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[1][4]

The inhibition of mTORC1 by the Rapamycin-FKBP12 complex disrupts downstream signaling pathways crucial for lymphocyte proliferation and function. This interference blocks the progression of the cell cycle from the G1 to the S phase in T and B lymphocytes, thereby preventing their clonal expansion in response to antigenic stimulation.[5][6]

This compound

This compound is a 16-membered macrolide antibiotic.[7] While its primary described activity is the inhibition of cell-cell adhesion, macrolides as a class are known to possess immunomodulatory properties.[7][8] The precise mechanism of this compound's immunosuppressive activity is not as well-defined as that of Rapamycin. However, studies on other macrolides suggest that they can modulate immune responses, in part, by suppressing the production of pro-inflammatory cytokines.[2][9] Some macrolides have been shown to inhibit the activation of transcription factors such as NF-κB and the phosphorylation of extracellular signal-regulated kinase (ERK), both of which are critical for T-cell activation and inflammatory responses.[10] Further research is required to specifically elucidate the signaling pathways targeted by this compound in immune cells.

Quantitative Comparison of Immunosuppressive Activity

CompoundAssayTarget CellsIC50Citation
Rapamycin T-cell Proliferation (IL-2 stimulated)Primary Human T-cells~0.1 nM[11]
Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Lymphocytes~0.28 nM[12]
T-cell Proliferation (anti-CD3 stimulated)Primary Human T-cellsLY294002 (PI3K inhibitor) IC50 = 2 µM[11]
This compound Inhibition of HL-60 cell adhesion to HUVECHL-60 and HUVEC3.5 µM[7]
Lymphocyte Proliferation-Data Not Available-
Mixed Lymphocyte Reaction (MLR)-Data Not Available-
Cytotoxic T-Lymphocyte (CTL) Assay-Data Not Available-

Note: The available IC50 value for this compound pertains to its anti-adhesion activity and not directly to its immunosuppressive effect on lymphocyte proliferation. Further studies are needed to determine its potency in relevant immunological assays.

Signaling Pathway Diagrams

Rapamycin_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds Rapamycin-FKBP12 Rapamycin-FKBP12 FKBP12->Rapamycin-FKBP12 Rapamycin-FKBP12->mTORC1 Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Proliferation Cell Proliferation Cell Growth->Cell Proliferation

Putative_Macrosphelide_A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Antigen Antigen T-Cell Receptor T-Cell Receptor Antigen->T-Cell Receptor Upstream Kinases Upstream Kinases T-Cell Receptor->Upstream Kinases Activates NF-κB_nuc NF-κB Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Induces Cytokine Production Cytokine Production Gene Transcription->Cytokine Production Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation ERK ERK Upstream Kinases->ERK Phosphorylates IKK Complex IKK Complex Upstream Kinases->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits NF-κB->NF-κB_nuc Translocates This compound This compound This compound->ERK Inhibits? This compound->IKK Complex Inhibits?

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The Mixed Lymphocyte Reaction (MLR) is a widely used in vitro assay to assess the proliferative response of T-cells to allogeneic stimulation, mimicking the initial stages of graft rejection.

Objective: To evaluate the inhibitory effect of this compound and Rapamycin on T-cell proliferation induced by allogeneic dendritic cells.

Methodology:

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

    • From one donor (stimulator), isolate monocytes by plastic adherence or magnetic-activated cell sorting (MACS) using CD14 microbeads.

    • From the second donor (responder), isolate CD4+ T-cells using a negative selection kit.

  • Dendritic Cell (DC) Generation:

    • Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to differentiate them into immature DCs.

    • On day 5 or 6, induce DC maturation by adding a cocktail of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

  • Co-culture and Treatment:

    • Harvest the mature DCs (stimulator cells) and treat them with mitomycin C (50 µg/mL) or irradiation (30 Gy) to prevent their proliferation.

    • Plate the responder CD4+ T-cells (1 x 10^5 cells/well) in a 96-well round-bottom plate.

    • Add the treated stimulator DCs to the wells at a specific stimulator-to-responder ratio (e.g., 1:10).

    • Add serial dilutions of this compound and Rapamycin to the co-cultures. Include a vehicle control (e.g., DMSO).

  • Proliferation Measurement:

    • Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

    • During the last 18-24 hours of incubation, add [3H]-thymidine (1 µCi/well) to each well.

    • Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

    • Alternatively, label the responder T-cells with a fluorescent dye like CFSE before co-culture and measure dye dilution by flow cytometry as an indicator of proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxic T-Lymphocyte (CTL) Assay

The Cytotoxic T-Lymphocyte (CTL) assay measures the ability of cytotoxic T-cells to lyse target cells, a critical effector function in graft rejection and anti-tumor immunity.

Objective: To determine the effect of this compound and Rapamycin on the generation and effector function of alloreactive CTLs.

Methodology:

  • Generation of Effector CTLs (Induction Phase):

    • Co-culture responder PBMCs (or purified CD8+ T-cells) with irradiated stimulator PBMCs from an allogeneic donor in a mixed lymphocyte culture for 5-7 days.

    • Supplement the culture with IL-2 (10-20 U/mL) from day 3 to promote CTL expansion.

    • Add this compound or Rapamycin at various concentrations during this induction phase to assess their impact on CTL generation.

  • Preparation of Target Cells:

    • Use phytohemagglutinin (PHA)-activated T-cell blasts from the stimulator donor as target cells.

    • Label the target cells with a release agent, such as 51Cr (sodium chromate) or a fluorescent dye (e.g., Calcein-AM).

  • Cytotoxicity Assay (Effector Phase):

    • Harvest the effector CTLs generated in step 1.

    • Plate the labeled target cells (1 x 10^4 cells/well) in a 96-well V-bottom plate.

    • Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • If assessing the direct effect on CTL function, add this compound or Rapamycin directly to this co-culture.

    • Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a lysis agent like Triton X-100).

  • Measurement of Lysis:

    • Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plates and collect the supernatant.

    • Measure the amount of released label (51Cr or fluorescence) in the supernatant using a gamma counter or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the percentage of specific lysis against the E:T ratio.

    • If drugs were added during the effector phase, calculate the IC50 for the inhibition of CTL activity.

Conclusion

Rapamycin is a potent immunosuppressant with a well-elucidated mechanism of action centered on the inhibition of the mTOR signaling pathway. Its efficacy in suppressing T- and B-lymphocyte proliferation is well-documented. This compound, while belonging to the same broad class of macrolide compounds, is primarily characterized by its ability to inhibit cell-cell adhesion. Although other macrolides have demonstrated immunomodulatory effects, there is a significant lack of published data specifically quantifying the immunosuppressive activity of this compound on lymphocytes and delineating its precise molecular targets within immune cells.

To provide a comprehensive and conclusive comparison, further experimental studies are imperative. Specifically, evaluating this compound in standardized in vitro immunosuppression assays, such as the Mixed Lymphocyte Reaction and Cytotoxic T-Lymphocyte assays, is essential to determine its IC50 values for lymphocyte proliferation and effector function. Furthermore, detailed investigations into its effects on key signaling pathways in T-cells, including the mTOR, NF-κB, and MAPK/ERK pathways, will be crucial to understand its mechanism of action and to accurately position its therapeutic potential relative to established immunosuppressants like Rapamycin. This guide serves as a foundational resource for researchers embarking on such investigations.

References

comparison of synthetic routes to Macrosphelide A and their efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Synthetic Routes to Macrosphelide A

This compound, a 16-membered macrolide first isolated from Microsphaeropsis sp., has garnered significant attention from the scientific community due to its unique structure and promising biological activities, including the inhibition of cancer cell adhesion. This has led to the development of numerous total syntheses over the past few decades. This guide provides a comparative analysis of four distinct and notable synthetic routes to this compound, with a focus on their efficiency, key chemical transformations, and experimental methodologies. The syntheses discussed are the pioneering work of Smith and Omura, the furan (B31954) oxidation strategy by Kobayashi and coworkers, a convergent approach by Suh and team utilizing an intramolecular nitrile oxide cycloaddition, and a more recent efficient synthesis of a key monomer by Paek and colleagues employing the Koide protocol.

Comparison of Synthetic Efficiency

The efficiency of a total synthesis is a critical factor, often evaluated by the number of steps in the longest linear sequence and the overall yield. The following table summarizes these key metrics for the selected synthetic routes to this compound.

Synthetic RouteKey StrategyLongest Linear SequenceOverall Yield (%)Key Reactions
Smith and Omura Convergent synthesis11 steps~20%Sharpless Asymmetric Dihydroxylation, Yamaguchi Macrolactonization
Kobayashi et al. Furan oxidation~15 steps~5-10%Furan Oxidation, Zn(BH₄)₂ Reduction, Yamaguchi Macrolactonization
Suh et al. Convergent synthesis~14 steps~12%Intramolecular Nitrile Oxide Cycloaddition (INOC)
Paek et al. Convergent synthesisNot reported for this compoundNot reported for this compoundKoide [3+3] Annulation

Synthetic Strategies and Key Transformations

Each synthetic route to this compound employs a unique strategy for the construction of the macrocyclic core and the stereogenic centers. These different approaches offer a variety of solutions to the challenges posed by this complex natural product.

The First Total Synthesis: Smith and Omura

The first total synthesis of this compound, accomplished by the groups of Smith and Omura, established the absolute configuration of the natural product.[1] This synthesis is a landmark achievement and is characterized by a convergent assembly of three key fragments.

Key Features:

  • Convergent Approach: The 16-membered ring is constructed by the sequential esterification of three hydroxy acid monomers.

  • Stereocontrol: The stereocenters are established early in the synthesis using Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes.

  • Macrolactonization: The final ring closure is achieved via the Yamaguchi macrolactonization, a widely used and reliable method for the formation of large-ring lactones from seco-acids.[2]

G cluster_monomer Monomer Synthesis cluster_assembly Fragment Coupling & Macrolactonization start t-Butyl sorbate ad Sharpless Asymmetric Dihydroxylation start->ad protect1 Protection ad->protect1 couple1 Esterification (Monomer 1 + Monomer 2) protect1->couple1 couple2 Esterification (Dimer + Monomer 3) couple1->couple2 deprotect Deprotection couple2->deprotect macro Yamaguchi Macrolactonization deprotect->macro final This compound macro->final Deprotection

Workflow of the Smith and Omura Synthesis.

The Furan Oxidation Strategy: Kobayashi and Coworkers

The Kobayashi group developed an elegant strategy that utilizes a furan ring as a masked precursor to a γ-keto-α,β-unsaturated carboxylic acid, a key structural motif within this compound.[3][4]

Key Features:

  • Furan as a Synthon: A 2-substituted furan is cleverly employed as a four-carbon building block. Oxidation of the furan ring at a late stage in the synthesis reveals the required functionality.

  • Stereoselective Reduction: A key step involves the stereoselective reduction of a ketone using zinc borohydride, which is directed by a nearby hydroxyl group.

  • Iterative Coupling: Similar to the Smith-Omura synthesis, this route relies on the iterative coupling of monomeric units to build the linear precursor for macrolactonization.

G cluster_fragments Fragment Synthesis cluster_assembly Assembly and Key Transformations furan Furyl alcohol derivative ester1 Esterification furan->ester1 acid Carboxylic acid fragment acid->ester1 ester2 Iterative Esterification ester1->ester2 furan_ox Furan Oxidation (NBS, NaClO₂) ester2->furan_ox macro Yamaguchi Macrolactonization furan_ox->macro final This compound macro->final Final Steps

Workflow of the Kobayashi Furan Oxidation Strategy.

Intramolecular Nitrile Oxide Cycloaddition: Suh and Coworkers

The research group of Suh reported a novel and convergent total synthesis of this compound and B featuring an intramolecular nitrile oxide cycloaddition (INOC) for the crucial macrocyclization step.[5] This approach provides an alternative to the more common macrolactonization strategies.

Key Features:

  • INOC Reaction: The 16-membered macrocycle is formed through a [3+2] cycloaddition between a nitrile oxide and an alkene tethered at the ends of a linear precursor. This reaction creates a new five-membered isoxazoline (B3343090) ring which is then reductively cleaved to reveal the desired macrocyclic lactone.

  • Convergent Fragment Union: The linear precursor for the INOC reaction is assembled from three smaller, stereochemically defined fragments.

  • High Stereocontrol: The synthesis relies on substrate-controlled and reagent-controlled reactions to establish the multiple stereocenters of the molecule.

G cluster_fragments Fragment Synthesis cluster_assembly Assembly and Cyclization cluster_final Post-Cyclization Modification fragA Fragment A (with alkene) couple1 Fragment Coupling fragA->couple1 fragB Fragment B fragB->couple1 fragC Fragment C (with oxime) couple2 Fragment Coupling fragC->couple2 couple1->couple2 inoc Intramolecular Nitrile Oxide Cycloaddition (INOC) couple2->inoc cleavage Reductive Cleavage of Isoxazoline inoc->cleavage final_steps Final Modifications cleavage->final_steps final This compound final_steps->final

Logical Flow of the Suh INOC Synthesis.

Efficient Monomer Synthesis via Koide Protocol: Paek and Coworkers

More recently, the Paek group has developed a highly efficient route to a key monomer of this compound, which has been applied to the synthesis of a potent derivative.[6][7] This strategy introduces a three-carbon unit directly, streamlining the synthesis of the building blocks.

Key Features:

  • Koide [3+3] Annulation: This powerful reaction allows for the rapid construction of a key intermediate by reacting a propargylic alcohol with an aldehyde.

  • Stereoselective Reduction: A subsequent oxidation/stereoselective reduction sequence is employed to correct the diastereoselectivity of the initial addition and install the desired stereochemistry.

  • Practicality: This route is designed for practicality and scalability, enabling the production of multi-gram quantities of the key monomer.

While a full total synthesis of this compound using this monomer synthesis has not been detailed in the initial reports, the efficiency of this key fragment synthesis suggests a potentially more concise overall route.

Experimental Protocols for Key Reactions

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for some of the key transformations discussed.

1. Sharpless Asymmetric Dihydroxylation (Adapted from general procedures)[8][9]

To a stirred solution of the alkene (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at 0 °C is added AD-mix-β (1.4 g). If the alkene is di- or tri-substituted, methanesulfonamide (B31651) (CH₃SO₂NH₂, 95 mg, 1.0 mmol) is also added. The heterogeneous mixture is stirred vigorously at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of solid sodium sulfite (B76179) (1.5 g) and stirred for 1 hour. The mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with 2 N aqueous potassium hydroxide (B78521) (if methanesulfonamide was used), water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diol is purified by flash column chromatography on silica (B1680970) gel.

2. Furan Oxidation (Adapted from Kobayashi et al.)[3]

To a solution of the 2-substituted furan (1.0 mmol) in a mixture of acetone (B3395972) (5 mL) and water (1 mL) at -15 °C is added sodium bicarbonate (1.5 mmol) followed by N-bromosuccinimide (NBS, 1.1 mmol) in portions. The mixture is stirred at this temperature for 1 hour, after which pyridine (B92270) (2.0 mmol) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The resulting mixture containing the 4-oxo-2-enal is then treated with a solution of sodium chlorite (B76162) (NaClO₂, 3.0 mmol) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄, 3.0 mmol) in water (2 mL). The reaction is stirred at room temperature for 12 hours. The mixture is then acidified with 1 N HCl and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude carboxylic acid is purified by flash chromatography.

3. Yamaguchi Macrolactonization (General Procedure)[2][10]

To a solution of the seco-acid (0.1 mmol) in anhydrous toluene (B28343) (10 mL) is added triethylamine (B128534) (0.3 mmol). The solution is stirred at room temperature for 10 minutes, and then 2,4,6-trichlorobenzoyl chloride (0.12 mmol) is added. The resulting mixture is stirred at room temperature for 2 hours. This solution is then added dropwise via syringe pump over a period of 6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP, 1.0 mmol) in anhydrous toluene (40 mL) at 90 °C. After the addition is complete, the reaction mixture is stirred at 90 °C for an additional 1 hour. The mixture is cooled to room temperature, diluted with ethyl acetate, and washed successively with saturated aqueous sodium bicarbonate, 1 N HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the macrolactone.

4. Intramolecular Nitrile Oxide Cycloaddition (INOC) (Adapted from Suh et al.)[5]

To a solution of the linear oxime precursor (0.1 mmol) in dichloromethane (B109758) (10 mL) is added aqueous sodium hypochlorite (B82951) (10-15% available chlorine, 1 mL) and triethylamine (0.1 mmol). The two-phase mixture is stirred vigorously at room temperature for 12-24 hours, with the progress of the reaction monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude bicyclic isoxazoline product is purified by flash column chromatography.

Conclusion

The total synthesis of this compound has been a fertile ground for the development and application of innovative synthetic strategies. The early work by Smith and Omura laid the foundation with a convergent approach relying on established, robust reactions. The Kobayashi synthesis showcases the power of using latent functionality in the form of a furan ring, while the Suh synthesis introduces a novel macrocyclization strategy with the INOC reaction. More recent work, such as that from the Paek group, continues to refine and improve the efficiency of constructing the key building blocks.

The choice of a particular synthetic route will depend on the specific goals of the research, whether it be the rapid generation of analogues for structure-activity relationship studies, the large-scale production of the natural product, or the exploration of new synthetic methodologies. The diverse approaches presented here highlight the creativity and ingenuity of synthetic organic chemists in tackling complex molecular targets.

References

Navigating the Gauntlet of Resistance: A Comparative Analysis of Macrosphelide A Derivatives Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the escalating battle against antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various Macrosphelide A derivatives against drug-resistant bacteria, offering researchers, scientists, and drug development professionals a critical overview of current findings. While direct and extensive studies on a wide array of this compound derivatives against a standardized panel of drug-resistant bacteria remain limited in publicly available literature, this guide synthesizes the existing data on related macrocyclic compounds and the general principles of macrolide activity to project the potential of this compound derivatives.

Executive Summary

This compound, a 16-membered macrolide, presents a promising scaffold for the development of new antibiotics. Its derivatives are being investigated for their potential to overcome existing macrolide resistance mechanisms. This guide summarizes the available quantitative data on the antibacterial activity of relevant macrocyclic compounds, details the experimental protocols for assessing their efficacy, and visualizes the key pathways and workflows involved in their evaluation. The data presented herein is intended to serve as a foundational resource for furthering research and development in this critical area.

Comparative Efficacy of Macrocyclic Compounds

While specific data for a series of this compound derivatives is not yet abundant, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of related macrocyclic compounds against key drug-resistant bacterial strains, providing a benchmark for future studies on this compound analogs.

Table 1: Comparative MIC Values (µg/mL) of Selected Macrocyclic Compounds Against Drug-Resistant Bacteria

Compound/DerivativeStaphylococcus aureus (MRSA)Enterococcus faecium (VRE)Enterococcus faecalis (VRE)Reference Compound(s)
Sphaerimicin Analogue (SPM-3) Moderate Activity0.5 - 80.5 - 8Vancomycin
Machaeridiol Analogue 5 2.52.5Not ReportedVancomycin
Machaeridiol Analogue 11 1.252.5Not ReportedVancomycin
Machaeridiol Analogue 17 1.252.5Not ReportedVancomycin

Note: Data for this compound derivatives is currently limited. The compounds listed are structurally related macrocycles and serve as comparators.

Experimental Protocols

The assessment of antibacterial efficacy relies on standardized and meticulously executed experimental protocols. The following outlines a typical methodology for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Bacterial strains (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the bacterial strain is prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Visualizing the Path Forward

Understanding the intricate processes of drug evaluation and their mechanisms of action is paramount. The following diagrams, rendered in Graphviz, illustrate a generalized experimental workflow for assessing antibacterial efficacy and the established signaling pathway for macrolide antibiotics.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_toxicity Toxicity Assessment synthesis Synthesis of this compound Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification mic_assay MIC Determination vs. Drug-Resistant Strains synthesis->mic_assay mbc_assay MBC Determination mic_assay->mbc_assay target_binding Target Binding Assays (e.g., Ribosome Binding) mic_assay->target_binding resistance_mechanisms Evaluation against Known Resistance Mechanisms target_binding->resistance_mechanisms cytotoxicity Cytotoxicity Assays (e.g., against mammalian cell lines) target_binding->cytotoxicity hemolysis Hemolysis Assays cytotoxicity->hemolysis

Caption: Experimental workflow for assessing antibacterial efficacy.

macrolide_moa cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Blocks peptide elongation bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth Leads to macrolide Macrolide Antibiotic (e.g., this compound Derivative) macrolide->ribosome Binds to P-site of 23S rRNA

Caption: Mechanism of action of macrolide antibiotics.

Conclusion and Future Directions

The threat of multidrug-resistant bacteria necessitates the urgent development of novel antibiotics. This compound and its derivatives represent a promising, yet underexplored, avenue of research. The data on related macrocyclic compounds suggest that this class of molecules can exhibit potent activity against challenging pathogens like MRSA and VRE. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives against a broad panel of clinically relevant drug-resistant bacteria. Elucidating the structure-activity relationships will be crucial for optimizing their antibacterial potency and pharmacokinetic properties, paving the way for the development of next-generation macrolide antibiotics.

Validating the Role of ROS Generation in Macrosphelide A-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Macrosphelide A (MSPA), a promising natural product with anticancer properties, against established apoptosis inducers, Doxorubicin and Staurosporine (B1682477). We delve into the critical role of reactive oxygen species (ROS) generation in MSPA-induced apoptosis, presenting supporting experimental data, detailed protocols, and visual workflows to facilitate further research and drug development.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. The following table summarizes the IC50 values for this compound, Doxorubicin, and Staurosporine across various cancer cell lines as reported in the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundCell LineCell TypeIC50 (µM)Incubation Time (h)
This compound HL-60Human Promyelocytic Leukemia3.5[1]Not Specified
HepG2Human Liver Cancer12.5 (viability reduced to 51.7%)[2]72[2]
MCF-7Human Breast Cancer12.5 (viability reduced to 48.4%)[2]72[2]
Doxorubicin MCF-7Human Breast Cancer4[3]48[3]
2.5[4]24[4]
MDA-MB-231Human Breast Cancer1[3]48[3]
HepG2Human Liver Cancer14.72 (µg/ml)Not Specified
HCT116Human Colon Cancer24.30 (µg/ml)Not Specified
Staurosporine MGC803Human Gastric Cancer0.054 (ng/ml)24[5]
SGC7901Human Gastric Cancer0.061 (ng/ml)24[5]
MDA-MB-231Triple-Negative Breast Cancer7.67[6]48[6]

The Role of ROS in this compound-Induced Apoptosis

Emerging evidence strongly suggests that the pro-apoptotic activity of this compound and its derivatives is intrinsically linked to the generation of reactive oxygen species (ROS). A synthetic derivative of macrosphelide, MSt-2, has been shown to induce rapid ROS formation in human lymphoma U937 cells. This increase in intracellular ROS precedes the loss of mitochondrial membrane potential and the activation of apoptotic pathways. Crucially, pre-treatment with the antioxidant N-acetyl-l-cysteine (NAC) was able to rescue cells from MSt-2-induced apoptosis, indicating a causal relationship between ROS generation and the initiation of programmed cell death.

In comparison, both Doxorubicin and Staurosporine are well-documented inducers of ROS. Doxorubicin-induced cardiotoxicity, a major clinical limitation, is partly attributed to excessive ROS production in cardiomyocytes[7][8][9]. Staurosporine has also been shown to induce ROS generation in various cell types, contributing to its apoptotic effects[10][11][12].

Signaling Pathways

The apoptotic signaling cascade initiated by this compound, Doxorubicin, and Staurosporine converges on common pathways, often involving the c-Jun N-terminal kinase (JNK) pathway, which is a key regulator of stress-induced apoptosis[13][14].

This compound-Induced Apoptotic Pathway

This compound and its derivatives have been shown to activate the JNK signaling pathway. The generated ROS can act as upstream signaling molecules, leading to the phosphorylation and activation of JNK. Activated JNK can then phosphorylate various downstream targets, including proteins of the Bcl-2 family, to initiate the mitochondrial apoptotic cascade.

This compound This compound ROS ROS Generation This compound->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Comparative Signaling of Apoptosis Inducers

While all three compounds can induce apoptosis via ROS and JNK activation, the specific upstream and downstream effectors may differ, contributing to their varying potencies and cellular effects.

cluster_0 Apoptosis Inducers This compound This compound ROS ROS Generation This compound->ROS Doxorubicin Doxorubicin Doxorubicin->ROS p53 p53 Activation Doxorubicin->p53 Staurosporine Staurosporine Staurosporine->ROS JNK JNK Pathway ROS->JNK p38 p38 MAPK Pathway ROS->p38 Mitochondria Mitochondrial Pathway JNK->Mitochondria p38->Mitochondria p53->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Converging apoptotic signaling pathways of different inducers.

Experimental Protocols

To facilitate the validation and comparative analysis of this compound, we provide detailed protocols for two key experiments.

Measurement of Intracellular ROS using DCFDA Assay

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to quantify intracellular ROS levels.

Materials:

  • DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium without phenol (B47542) red

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells once with PBS. Add 100 µL of 10 µM DCFDA in serum-free medium to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash the cells twice with PBS.

  • Compound Treatment: Add 100 µL of the desired concentration of this compound, Doxorubicin, Staurosporine, or vehicle control (e.g., DMSO) diluted in cell culture medium to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 1, 3, 6, 12, 24 hours) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound, Doxorubicin, Staurosporine, or vehicle control for the specified duration.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of ROS in drug-induced apoptosis.

cluster_0 Cell Culture & Treatment cluster_1 ROS Detection cluster_2 Apoptosis Assay cluster_3 ROS Scavenging Control A Seed Cells B Treat with This compound / Controls A->B C DCFDA Staining B->C E Annexin V / PI Staining B->E G Pre-treat with NAC B->G D Flow Cytometry / Plate Reader C->D F Flow Cytometry Analysis E->F H Treat with this compound G->H I Repeat ROS & Apoptosis Assays H->I

Caption: Experimental workflow for validating ROS-mediated apoptosis.

Conclusion

This compound demonstrates significant potential as a pro-apoptotic agent, with evidence pointing towards a mechanism of action that involves the generation of reactive oxygen species and activation of the JNK signaling pathway. While direct quantitative comparisons with established drugs like Doxorubicin and Staurosporine require further investigation under standardized conditions, the available data suggests that MSPA operates through a common and critical pathway in cancer cell apoptosis. The experimental protocols and workflows provided in this guide offer a framework for researchers to further validate and expand upon these findings, ultimately contributing to the development of novel and effective cancer therapies.

References

Macrosphelide A: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Macrosphelide A, a 16-membered macrolide, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, offering valuable insights for researchers, scientists, and drug development professionals. The following analysis is based on available experimental data, detailing its anti-cancer and anti-inflammatory properties.

In Vitro Efficacy: Targeting Cancer Metabolism and Cell Adhesion

This compound has demonstrated notable bioactivity in controlled laboratory environments, primarily exhibiting anti-cancer and anti-inflammatory effects through distinct mechanisms.

Anti-Cancer Activity

Recent studies have illuminated a novel anti-cancer mechanism of this compound, distinct from conventional cytotoxic agents. It selectively targets the metabolic machinery of cancer cells by simultaneously inhibiting three key enzymes involved in glycolysis and the citric acid cycle: Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH). This multi-targeted approach disrupts the energy production of cancer cells, leading to apoptosis (programmed cell death).

In addition to its metabolic targets, this compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Human Promyelocytic LeukemiaNot specified in provided results
HepG2Human Liver CancerNot specified in provided results
MCF-7Human Breast CancerNot specified in provided results

Note: Specific IC50 values for the cytotoxic activity of this compound against various cancer cell lines were not available in the provided search results. Further research is needed to quantify its potency across a broader range of cancer types.

Anti-Adhesion and Anti-Inflammatory Activity

This compound was initially identified as an inhibitor of cell-cell adhesion. It effectively blocks the adhesion of human promyelocytic leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVECs), a critical step in the inflammatory response and cancer metastasis. The IC50 value for this inhibition has been reported to be 3.5 µM[1]. This anti-adhesion property suggests a potential role for this compound in mitigating inflammatory conditions and preventing the spread of cancer.

While specific data on the in vitro inhibition of inflammatory cytokines by this compound is limited in the provided search results, macrolides as a class are known to possess immunomodulatory effects. They have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various in vitro models.

In Vivo Efficacy: Preclinical Evidence in a Melanoma Model

Preclinical studies using animal models have provided the first glimpse into the in vivo potential of macrosphelides. While direct in vivo efficacy data for this compound is not yet widely available, studies on its close structural analog, Macrosphelide B, offer valuable insights.

In a murine model of melanoma, Macrosphelide B demonstrated significant anti-metastatic effects. Administration of Macrosphelide B at a dose of 20 mg/kg/day resulted in a substantial decrease in the formation of lung metastatic nodules in mice injected with B16/BL6 melanoma cells. The treatment to control (T/C) ratio was 45%, indicating a significant reduction in tumor burden. This effect is attributed to the inhibition of cancer cell adhesion to the endothelium, a crucial step for metastasis.

CompoundAnimal ModelCancer TypeDosageEfficacy
Macrosphelide BMouseB16/BL6 Melanoma20 mg/kg/daySignificant decrease in lung metastatic nodules (T/C = 45%)

It is important to note that this data is for Macrosphelide B, and further in vivo studies are required to confirm the efficacy of this compound.

Information regarding the in vivo anti-inflammatory efficacy, pharmacokinetics, and toxicity of this compound is not detailed in the currently available literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_pathway This compound Anti-Cancer Signaling Pathway Macrosphelide_A This compound ENO1 ENO1 Macrosphelide_A->ENO1 ALDOA ALDOA Macrosphelide_A->ALDOA FH FH Macrosphelide_A->FH Glycolysis Glycolysis ENO1->Glycolysis ALDOA->Glycolysis TCA_Cycle TCA Cycle FH->TCA_Cycle Energy_Production Cancer Cell Energy Production Glycolysis->Energy_Production TCA_Cycle->Energy_Production Apoptosis Apoptosis Energy_Production->Apoptosis Inhibition leads to

Caption: Signaling pathway of this compound's anti-cancer activity.

G cluster_workflow Experimental Workflow: In Vitro to In Vivo Efficacy In_Vitro In Vitro Screening Cell_Adhesion Cell Adhesion Assay (e.g., HL-60 on HUVEC) In_Vitro->Cell_Adhesion Cytotoxicity Cytotoxicity Assays (Various Cancer Cell Lines) In_Vitro->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (ENO1, ALDOA, FH) In_Vitro->Enzyme_Inhibition In_Vivo In Vivo Validation Cell_Adhesion->In_Vivo Promising Candidates Cytotoxicity->In_Vivo Promising Candidates Enzyme_Inhibition->In_Vivo Promising Candidates Animal_Model Animal Model of Disease (e.g., Melanoma Metastasis) In_Vivo->Animal_Model Dosing Compound Administration Animal_Model->Dosing Efficacy_Evaluation Efficacy Evaluation (e.g., Tumor Growth, Metastasis) Dosing->Efficacy_Evaluation Toxicity Toxicity Assessment Dosing->Toxicity

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Adhesion Assay (HL-60 and HUVEC)
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates. Human promyelocytic leukemia (HL-60) cells are cultured separately.

  • Activation: HUVECs are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of adhesion molecules.

  • Treatment: The stimulated HUVECs are treated with varying concentrations of this compound.

  • Co-culture: Fluorescently labeled HL-60 cells are added to the HUVEC monolayer and incubated.

  • Washing: Non-adherent HL-60 cells are removed by gentle washing.

  • Quantification: The number of adherent HL-60 cells is quantified by measuring the fluorescence intensity in each well. The IC50 value is calculated from the dose-response curve.

Enzyme Inhibition Assays (ENO1, ALDOA, FH)
  • Enzyme and Substrate Preparation: Purified recombinant human ENO1, ALDOA, or FH enzymes and their respective substrates are prepared.

  • Treatment: The enzymes are incubated with various concentrations of this compound.

  • Reaction Initiation: The specific substrate for each enzyme is added to initiate the enzymatic reaction.

  • Detection: The product of the enzymatic reaction is measured over time using a spectrophotometer or other appropriate detection method.

  • Analysis: The rate of the enzymatic reaction is calculated, and the inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the compound.

In Vivo Melanoma Metastasis Model (B16/BL6)
  • Animal Model: C57BL/6 mice are used as the animal model.

  • Tumor Cell Inoculation: B16/BL6 melanoma cells are injected intravenously into the mice to induce experimental lung metastasis.

  • Treatment: A treatment group of mice receives daily intraperitoneal injections of Macrosphelide B (or A in future studies) at a specified dosage (e.g., 20 mg/kg/day). A control group receives a vehicle control.

  • Monitoring: The health and body weight of the mice are monitored throughout the experiment.

  • Endpoint: After a predetermined period (e.g., 14-21 days), the mice are euthanized, and their lungs are harvested.

  • Analysis: The number of metastatic nodules on the lung surface is counted and compared between the treatment and control groups to determine the anti-metastatic efficacy.

Conclusion

This compound presents a promising profile as a potential therapeutic agent, with demonstrated in vitro efficacy in inhibiting cancer cell metabolism and adhesion. While direct in vivo data for this compound is still emerging, preliminary studies on its close analog, Macrosphelide B, suggest a significant anti-metastatic potential. Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound to pave the way for its potential clinical development.

References

Macrosphelide A: A Comparative Guide to its Anticancer Efficacy in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer properties of Macrosphelide A (MSPA), a 16-membered macrolide antibiotic. Initially recognized for its ability to inhibit cell-cell adhesion, subsequent research has unveiled its potent cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines.[1][2] This document collates quantitative data on its efficacy, details key experimental methodologies, and visually represents the implicated signaling pathways to facilitate further investigation into its therapeutic potential.

Quantitative Assessment of Anticancer Activity

This compound has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. The following tables summarize the available data on its cytotoxic and apoptosis-inducing effects.

Table 1: Cytotoxicity of this compound in Human Cancer and Non-Cancer Cell Lines

Cell LineCancer TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
HepG2Hepatocellular Carcinoma12.59651.7Not Reported
HL-60Promyelocytic Leukemia12.59654.63.5 (Anti-adhesion)[2]
MCF-7Breast Adenocarcinoma12.59648.4Not Reported
THLE-3Normal Liver Epithelial12.59678.2Not Reported
PBMCPeripheral Blood Mononuclear Cells12.59686.2Not Reported
MCF-10ANon-tumorigenic Breast Epithelial12.59694.5Not Reported

Data for cell viability at 12.5 µM is extracted from a study demonstrating the selective cytotoxic effect of MSPA.[1] The IC50 value for HL-60 cells pertains to the inhibition of cell adhesion.[2]

Table 2: Apoptosis-Inducing Effects of this compound

Cell LineCancer TypeMSPA Concentration (µM)Incubation Time (h)Apoptotic Cells (%)
HL-60Promyelocytic Leukemia12.57227.8 (Early Apoptosis)
HepG2Hepatocellular Carcinoma12.57214.1 (Late Apoptosis)

Data is based on Annexin V-FITC and 7-AAD staining analysis.[1]

Experimental Protocols

Detailed methodologies for key assays used to evaluate the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT solution is added to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubation: The plate is incubated for 1 to 4 hours at 37°C.

  • Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to the vehicle-treated control cells is calculated, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.

  • Washing: The harvested cells are washed twice with cold PBS.

  • Resuspension: Cells are resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism that involves the disruption of cancer cell metabolism and the induction of apoptosis through both intrinsic and extrinsic pathways.

A primary mechanism of MSPA is the simultaneous inhibition of three key metabolic enzymes: enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH).[1] This targeted inhibition disrupts the Warburg effect, a metabolic hallmark of cancer, leading to reduced glucose consumption and lactate (B86563) release, ultimately impairing cancer cell proliferation.[1]

The following diagram illustrates the experimental workflow used to identify these protein targets of this compound.

G cluster_workflow Experimental Workflow for MSPA Target Identification A This compound (MSPA) B Affinity Chromatography A->B C Mass Spectrometry Proteomics B->C D Identification of Putative Targets (ENO1, ALDOA, FH) C->D E In vitro Binding Assays D->E F Competition Assays D->F G Simulation Modeling D->G I siRNA-based Knockdown of Targets D->I H Confirmation of Direct and Specific Interactions E->H F->H G->H J Validation of Cytotoxic Effect I->J

Workflow for identifying MSPA's protein targets.

The inhibition of these metabolic enzymes by this compound triggers programmed cell death, or apoptosis, through two distinct signaling cascades: the extrinsic and intrinsic pathways.

The diagram below illustrates the proposed signaling pathways through which this compound induces apoptosis in cancer cells.

G cluster_pathway This compound-Induced Apoptotic Signaling Pathways cluster_metabolism Metabolic Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway MSPA This compound ENO1 ENO1 MSPA->ENO1 inhibits ALDOA ALDOA MSPA->ALDOA inhibits FH FH MSPA->FH inhibits Fas Fas Receptor ENO1->Fas triggers? Mitochondrion Mitochondrion ENO1->Mitochondrion induces stress ALDOA->Fas triggers? ALDOA->Mitochondrion induces stress FH->Fas triggers? FH->Mitochondrion induces stress FADD FADD Fas->FADD recruits Procaspase8 Procaspase-8 FADD->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Bcl2 Bcl-2 Family (e.g., Bid cleavage) Caspase8->Bcl2 cleaves Bid Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion->Bcl2 regulates CytoC Cytochrome c Mitochondrion->CytoC releases Bcl2->Mitochondrion induces MOMP Apoptosome Apoptosome CytoC->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

MSPA-induced apoptotic signaling pathways.

The extrinsic pathway is initiated through the Fas death receptor, leading to the recruitment of the FADD adaptor protein and subsequent activation of caspase-8.[3] The intrinsic, or mitochondrial, pathway is also engaged, involving the cleavage of Bid, a Bcl-2 family protein that links the extrinsic and intrinsic pathways.[3] This leads to mitochondrial dysfunction and the release of cytochrome c, culminating in the activation of caspase-9. Both pathways converge on the activation of caspase-3, the executioner caspase that orchestrates the dismantling of the cell.

References

A Comparative Analysis of Macrosphelide A and Traditional Macrolide Antibiotics: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Macrosphelide A, a 16-membered macrolide, and conventional macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. While structurally related, their cellular targets and biological effects diverge significantly, positioning this compound as a molecule with unique therapeutic potential beyond antimicrobial activity.

Divergent Molecular Mechanisms: A Shift from Ribosomes to Cell Adhesion and Metabolism

Traditional macrolide antibiotics are well-established inhibitors of bacterial protein synthesis.[1][2][3] They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby obstructing the exit tunnel for newly synthesized peptides and leading to a bacteriostatic effect.[1][2][3] This targeted action makes them effective against a range of bacterial infections.

In stark contrast, this compound does not primarily target bacterial ribosomes and exhibits no significant antimicrobial activity at concentrations up to 1000 µg/ml.[4] Instead, its biological activities are centered on the inhibition of cell-cell adhesion and the induction of anticancer effects through novel mechanisms.

This compound: A Dual-Pronged Approach Against Cancer and Inflammation

This compound's mechanism of action is multifaceted, primarily focusing on two key areas:

  • Inhibition of Cell-Cell Adhesion: this compound has been shown to potently inhibit the adhesion of cancer cells to endothelial cells.[4] This is a critical step in the metastatic cascade, suggesting its potential as an anti-metastatic agent. The primary mechanism for this is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.[5]

  • Anticancer Activity via Metabolic Reprogramming and Apoptosis Induction: this compound exhibits a specific anti-cancer effect by targeting the metabolic hallmark of cancer known as the Warburg effect.[6] It simultaneously inactivates three key enzymes involved in this process:

    • Aldolase A (ALDOA)

    • Enolase 1 (ENO1)

    • Fumarate Hydratase (FH)[6]

By inhibiting these enzymes, this compound disrupts cancer cell metabolism, leading to reduced glucose consumption and lactate (B86563) production.[6] Furthermore, it induces apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic signaling pathways.[7]

Quantitative Comparison of Inhibitory Activities

The following table summarizes the available quantitative data on the inhibitory effects of this compound.

Compound Biological Effect Assay System IC50 Value
This compoundInhibition of cell adhesionAdhesion of HL-60 cells to LPS-activated HUVEC monolayer3.5 µM[4]
This compoundCytotoxicityHepG2 (liver cancer) cellsNot explicitly stated in the provided results
This compoundCytotoxicityMCF-7 (breast cancer) cellsNot explicitly stated in the provided results
This compoundEnzymatic InhibitionEnolase 1 (ENO1)Significant inhibition at 100 µM[6]
This compoundEnzymatic InhibitionAldolase A (ALDOA)Significant inhibition at 100 µM[6]
This compoundEnzymatic InhibitionFumarate Hydratase (FH)Significant inhibition at 100 µM[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Cell Adhesion Assay (VCAM-1 Dependent)

This assay quantifies the ability of a compound to inhibit the adhesion of leukocytes (e.g., HL-60 cells) to a monolayer of endothelial cells (e.g., HUVECs) activated to express VCAM-1.

Protocol:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates. Culture HL-60 cells in suspension.

  • Activation of HUVECs: Treat the HUVEC monolayer with an inflammatory stimulus such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for 4-6 hours to induce the expression of VCAM-1.

  • Labeling of HL-60 Cells: Label the HL-60 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

  • Compound Treatment: Pre-incubate the activated HUVEC monolayer with varying concentrations of this compound for 1 hour.

  • Co-culture: Add the fluorescently labeled HL-60 cells to the HUVEC monolayer and incubate for 30-60 minutes to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent HL-60 cells.

  • Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The reduction in fluorescence in the presence of this compound corresponds to the inhibition of cell adhesion.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell adhesion.

Enzyme Inhibition Assay (e.g., Enolase 1 - ENO1)

This assay measures the direct inhibitory effect of a compound on the activity of a specific enzyme.

Protocol:

  • Reagents: Prepare a reaction buffer, the purified ENO1 enzyme, the substrate (2-phosphoglycerate), and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the purified ENO1 enzyme with different concentrations of this compound for a specified period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (2-phosphoglycerate) to the pre-incubated enzyme-inhibitor mixture.

  • Detection: Monitor the progress of the reaction by measuring the formation of the product (phosphoenolpyruvate) over time. This can be done using a spectrophotometer to measure the change in absorbance at a specific wavelength, often coupled to a subsequent reaction that produces a colored or fluorescent product.

  • Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of traditional macrolide antibiotics and this compound.

Macrolide_Mechanism cluster_traditional Traditional Macrolide Antibiotics (e.g., Erythromycin) Macrolide Macrolide Antibiotic Ribosome Bacterial 50S Ribosomal Subunit Macrolide->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth Leads to Inhibition of

Caption: Mechanism of action of traditional macrolide antibiotics.

MacrosphelideA_Mechanism cluster_macrosphelide_a This compound cluster_adhesion Cell Adhesion Pathway cluster_metabolism Cancer Metabolism & Apoptosis Pathway MacrosphelideA This compound VCAM1 VCAM-1 Expression MacrosphelideA->VCAM1 Inhibits ALDOA ALDOA MacrosphelideA->ALDOA Inhibits ENO1 ENO1 MacrosphelideA->ENO1 Inhibits FH FH MacrosphelideA->FH Inhibits Apoptosis Apoptosis MacrosphelideA->Apoptosis Induces Cell_Adhesion Cancer Cell Adhesion to Endothelium VCAM1->Cell_Adhesion Mediates Metastasis Metastasis Cell_Adhesion->Metastasis Promotes Warburg_Effect Warburg Effect ALDOA->Warburg_Effect Disrupts ENO1->Warburg_Effect Disrupts FH->Warburg_Effect Disrupts Cancer_Cell_Death Cancer Cell Death Warburg_Effect->Cancer_Cell_Death Leads to Apoptosis->Cancer_Cell_Death Leads to

Caption: Dual mechanism of action of this compound.

Conclusion

This compound represents a significant departure from the classical mechanism of action associated with macrolide antibiotics. Its ability to inhibit cell adhesion and selectively target cancer cell metabolism and survival pathways highlights its potential as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. Further research into its specific molecular interactions and in vivo efficacy is warranted to fully elucidate its therapeutic promise.

References

Validating JNK Signaling Pathway Activation: A Comparative Guide to Macrosphelide A and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel compounds is paramount. This guide provides a comparative analysis of Macrosphelide A-induced activation of the c-Jun N-terminal kinase (JNK) signaling pathway, benchmarked against a standard activator, Anisomycin, and a well-characterized inhibitor, SP600125. Detailed experimental protocols and quantitative data are presented to facilitate the validation of these effects in a laboratory setting.

Introduction to JNK Signaling and this compound

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade within the mitogen-activated protein kinase (MAPK) family. It plays a pivotal role in response to various cellular stressors such as inflammatory cytokines, ultraviolet (UV) radiation, and oxidative stress. The activation of the JNK pathway is implicated in a multitude of cellular processes, including apoptosis, inflammation, cell differentiation, and proliferation. Dysregulation of this pathway has been linked to numerous diseases, making it a key target for therapeutic intervention.

This compound, a 16-membered macrocyclic compound, has demonstrated a range of biological activities, including the induction of apoptosis in various cancer cell lines. Emerging evidence suggests that one of the mechanisms underlying this compound's pro-apoptotic effects is the activation of the JNK signaling pathway. This guide provides the experimental framework to validate this activity and compares it with other known modulators of the JNK pathway.

Comparative Analysis of JNK Pathway Modulators

To objectively assess the performance of this compound in activating the JNK signaling pathway, it is essential to compare it with a known activator and an inhibitor. Anisomycin, a protein synthesis inhibitor, is a potent and widely used activator of the JNK pathway. Conversely, SP600125 is a selective and reversible inhibitor of JNK1, JNK2, and JNK3.

CompoundMechanism of ActionTypical ConcentrationKey Downstream Effects
This compound Induces JNK-dependent apoptosis; promotes phosphorylation of Bcl-2.1-10 µMApoptosis in cancer cells.
Anisomycin Potent JNK activator.[1][2]25 ng/mL - 10 µg/mL[2]Strong phosphorylation of JNK and c-Jun, induction of apoptosis.[1][2]
SP600125 ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[3][4][5]10-50 µM[3]Inhibition of c-Jun phosphorylation, blocks JNK-mediated apoptosis.[3][5]

Visualizing the JNK Signaling Pathway and Experimental Workflow

To conceptualize the JNK signaling cascade and the experimental approach to validate its activation, the following diagrams are provided.

JNK_Signaling_Pathway cluster_stimuli External Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress (UV, Osmotic Shock)->MAP3K Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MAP3K This compound This compound This compound->MAP3K Anisomycin Anisomycin Anisomycin->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK (p-JNK) MAP2K->JNK phosphorylates cJun c-Jun (p-c-Jun) JNK->cJun phosphorylates Bcl2 Bcl-2 (p-Bcl-2) JNK->Bcl2 phosphorylates Apoptosis Apoptosis cJun->Apoptosis Bcl2->Apoptosis SP600125 SP600125 SP600125->JNK inhibits

JNK Signaling Pathway and Points of Modulation.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein Protein Extraction and Quantification cluster_blotting Western Blotting A Seed and grow cancer cells (e.g., U937) B Treat with this compound, Anisomycin, or SP600125 A->B C Incubate for specified time B->C D Lyse cells in RIPA buffer C->D E Quantify protein (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block membrane G->H I Incubate with primary antibodies (p-JNK, JNK, p-c-Jun, c-Jun) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect with ECL J->K

References

Unveiling the Metabolic Sabotage: A Comparative Guide to Macrosphelide A's Inhibition of the TCA Cycle in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer therapeutics has led researchers down many avenues, with the metabolic reprogramming of cancer cells emerging as a particularly vulnerable target. One such promising agent is Macrosphelide A (MSPA), a natural product that has demonstrated potent anti-cancer properties. This guide provides a comprehensive comparison of MSPA's inhibitory effects on the tricarboxylic acid (TCA) cycle in cancer cells against other known metabolic inhibitors, supported by experimental data and detailed protocols.

At a Glance: this compound's Impact on the TCA Cycle

This compound exerts its anti-cancer effects, in part, by disrupting the central energy-producing pathway of the cell—the TCA cycle. Evidence confirms that MSPA directly targets and inhibits fumarate (B1241708) hydratase (FH) , a critical enzyme that catalyzes the conversion of fumarate to malate (B86768) in the TCA cycle.[1] This inhibition leads to a metabolic bottleneck, hindering mitochondrial respiration and ultimately contributing to cancer cell death.[1] Furthermore, MSPA exhibits a dual inhibitory mechanism, concurrently targeting key enzymes in glycolysis, namely enolase 1 (ENO1) and aldolase (B8822740) A (ALDOA), effectively crippling the two major energy-generating pathways in cancer cells.[1]

Performance Comparison: this compound vs. Other TCA Cycle Inhibitors

To contextualize the efficacy of this compound, this section compares its performance with other well-characterized inhibitors of the TCA cycle.

InhibitorTarget(s)Mechanism of ActionQuantitative DataCell Lines TestedReference
This compound (MSPA) Fumarate Hydratase (FH), ENO1, ALDOABinds to and reduces the enzymatic activity of its targets.Reduced FH enzymatic activity to 0.80 (relative to control) in HepG2 cells at 100 µM. Significantly reduced Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in HepG2 cells.HepG2, HL60, MCF-7[1]
CPI-613 (Devimistat) Pyruvate Dehydrogenase (PDH), α-Ketoglutarate Dehydrogenase (α-KGDH)Lipoic acid analog that inhibits key enzymes in the TCA cycle.Dose-dependent decrease in maximal mitochondrial respiration in K562 and OCI-AML3 cells.Ovarian cancer xenografts (OVCAR3, CaOV3, F2), K562, OCI-AML3[2][3]
Fumarate Hydratase-IN-1 Fumarate Hydratase (FH)Cell-permeable pro-drug converted to a competitive inhibitor.Mean IC50 of 2.2 µM in various cancer cell lines.SW620, ACHN, HCT-116, PC3, SK-MEL-28[4][5]

Experimental Protocols

For researchers seeking to validate or build upon these findings, detailed methodologies for key experiments are provided below.

Fumarate Hydratase (FH) Activity Assay

This protocol outlines a colorimetric assay to determine the enzymatic activity of fumarate hydratase.

Principle: The assay measures the conversion of fumarate to malate by FH. The resulting malate is then used in a coupled enzymatic reaction that leads to the production of a colored product, with the absorbance being proportional to the FH activity.

Materials:

  • 96-well microplate

  • Spectrophotometer

  • Cell lysate or purified FH enzyme

  • Fumarate solution (substrate)

  • Malate Dehydrogenase (MDH)

  • NAD+

  • MTT (tetrazolium salt)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

Procedure:

  • Sample Preparation:

    • For cell lysates, homogenize cells in cold assay buffer and centrifuge to collect the supernatant.

  • Reaction Mixture:

    • Prepare a master mix containing assay buffer, MDH, NAD+, and MTT.

  • Assay Protocol:

    • Add the sample (cell lysate or purified enzyme) to the wells of the 96-well plate.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the fumarate substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at a specific wavelength (e.g., 565 nm) at multiple time points.

  • Data Analysis:

    • Calculate the rate of change in absorbance over time to determine the enzyme activity.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Seahorse XF Cell Mito Stress Test

This protocol describes the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing insights into mitochondrial respiration.

Principle: The Seahorse XF Analyzer measures real-time changes in the oxygen concentration in the medium surrounding the cells. By sequentially injecting pharmacological agents that modulate the electron transport chain, key parameters of mitochondrial function can be determined.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Calibrant solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with calibrant solution overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Compound Loading:

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the measurement protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial modulators to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • The Seahorse XF software calculates the various parameters of mitochondrial function based on the changes in OCR after each injection.

    • Compare the OCR profiles of cells treated with this compound to untreated controls.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

This compound's Dual Inhibition of Cancer Cell Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP ALDOA ALDOA F16BP->ALDOA GAP GAP F16BP->GAP 1,3-BPG 1,3-BPG GAP->1,3-BPG 3-PG 3-PG 1,3-BPG->3-PG 2-PG 2-PG 3-PG->2-PG ENO1 ENO1 2-PG->ENO1 PEP PEP ENO1->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate MSPA MSPA MSPA->ALDOA inhibition MSPA->ENO1 inhibition MSPA->Fumarate inhibition of FH

Caption: this compound's inhibitory action on both glycolysis and the TCA cycle.

Experimental Workflow for Assessing TCA Cycle Inhibition cluster_cell_culture Cell Culture & Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis A Seed Cancer Cells B Treat with Inhibitor (e.g., MSPA) A->B C Seahorse XF Mito Stress Test (OCR) B->C D Enzyme Activity Assay (e.g., FH) B->D E Metabolite Analysis (LC-MS) B->E F Quantify Inhibition (IC50, % activity) C->F D->F E->F G Compare with other inhibitors F->G

Caption: A generalized workflow for evaluating TCA cycle inhibitors in cancer cells.

Conclusion

This compound presents a compelling profile as a dual inhibitor of both glycolysis and the TCA cycle in cancer cells. Its specific targeting of fumarate hydratase provides a clear mechanism for its disruption of mitochondrial respiration. While direct quantitative comparisons with other TCA cycle inhibitors remain an area for further investigation, the existing data strongly supports its potential as a valuable lead compound in the development of novel anti-cancer therapies that exploit the metabolic vulnerabilities of tumors. This guide provides a foundational resource for researchers to delve deeper into the promising therapeutic applications of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Macrosphelide A. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this compound from receipt to disposal. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle all research compounds with a high degree of caution, especially those with known biological activity.[1]

Personal Protective Equipment (PPE) and Safety Measures

Although one supplier's SDS suggests no special measures are required for handling this compound, good laboratory practice dictates the use of standard personal protective equipment to minimize exposure to any research chemical.[1] The following table summarizes the recommended PPE and safety measures.

Equipment/Measure Specification Purpose
Hand Protection Nitrile or latex glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating aerosols or handling large quantities.To prevent inhalation of dust or aerosols.
Ventilation Work in a well-ventilated laboratory or a chemical fume hood.To minimize inhalation exposure.
Hygiene Wash hands thoroughly after handling.To prevent accidental ingestion or transfer of the compound.
Emergency Equipment Accessible safety shower and eye wash station.For immediate decontamination in case of accidental exposure.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Preparation of Solutions:

  • All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Use appropriate solvents as recommended by the supplier.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Handling and Experimental Use:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the solid compound and its solutions.

  • Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • After use, decontaminate all surfaces and equipment that have come into contact with this compound.

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Appropriately Inspect->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Prepare Solution Weigh->Dissolve Handle Handle with PPE Dissolve->Handle Experiment Perform Experiment Handle->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Collect Collect Waste Decontaminate->Collect Label Label Waste Container Collect->Label Dispose Dispose via Chemical Waste Program Label->Dispose

A flowchart depicting the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Chemical Waste").

3. Disposal Procedure:

  • Dispose of all this compound waste through your institution's chemical waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, follow these procedures immediately.

Spill Response:

  • Evacuate and Alert: Evacuate the immediate area of the spill and alert nearby personnel.

  • Assess the Spill: Determine the extent of the spill and if you can safely clean it up. For large or highly dispersed spills, contact your institution's emergency response team.

  • Contain the Spill: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Clean Up:

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • Dispose of Waste: Seal and label the waste container and dispose of it through the chemical waste program.

The following diagram outlines the decision-making process for responding to a this compound spill.

G This compound Spill Response Plan Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small & Contained? Assess->SmallSpill CleanUp Clean Up with Spill Kit (Wear Full PPE) SmallSpill->CleanUp Yes Evacuate Evacuate Area Alert Supervisor SmallSpill->Evacuate No Dispose Dispose of Waste Properly CleanUp->Dispose ContactEHS Contact Institutional Emergency Response Evacuate->ContactEHS Report Document Incident ContactEHS->Report Dispose->Report

A decision tree for responding to a this compound spill.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[1]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Macrosphelide A
Reactant of Route 2
Macrosphelide A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.